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  • Product: 1,2-Diphenylpiperidin-4-one
  • CAS: 126812-37-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,2-Diphenylpiperidin-4-one

Abstract The 1,2-diphenylpiperidin-4-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-diphenylpiperidin-4-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable template for designing novel therapeutic agents targeting a range of biological systems. This technical guide provides a comprehensive overview of the primary synthetic pathways to 1,2-diphenylpiperidin-4-one, with a focus on the underlying chemical principles, mechanistic details, and practical laboratory protocols. We will explore the convergent multicomponent Mannich reaction as the principal route and discuss the stepwise construction involving Dieckmann condensation as a key alternative. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the synthesis of this important molecular core.

Introduction: The Significance of the Piperidone Core

The piperidine ring is a ubiquitous structural feature found in a vast number of natural alkaloids and synthetic pharmaceuticals.[1][2] When functionalized to a 4-piperidone, the scaffold provides a synthetically versatile handle for further chemical elaboration. The introduction of specific aryl substituents, such as the N-phenyl and C2-phenyl groups in the target molecule, imparts distinct conformational properties and lipophilicity, making it a key intermediate for creating diverse chemical libraries. The synthesis of asymmetrically substituted piperidones like 1,2-diphenylpiperidin-4-one presents a unique chemical challenge, requiring precise control over bond formation and stereochemistry.

Primary Synthetic Pathway: The Multicomponent Mannich Reaction

The most efficient and atom-economical approach to the 1,2-diphenylpiperidin-4-one core is a variation of the classical Mannich reaction.[3] This powerful three-component condensation brings together an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound to form a β-amino carbonyl product, also known as a Mannich base.[3][4] For the target molecule, this translates to a convergent reaction between aniline, benzaldehyde, and a suitable three-carbon keto synthon.

Mechanistic Rationale and Causality

The success of this synthesis hinges on a cascade of well-understood reaction steps. The reaction is typically performed under acidic conditions, which serves to activate the components and facilitate the key bond-forming events.

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of aniline (the primary amine) and benzaldehyde (the non-enolizable aldehyde). This proceeds via nucleophilic attack of the amine on the protonated carbonyl, followed by dehydration to form a highly electrophilic N-phenylbenzaldiminium ion. This iminium ion is the key electrophile that will be attacked by the enolate component.[3][4]

  • Enolate Formation & C-C Bond Formation: A crucial choice is the three-carbon component. While acetone could be used, it can lead to side reactions. A more controlled and widely used synthon is an ester of acetonedicarboxylic acid (e.g., diethyl acetonedicarboxylate). In the presence of acid, this β-keto ester tautomerizes to its enol form. The electron-rich enol then performs a nucleophilic attack on the iminium ion, forming the first critical carbon-carbon bond.[3]

  • Intramolecular Cyclization (Aza-Michael Addition): The intermediate formed now contains both the nucleophilic aniline nitrogen and an electrophilic carbonyl group (from the original keto ester). An intramolecular nucleophilic attack of the nitrogen onto this carbonyl leads to the formation of the six-membered piperidone ring.

  • Hydrolysis and Decarboxylation: The resulting cyclic product, a 3,5-dicarboxylate-4-piperidone, is typically not isolated. Instead, the reaction mixture is subjected to acidic hydrolysis and heated. This cleaves the ester groups and the resulting β-keto carboxylic acid readily undergoes decarboxylation to yield the final 1,2-diphenylpiperidin-4-one.[1]

This one-pot process, which combines elements of the Petrenko-Kritschenko piperidone synthesis, is highly efficient as it constructs the complex heterocyclic core in a single operational sequence.[1]

Visualization of the Mannich Pathway

The following diagram illustrates the mechanistic cascade for the synthesis of 1,2-diphenylpiperidin-4-one.

Mannich_Pathway cluster_steps Reaction Cascade Aniline Aniline Iminium N-phenylbenzaldiminium Ion (Electrophile) Aniline->Iminium + H+ Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Ketoester Diethyl Acetonedicarboxylate Enol Ketoester Enol (Nucleophile) Ketoester->Enol Tautomerization Adduct Open-Chain Adduct Iminium->Adduct C-C Bond Formation Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Final 1,2-Diphenylpiperidin-4-one Cyclized->Final Hydrolysis & Decarboxylation

Caption: The convergent Mannich-type pathway to 1,2-Diphenylpiperidin-4-one.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure derived from established methods for Mannich-type piperidone synthesis.[5] Researchers should perform their own optimization and safety assessments.

Table 1: Reagents and Stoichiometry

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Benzaldehyde1.0106.12505.31 g (5.1 mL)
Aniline1.093.13504.66 g (4.5 mL)
Diethyl Acetonedicarboxylate1.0202.215010.11 g (9.6 mL)
Ethanol---100 mL
Concentrated HCl---25 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL), freshly distilled benzaldehyde (5.1 mL, 50 mmol), and aniline (4.5 mL, 50 mmol).

  • Initial Condensation: Stir the mixture at room temperature for 15-20 minutes to allow for the initial formation of the Schiff base/iminium ion precursor.

  • Addition of Ketoester: Add diethyl acetonedicarboxylate (9.6 mL, 50 mmol) to the flask in one portion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Decarboxylation: After cooling to room temperature, slowly add concentrated hydrochloric acid (25 mL) to the reaction mixture. Re-equip the flask for reflux and heat the acidic mixture for an additional 2-3 hours to facilitate ester hydrolysis and decarboxylation.

  • Work-up: Cool the mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system like ethanol/water.

Alternative Pathway: Stepwise Synthesis via Dieckmann Condensation

An alternative, though more linear, approach to N-substituted 4-piperidones involves the Dieckmann condensation.[2] This powerful intramolecular reaction is used to form five- or six-membered rings from diesters.

Synthetic Strategy

This route builds the acyclic precursor first, then induces cyclization. A common sequence is:

  • Double Michael Addition: A primary amine (aniline) is reacted with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate. This forms a tertiary amine-diester.[6][7]

  • Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., sodium ethoxide, sodium hydride) to induce an intramolecular condensation between the two ester moieties, forming a cyclic β-keto ester.[6]

  • Hydrolysis & Decarboxylation: The cyclic β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the final N-substituted-4-piperidone.[7]

Causality Note: This standard Dieckmann approach is highly effective for synthesizing N-aryl-4-piperidones but does not install a substituent at the C2 position. To achieve the 1,2-diphenyl target via this general strategy, a more complex, substituted acrylate precursor would be required in the initial Michael addition, significantly increasing the complexity of the synthesis. Therefore, for the specific target of 1,2-diphenylpiperidin-4-one, the Mannich-type reaction is mechanistically more direct and convergent.

Visualization of the Dieckmann Pathway Concept

This diagram illustrates the general concept for forming an N-substituted 4-piperidone ring.

Dieckmann_Pathway cluster_steps_d Reaction Sequence Amine Primary Amine (e.g., Aniline) Diester Acyclic Diester Amine->Diester Acrylate 2x Methyl Acrylate Acrylate->Diester Double Michael Addition CyclicKetoEster Cyclic β-Keto Ester Diester->CyclicKetoEster Dieckmann Condensation (Base) Piperidone N-Substituted-4-piperidone CyclicKetoEster->Piperidone Hydrolysis & Decarboxylation (Acid, Heat) Workflow A 1. Reagent Mixing (Aniline, Benzaldehyde, Ketoester in Ethanol) B 2. Reaction (Reflux 4-6h) A->B C 3. Hydrolysis/Decarboxylation (Add HCl, Reflux 2-3h) B->C D 4. Neutralization & Work-up (NaHCO₃, Ethyl Acetate Extraction) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Laboratory workflow for the synthesis of 1,2-Diphenylpiperidin-4-one.

Upon successful synthesis and purification, the identity and purity of 1,2-diphenylpiperidin-4-one must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and ensure the correct connectivity of the phenyl groups and piperidone ring.

  • Infrared (IR) Spectroscopy: To identify key functional groups, notably the characteristic ketone carbonyl (C=O) stretch (~1710-1720 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of 1,2-diphenylpiperidin-4-one is most effectively achieved through a multicomponent Mannich-type condensation. This pathway offers high convergence and atom economy by constructing the complex heterocyclic core in a single pot from readily available starting materials. While the stepwise Dieckmann condensation provides a valid alternative for the synthesis of the broader class of N-substituted-4-piperidones, the Mannich approach is superior for generating the specific C2-substituted target. A thorough understanding of the underlying mechanisms provides the causal framework necessary for optimizing reaction conditions and adapting these protocols for the synthesis of novel, structurally related analogues for applications in drug discovery and materials science.

References

  • Mannich reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link].

  • Mannich-type reaction of benzaldehyde, aniline, and cyclohexanone to afford divers β-amino ketones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • Faisca Phillips, A. M. (2022). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Medicinal Chemistry, 13(5), 554-573. [Link].

  • Balakrishnaiah, G., Rangaswamy, J., & Naik, N. (2021). One-pot synthesis of piperidone complexes: antioxidant and antifungal studies. Journal of the Iranian Chemical Society, 18, 2689–2701.
  • Al-Azzawi, W. A. M., & Al-Obaidi, O. I. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 24681-24712. [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved January 16, 2026, from [Link].

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.). Google Patents.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.). Google Patents.
  • Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. (2009). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link].

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Retrieved January 16, 2026, from [Link].

  • Zamani, A., & Ghaieni, H. R. (2013). Improved one-pot synthesis of 1-(2-phenethyl)-4-piperidone directly from phenethyl amine and methyl acrylate. Semantic Scholar. Retrieved January 16, 2026, from [Link].

  • Catalyzed Mannich reaction of benzaldehyde (2.0mmol), aniline... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].

  • One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. (2012). SciSpace. Retrieved January 16, 2026, from [Link].

  • Synthesis, Characterization and Application of Mannich Base. (n.d.). International Journal of Science and Research (IJSR). Retrieved January 16, 2026, from [Link].

  • Heidarpour, M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12, 24681-24712.
  • Piperidine Synthesis. (1992). DTIC. Retrieved January 16, 2026, from [Link].

  • Synthesis of some N-substituted 4-piperidones. (1967). Journal of the Chemical Society C: Organic. [Link].

Sources

Exploratory

1,2-Diphenylpiperidin-4-one chemical properties and structure

An In-Depth Technical Guide to 1,2-Diphenylpiperidin-4-one: Structure, Properties, and Applications Introduction The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural alkaloi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Diphenylpiperidin-4-one: Structure, Properties, and Applications

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Among its many derivatives, the piperidin-4-one core serves as a particularly versatile intermediate for the synthesis of a wide array of biologically active compounds.[3][4] This guide focuses on a specific, yet significant, member of this family: 1,2-Diphenylpiperidin-4-one. This compound, featuring phenyl substituents at both the nitrogen (N1) and an adjacent carbon (C2), presents a unique stereochemical and electronic profile that makes it a valuable building block for drug discovery and development professionals.

This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications of 1,2-Diphenylpiperidin-4-one. The insights herein are curated for researchers and scientists engaged in synthetic organic chemistry and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights.

Molecular Structure and Stereochemistry

The foundational structure of 1,2-Diphenylpiperidin-4-one is a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group at the 4-position.[5] The defining features are the two phenyl groups attached to the N1 and C2 positions.

Caption: Chemical Structure of 1,2-Diphenylpiperidin-4-one.

Conformational Analysis: Like most substituted piperidines, the six-membered ring of 1,2-Diphenylpiperidin-4-one predominantly adopts a chair conformation to minimize torsional and steric strain.[6][7] The substituents (the two phenyl groups) can occupy either axial or equatorial positions. X-ray crystallography studies of related 2,6-diphenylpiperidin-4-one derivatives consistently show that bulky aryl groups prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.[6][7] Therefore, the most stable conformer of cis-1,2-Diphenylpiperidin-4-one is predicted to have both phenyl groups in equatorial positions. The trans isomer would have one equatorial and one axial phenyl group. The presence of the sp2-hybridized carbonyl carbon at C4 slightly flattens the chair at that end of the ring.

Stereoisomerism: The carbon at position C2 is a chiral center, giving rise to two enantiomers: (R)-1,2-Diphenylpiperidin-4-one and (S)-1,2-Diphenylpiperidin-4-one. The synthesis of this compound via standard methods like the Mannich reaction typically results in a racemic mixture, which may require chiral resolution for specific pharmacological applications.

Physicochemical Properties

A summary of the key chemical and physical properties for a closely related analog, 1-Phenylpiperidin-4-one, is provided below. These values serve as a reliable estimate for the 1,2-diphenyl derivative, with the understanding that the addition of the second phenyl group will increase the molecular weight and likely elevate the melting and boiling points.

PropertyValue (for 1-Phenylpiperidin-4-one)Reference
CAS Number 19125-34-9[8][9]
Molecular Formula C₁₁H₁₃NO[8][9]
Molecular Weight 175.23 g/mol [8][9]
Melting Point 36.5-37.2 °C[8]
Boiling Point 312.9 °C at 760 mmHg[8]
Density 1.107 g/cm³[8]
Appearance Colorless to pale yellow solid/liquid[5]
Solubility Soluble in water and organic solvents[5]

Note: The molecular formula for 1,2-Diphenylpiperidin-4-one is C₁₇H₁₇NO, and its molecular weight is 251.33 g/mol .

Spectroscopic Analysis

Structural elucidation and confirmation of 1,2-Diphenylpiperidin-4-one rely on a combination of standard spectroscopic techniques. The expected spectral characteristics are detailed below, providing a self-validating system for sample identification.

G cluster_structure 1,2-Diphenylpiperidin-4-one cluster_spectra Expected Spectroscopic Signatures Structure C=O (Ketone) N-Ph (Aryl Amine) C-Ph (Benzyl) -CH2- (Aliphatic) IR IR: ~1720 cm⁻¹ (C=O stretch) ~1600 cm⁻¹ (C=C stretch) ~3000-3100 cm⁻¹ (Aromatic C-H) ~2800-3000 cm⁻¹ (Aliphatic C-H) Structure->IR Vibrational Modes H_NMR ¹H NMR: ~7.0-8.0 ppm (Aromatic H) ~3.0-4.5 ppm (Aliphatic H α to N/Ph) ~2.0-3.0 ppm (Aliphatic H α to C=O) Structure->H_NMR Proton Environments C_NMR ¹³C NMR: ~200-210 ppm (C=O) ~120-150 ppm (Aromatic C) ~40-70 ppm (Aliphatic C) Structure->C_NMR Carbon Environments MS Mass Spec: [M]+• at m/z = 251 Fragments from loss of Ph, CO Structure->MS Molecular Ion & Fragments

Caption: Correlation of Structure to Spectroscopic Data.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band around 1720 cm⁻¹ , which is characteristic of a saturated six-membered ring ketone (C=O stretch). Other key signals include C=C stretching vibrations for the aromatic rings around 1600 cm⁻¹ , aromatic C-H stretches from 3000-3100 cm⁻¹ , and aliphatic C-H stretches from 2800-3000 cm⁻¹ .[10]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The ¹H NMR spectrum will show distinct regions. The aromatic protons of the two phenyl groups will appear as a complex multiplet in the downfield region of ~7.0-8.0 ppm . The aliphatic protons on the piperidine ring will be found upfield. Protons on carbons adjacent to the electron-withdrawing nitrogen (C2-H and C6-H₂) will be deshielded and appear around ~3.0-4.5 ppm . Protons adjacent to the carbonyl group (C3-H₂ and C5-H₂) will resonate at approximately ~2.0-3.0 ppm .[11] The exact chemical shifts and coupling patterns will depend on the specific stereochemistry (axial vs. equatorial positions).

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy : The most downfield signal will be the carbonyl carbon (C4), typically appearing at ~200-210 ppm . The aromatic carbons will generate several signals in the ~120-150 ppm range. The aliphatic carbons of the piperidine ring will be observed in the upfield region of ~40-70 ppm .[12]

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a clear molecular ion peak ([M]⁺•) at an m/z corresponding to the molecular weight of the compound (251.33). Common fragmentation patterns would involve the loss of the phenyl groups or the carbonyl group, leading to characteristic daughter ions.

Synthesis and Reactivity

The most common and efficient method for synthesizing the piperidin-4-one core is the Mannich condensation .[4][13] This is a one-pot, multi-component reaction that brings together an aldehyde, an amine, and a ketone with an enolizable α-hydrogen.

For 1,2-Diphenylpiperidin-4-one, the synthesis would involve the condensation of benzaldehyde, aniline, and a suitable ketone like acetone or a derivative thereof, typically catalyzed by an acid. However, a more direct and well-established route to substituted piperidin-4-ones involves the condensation of an aromatic aldehyde, a primary amine, and a β-keto ester, followed by hydrolysis and decarboxylation. A foundational method developed by Noller and Baliah involves reacting benzaldehyde, an amine, and an aliphatic ketone with ammonium acetate.[6]

Example Synthetic Protocol: Mannich-Type Condensation

This protocol is a representative procedure adapted from literature methods for the synthesis of related 2,6-diarylpiperidin-4-ones.[6][13]

Objective: To synthesize 1,2-Diphenylpiperidin-4-one.

Reagents:

  • Benzaldehyde

  • Aniline

  • Acetone (or a more suitable 3-carbon ketone source)

  • Ethanol (Solvent)

  • Hydrochloric Acid (Catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (2 equivalents) and aniline (1 equivalent) in absolute ethanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture and stir at room temperature for 15 minutes. The acid protonates the carbonyl of the aldehyde, activating it for nucleophilic attack.

  • Ketone Addition: Slowly add acetone (1 equivalent) to the reaction mixture. The choice of ketone is critical; acetone provides the 3-carbon backbone required between the two reacting aldehyde-amine adducts.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the initial formation of an iminium ion from benzaldehyde and aniline, which is then attacked by the enol of acetone. A second iminium ion reacts similarly on the other side, followed by intramolecular cyclization.

  • Workup and Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure. Neutralize the mixture carefully with a saturated sodium bicarbonate solution. The crude product may precipitate as a solid or be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,2-Diphenylpiperidin-4-one.[7][14]

G mix 1. Mix Benzaldehyde, Aniline, and Acetone in Ethanol catalyze 2. Add HCl Catalyst (Formation of Iminium Ion) mix->catalyze reflux 3. Heat to Reflux (Condensation & Cyclization) catalyze->reflux workup 4. Cool, Neutralize (NaHCO₃) & Extract Product reflux->workup purify 5. Purify via Recrystallization or Column Chromatography workup->purify characterize 6. Characterize Product (NMR, IR, MS) purify->characterize

Caption: Synthetic Workflow for 1,2-Diphenylpiperidin-4-one.

Applications in Medicinal Chemistry and Drug Development

The 1,2-Diphenylpiperidin-4-one scaffold is a privileged structure in drug discovery due to its rigid conformation, which allows for precise spatial orientation of functional groups for optimal receptor interaction.[4] Its derivatives have been explored for a wide range of pharmacological activities.

  • Central Nervous System (CNS) Agents: The 4-phenylpiperidine core is famously present in potent analgesics like meperidine.[15] Modifications at the N1 and C4 positions of the piperidin-4-one ring have led to the discovery of ligands for various CNS targets, including dopamine and serotonin receptors. For instance, arylpiperazine derivatives, which can be synthesized from piperidone intermediates, are known to interact with 5-HT receptors.[16] The compound pridopidine, a dopaminergic stabilizer, is a 4-phenylpiperidine derivative.[17]

  • Anticancer and Antimicrobial Agents: The piperidin-4-one nucleus is a common feature in compounds designed as anticancer and antimicrobial agents.[4][18] The two phenyl rings can be further functionalized to enhance potency and selectivity. Some derivatives act by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells, while others have shown potent activity against bacterial and fungal strains.[18][19]

  • NLRP3 Inflammasome Inhibitors: In the search for novel anti-inflammatory agents, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been identified as a binder to the NLRP3 inflammasome, a key component in the inflammatory response.[20] The 1,2-Diphenylpiperidin-4-one core provides a template that can be chemically modulated to develop potent and selective NLRP3 inhibitors for treating inflammatory diseases.

  • Precursor for Complex Molecules: Beyond its own inherent, albeit modest, bioactivity, 1,2-Diphenylpiperidin-4-one is primarily a valuable synthetic intermediate. The ketone at C4 is a versatile functional handle for further chemical transformations, such as reductive amination, Wittig reactions, or the formation of oximes and hydrazones, opening pathways to a vast chemical space of novel derivatives.[5][13][21]

Conclusion

1,2-Diphenylpiperidin-4-one is a compound of significant interest to synthetic and medicinal chemists. Its well-defined three-dimensional structure, dominated by a stable chair conformation, makes it an excellent scaffold for the rational design of new therapeutic agents. A firm understanding of its physicochemical properties, spectroscopic signatures, and synthetic routes, particularly the robust Mannich condensation, empowers researchers to utilize this molecule effectively. As a versatile intermediate for targeting a range of biological systems from CNS receptors to inflammatory complexes, the 1,2-Diphenylpiperidin-4-one core continues to be a relevant and valuable tool in the ongoing quest for novel and improved pharmaceuticals.

References

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  • Ponten, H., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 51(22), 6985-6996. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(13), 7013. [Link]

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Foundational

The Pharmacological Potential of 1,2-Diphenylpiperidin-4-one Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 1,2-diphenylpiperidin-4-one derivatives. Designed for researchers, medicinal chemists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 1,2-diphenylpiperidin-4-one derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge to illuminate the therapeutic promise of this versatile chemical scaffold.

Introduction: The Piperidin-4-one Core in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Within this class, piperidin-4-one derivatives have emerged as particularly valuable intermediates and pharmacophores, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[3] This guide focuses specifically on 1,2-diphenyl-substituted piperidin-4-ones, a subclass with significant therapeutic potential.

Synthetic Strategies: Accessing the 1,2-Diphenylpiperidin-4-one Scaffold

The cornerstone for the synthesis of 2,6-diarylpiperidin-4-ones, including the 1,2-diphenyl variants, is the Mannich reaction. This versatile one-pot, multi-component reaction offers an efficient route to construct the core piperidine ring system.

The Mannich Reaction: A Robust Synthetic Approach

The classical approach involves the condensation of an aromatic aldehyde (benzaldehyde), a ketone with at least one α-hydrogen (such as ethyl methyl ketone), and a source of ammonia (ammonium acetate) in an alcoholic solvent.[3] This reaction proceeds through the formation of an imine from the aldehyde and ammonia, which then undergoes a Michael addition with the enolate of the ketone. A subsequent intramolecular cyclization and dehydration yield the desired piperidin-4-one.

Experimental Protocol: Synthesis of 2,6-Diphenyl-3-methylpiperidin-4-one via Mannich Reaction

Materials:

  • Benzaldehyde

  • Ethyl methyl ketone

  • Ammonium acetate

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Acetone

  • Ammonia solution (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 0.1 moles of ammonium acetate in 50 mL of 95% ethanol.

  • To this solution, add 0.1 moles of benzaldehyde and 0.1 moles of ethyl methyl ketone.

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • Add 30 mL of concentrated hydrochloric acid to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and diethyl ether.

  • To obtain the free base, suspend the hydrochloride salt in acetone and add concentrated ammonia solution until the solid dissolves and the free base precipitates.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield the purified 2,6-diphenyl-3-methylpiperidin-4-one.

  • The purity of the product can be assessed by thin-layer chromatography (TLC).

Synthesis_of_Diphenylpiperidinone Benzaldehyde Benzaldehyde Mannich Mannich Reaction Benzaldehyde->Mannich EthylMethylKetone Ethyl Methyl Ketone EthylMethylKetone->Mannich AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mannich Product 1,2-Diphenylpiperidin-4-one Derivative Mannich->Product

Caption: General scheme for the synthesis of 1,2-diphenylpiperidin-4-one derivatives via the Mannich reaction.

Anticancer Activity: A Promising Avenue for Therapeutic Development

A significant body of research highlights the anticancer potential of piperidin-4-one derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[4][5]

Molecular Mechanisms of Action

The anticancer activity of piperidin-4-one derivatives is believed to be multifactorial. Studies suggest that these compounds can modulate key signaling pathways involved in cancer cell proliferation and survival. One of the proposed mechanisms involves the inhibition of signaling pathways such as the JAK/STAT pathway, which is often aberrantly activated in various cancers.[5] Inhibition of STAT3 phosphorylation, a critical step in this pathway, can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[6]

Anticancer_Mechanism Compound 1,2-Diphenylpiperidin-4-one Derivative STAT3 STAT3 Compound->STAT3 Inhibition CellCycleArrest Cell Cycle Arrest (G0/G1) Compound->CellCycleArrest pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Transcription pSTAT3->CellCycleArrest Promotion Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothetical signaling pathway for the anticancer activity of 1,2-diphenylpiperidin-4-one derivatives.

In Vitro Cytotoxicity Data

The cytotoxic efficacy of 1,2-diphenylpiperidin-4-one derivatives has been evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.[7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furfurylidene 4-piperidone analog 2d Molt-4 (Leukemia)Significant cytotoxicity[8]
Furfurylidene 4-piperidone analog 3d Molt-4 (Leukemia)Significant cytotoxicity[8]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 RXF393 (Renal)7.01 ± 0.39[9]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 HT29 (Colon)24.3 ± 1.29[9]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 1 LOX IMVI (Melanoma)9.55 ± 0.51[9]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast)43.4[3]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7 (Breast)39.0[3]
Imidazo[1,2-a]pyrimidine derivative 3d MDA-MB-231 (Breast)35.9[3]
Imidazo[1,2-a]pyrimidine derivative 4d MDA-MB-231 (Breast)35.1[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1,2-Diphenylpiperidin-4-one derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Piperidin-4-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[3]

Spectrum of Activity and Structure-Activity Relationship

Derivatization of the piperidin-4-one core, for instance, by forming thiosemicarbazones, has been shown to enhance antifungal activity.[3] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-arylsuccinimid 5 Various bacteria and fungi32-128[12]
Diazo derivative 8 Various bacteria and fungi16-256[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,2-Diphenylpiperidin-4-one derivatives

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Antimicrobial_Screening Start Start PrepareCompound Prepare Serial Dilutions of Compound Start->PrepareCompound PrepareInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Inoculate 96-well Plate PrepareCompound->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Determine MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Analgesic and Anti-inflammatory Properties

Piperidine derivatives have long been recognized for their analgesic properties, with some acting as potent opioid receptor agonists.[14][15] Additionally, these compounds have shown promise as anti-inflammatory agents.[16]

In Vivo Evaluation Models

The analgesic and anti-inflammatory activities of 1,2-diphenylpiperidin-4-one derivatives can be assessed using various established in vivo models.

  • Analgesic Activity: The acetic acid-induced writhing test and the hot plate test are commonly used to evaluate peripheral and central analgesic effects, respectively.[11][14]

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model is a standard method to assess acute anti-inflammatory activity.[11][16]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2-diphenylpiperidin-4-one derivatives is intricately linked to their structural features. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the two phenyl rings can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Modifications at the Piperidine Nitrogen: The nitrogen atom of the piperidine ring offers a site for derivatization. Acylation or alkylation at this position can alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.[17]

  • Stereochemistry: The stereochemistry of the substituents on the piperidine ring can play a critical role in biological activity, as different stereoisomers may exhibit distinct binding affinities for their targets.

Conclusion and Future Directions

1,2-Diphenylpiperidin-4-one derivatives represent a promising class of compounds with a diverse pharmacological profile. Their accessible synthesis, coupled with their significant anticancer, antimicrobial, analgesic, and anti-inflammatory potential, makes them attractive scaffolds for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical studies.

References

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (n.d.). PubMed. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025, January 20). MDPI. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]

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  • Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. (n.d.). PubMed. [Link]

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Exploratory

Discovery and history of substituted piperidin-4-ones

An In-Depth Technical Guide to the Discovery and History of Substituted Piperidin-4-ones Abstract The substituted piperidin-4-one core is a quintessential scaffold in modern medicinal chemistry, forming the structural fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Piperidin-4-ones

Abstract

The substituted piperidin-4-one core is a quintessential scaffold in modern medicinal chemistry, forming the structural foundation of a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its unique conformational properties and its utility as a versatile synthetic intermediate. This guide provides a comprehensive exploration of the discovery and historical development of substituted piperidin-4-ones, targeted at researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies, tracing their evolution from classic multicomponent reactions to more refined cyclization strategies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the synthesis and application of this critical pharmacophore.

Introduction: The Emergence of a Privileged Scaffold

The six-membered piperidine heterocycle is a ubiquitous feature in countless biologically active molecules, from the potent analgesic morphine to the antipsychotic haloperidol.[3][4] The introduction of a carbonyl group at the 4-position creates the piperidin-4-one framework, a modification that significantly enhances its synthetic versatility. The ketone functionality allows for a wide range of subsequent chemical transformations, including nucleophilic additions and reductive aminations, while the nitrogen atom provides a handle for introducing diverse substituents to modulate pharmacological properties.[5][6]

The history of substituted piperidin-4-ones is intrinsically linked to the development of foundational reactions in organic chemistry. Early explorations were driven by the desire to construct complex heterocyclic systems from simple, acyclic precursors. These pioneering efforts laid the groundwork for the synthesis of thousands of piperidine-containing compounds that have been investigated in clinical and preclinical studies.[7][8] This guide will examine the cornerstone synthetic strategies that enabled the widespread adoption of this crucial molecular core.

Foundational Synthesis: Multicomponent Reactions

The most elegant and historically significant routes to substituted piperidin-4-ones are multicomponent reactions (MCRs), which allow for the construction of the heterocyclic ring in a single synthetic operation from three or more starting materials.

The Petrenko-Kritschenko Piperidone Synthesis (1906)

First reported by Paul Petrenko-Kritschenko in 1906, this reaction is a classic MCR that condenses two equivalents of an aldehyde with one equivalent of a primary amine (or ammonia) and a dialkyl ester of acetonedicarboxylic acid.[9][10] This one-pot synthesis produces symmetrically substituted 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates.[7]

Causality and Mechanistic Insight: The brilliance of the Petrenko-Kritschenko reaction lies in its efficient orchestration of sequential Mannich-type condensations. The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine, which then undergoes a Mannich reaction with the enol of the acetonedicarboxylate. A second Mannich reaction with another molecule of the aldehyde, followed by cyclization and dehydration, yields the piperidone ring.[3][9] This approach is highly convergent, rapidly building molecular complexity from simple starting materials.

Petrenko_Kritschenko Petrenko-Kritschenko Reaction Mechanism cluster_reactants Reactants R1 2x R-CHO (Aldehyde) I1 Mannich-type Condensation R1->I1 One-Pot R2 R'-NH2 (Amine) R2->I1 One-Pot R3 ROOC-CH2COCH2-COOR (Acetonedicarboxylate) R3->I1 One-Pot I2 Second Condensation & Cyclization I1->I2 P Substituted Piperidin-4-one I2->P

Caption: High-level overview of the Petrenko-Kritschenko synthesis.

Experimental Protocol: General Synthesis of Ethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl acetonedicarboxylate (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (2 equivalents) followed by a solution of ammonium acetate (1.1 equivalents) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes from the solution. Collect the solid product by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/ethyl acetate mixture.[7]

Ring-Closing Strategies: The Dieckmann Condensation

While MCRs are powerful, alternative strategies involving the cyclization of pre-formed linear precursors are also central to the history of piperidin-4-one synthesis. The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a cornerstone of this approach.[3][11]

The McElvain Synthesis of 1-Methyl-4-piperidone (1948)

A landmark application of this strategy was the first reported synthesis of 1-methyl-4-piperidone by Samuel M. McElvain in 1948.[12] This compound is a critical building block for numerous pharmaceuticals, including the opioid analgesic pethidine (meperidine) and fentanyl analogues.[6][13]

Causality and Mechanistic Insight: McElvain's synthesis is a multi-step process that showcases a logical and robust approach to ring construction.

  • Double Michael Addition: The synthesis begins with the conjugate addition of methylamine to two equivalents of ethyl acrylate. This efficiently constructs the linear carbon-nitrogen backbone.

  • Dieckmann Cyclization: The resulting diester is then subjected to a base-mediated Dieckmann condensation (e.g., using sodium ethoxide). This intramolecular reaction forges the C3-C4 bond, forming the six-membered ring and generating a β-keto ester at the 3-position. The choice of base is critical; using a base with an alkoxide matching the ester (e.g., NaOEt for ethyl esters) prevents transesterification side reactions.[14]

  • Hydrolysis and Decarboxylation: The final step involves acidic hydrolysis of the ester followed by heating to induce decarboxylation, yielding the target 1-methyl-4-piperidone.[12][15]

Dieckmann_Workflow McElvain Synthesis of 1-Methyl-4-piperidone A Methylamine + 2x Ethyl Acrylate B Double Michael Addition A->B C Linear Diester Intermediate B->C D Dieckmann Condensation (NaOEt) C->D E 1-Methyl-3-carbethoxy-4-piperidone D->E F Acid Hydrolysis & Decarboxylation E->F G 1-Methyl-4-piperidone F->G

Caption: Stepwise workflow for the synthesis of 1-methyl-4-piperidone.

Experimental Protocol: McElvain Synthesis of 1-Methyl-4-piperidone [12][16]

  • Michael Addition: Slowly add ethyl acrylate (2.0 equivalents) to a cooled solution of methylamine (1.0 equivalent) in ethanol. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude methyl di-(β-carbethoxyethyl)-amine.

  • Dieckmann Condensation: Prepare a solution of sodium ethoxide in toluene. Add the crude diester from the previous step dropwise to the heated sodium ethoxide solution under an inert atmosphere (e.g., nitrogen). Heat the mixture under reflux for several hours.

  • Cyclization Workup: After cooling, carefully quench the reaction with dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-3-carbethoxy-4-piperidone.

  • Hydrolysis & Decarboxylation: Add concentrated hydrochloric acid to the crude β-keto ester and heat the mixture to reflux for 2-3 hours.[15] Monitor for the cessation of CO2 evolution.

  • Final Isolation: Cool the solution and evaporate to dryness under reduced pressure. Dissolve the resulting hydrochloride salt in a minimal amount of water, make the solution basic (pH > 12) with a strong base (e.g., NaOH), and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic extracts and remove the solvent to yield 1-methyl-4-piperidone, which can be purified by vacuum distillation.[16]

Comparative Analysis of Foundational Methods

The choice of synthetic route depends on the desired substitution pattern, scalability, and availability of starting materials.

Synthetic MethodKey ReactantsTypical ProductsAdvantagesDisadvantages
Petrenko-Kritschenko Aldehyde, Amine, AcetonedicarboxylateSymmetrically 2,6-disubstituted piperidonesHigh convergence, one-pot operation, builds complexity rapidly.[9]Limited to symmetrical products; subsequent decarboxylation is often needed.
Mannich Reaction Aldehyde, Amine, Enolizable Ketone2,6-Disubstituted piperidonesVersatile, can use simpler ketones than acetonedicarboxylate.[7][8]Can lead to mixtures of products if ketone has multiple enolizable protons.
Dieckmann Condensation Linear Diester-amineN-substituted-4-piperidonesExcellent for N-alkyl and N-aryl derivatives; reliable ring closure.[3][12]Multi-step process requiring synthesis of the linear precursor.

The Role in Modern Drug Discovery

The substituted piperidin-4-one framework is more than a historical curiosity; it is a dynamic and essential component in the modern drug discovery pipeline. Its utility as a versatile intermediate allows for the creation of extensive compound libraries for screening.[17][18] The ketone provides a reactive handle for introducing diversity, while the piperidine ring itself can be manipulated to control the compound's physicochemical properties, such as solubility and lipophilicity, and to orient substituents correctly for optimal receptor binding.

Key Therapeutic Areas:

  • Analgesics: As a precursor to fentanyl and its analogues, the 4-piperidone core is central to the development of potent opioid receptor agonists.[6][13]

  • Antipsychotics: The butyrophenone class of antipsychotics, including haloperidol, features a 1,4-disubstituted piperidine moiety derived from a piperidin-4-one precursor.[4]

  • Antihistamines: Several second-generation antihistamines incorporate the piperidine scaffold to achieve high receptor selectivity and reduced central nervous system side effects.[4]

  • Anticancer Agents: The piperidin-4-one ring has been incorporated into novel compounds designed as anticancer agents, with some derivatives showing promising antiproliferative activity.[17][19][20]

Conclusion

The history of substituted piperidin-4-ones is a story of chemical ingenuity, beginning with the elegant multicomponent syntheses of pioneers like Petrenko-Kritschenko and evolving with robust, step-wise strategies like the Dieckmann condensation. These foundational methods transformed simple, accessible starting materials into a molecular scaffold of immense value. Today, the piperidin-4-one core remains a cornerstone of medicinal chemistry, providing the structural basis for drugs that treat a wide spectrum of human diseases. A thorough understanding of its synthetic history and chemical principles is indispensable for researchers and scientists dedicated to the development of next-generation therapeutics.

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  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

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  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. Available at: [Link]

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  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2971-2986. Available at: [Link]

  • ALkhafaji, Y. S., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). Available at: [Link]

  • ResearchGate. (2025, August 10). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Request PDF. Retrieved from [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 128, 106093. Available at: [Link]

  • Gribkov, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7584. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • ResearchGate. (2025, August 9). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Piperidone. Retrieved January 15, 2026, from [Link]

  • Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines (Master's thesis). Globe Thesis. Available at: [Link]

  • Wang, Z., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4913–4918. Available at: [Link]

  • McElvain, S. M., & Rorig, K. (1948). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 128, 106093. Available at: [Link]

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Foundational

The Evolving Landscape of 1,2-Diphenylpiperidin-4-one Analogs: A Technical Guide for Drug Discovery

Abstract The piperidin-4-one scaffold has long been recognized as a privileged pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidin-4-one scaffold has long been recognized as a privileged pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compounds.[1][2][3] This technical guide focuses on a specific, yet highly promising subclass: 1,2-diphenylpiperidin-4-one analogs. We will delve into the synthetic strategies, explore the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the therapeutic potential of this chemical class, which spans from oncology and infectious diseases to neuropharmacology.

The 1,2-Diphenylpiperidin-4-one Core: A Foundation for Diverse Bioactivity

The inherent structural features of the 1,2-diphenylpiperidin-4-one core, including a flexible six-membered heterocyclic ring and multiple sites for functionalization, make it an attractive starting point for the design of novel therapeutics. The piperidine ring can adopt various conformations, such as the stable chair form or a more flexible twist-boat conformation, which can significantly influence receptor binding and biological activity.[4] The presence of phenyl groups at the 1 and 2 positions provides a lipophilic character that can be crucial for traversing biological membranes, while the ketone at the 4-position offers a reactive handle for further chemical modifications.

The versatility of this scaffold is evidenced by the broad spectrum of pharmacological activities reported for its derivatives, including:

  • Anticancer Activity: Many analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[2][5]

  • Antimicrobial Properties: The scaffold has been successfully modified to yield compounds with significant antibacterial and antifungal activity.[1][6]

  • Antiviral Effects: Notably, anti-HIV activity has been a recurring theme in the study of piperidin-4-one derivatives.[2]

  • Neuropharmacological Applications: Certain analogs have shown promise as anticonvulsants, analgesics, and antipsychotic agents.[2][7]

Synthetic Strategies: Accessing the 1,2-Diphenylpiperidin-4-one Scaffold

The cornerstone of synthesizing the 1,2-diphenylpiperidin-4-one core is the Mannich reaction .[1][2][3] This one-pot multicomponent reaction offers an efficient and atom-economical route to the piperidone ring system.

Classical Mannich Condensation

The traditional approach involves the condensation of an aromatic aldehyde (providing the C2-phenyl group), an aromatic amine (providing the N1-phenyl group), and a ketone containing at least one α-hydrogen, typically acetone or a derivative thereof.

Illustrative Reaction Scheme:

G reagents Benzaldehyde + Aniline + Acetone catalyst Acid or Base Catalyst reagents->catalyst Reaction Conditions product 1,2-Diphenylpiperidin-4-one catalyst->product

Caption: Generalized workflow for the Mannich condensation.

Green Chemistry Approaches

Recent advancements have focused on developing more environmentally friendly synthetic protocols. The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been shown to be an effective and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives, offering a greener alternative to traditional organic solvents.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2-diphenylpiperidin-4-one analogs can be finely tuned by strategic modifications at various positions of the piperidine ring and the appended phenyl groups.

Table 1: Influence of Substituents on Biological Activity

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference(s)
C2/C6 Phenyl RingsElectron-withdrawing (e.g., -F, -Cl, -Br)Enhanced cytotoxic and antimicrobial activities[1]
C2/C6 Phenyl RingsElectron-donating (e.g., -OCH3, -CH3)Increased free radical scavenging effects[1]
N1-Phenylacetamide2-Fluoro substitutionHigh selectivity for sigma-1 receptors[9]
N1-PhenylacetamideHalogen substitutionIncreased affinity for sigma-2 receptors[9]
C3/C5 PositionsAlkyl or Arylidene groupsPotent antiproliferative properties

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of a 1,2-Diphenylpiperidin-4-one Analog

This protocol provides a generalized procedure for the synthesis of a substituted 1,2-diphenylpiperidin-4-one via the Mannich reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired substituted benzaldehyde and substituted aniline in a suitable solvent (e.g., ethanol).

  • Addition of Ketone: To the stirred solution, add a slight excess (1.1 equivalents) of acetone.

  • Catalysis: Introduce a catalytic amount of an acid (e.g., concentrated HCl) or a base (e.g., NaOH).

  • Reaction: Stir the mixture at room temperature or under gentle reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol-water).[4][10]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Experimental Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Potential Therapeutic Applications: A Forward Look

The diverse biological activities of 1,2-diphenylpiperidin-4-one analogs position them as promising candidates for further drug development in several therapeutic areas.

Oncology

The demonstrated cytotoxic and antiproliferative properties of certain analogs warrant further investigation into their mechanisms of action. Studies exploring their effects on key cancer-related pathways, such as apoptosis, cell cycle regulation, and angiogenesis, are crucial next steps.

Infectious Diseases

With the rise of antimicrobial resistance, the novel antibacterial and antifungal activities of these compounds are of significant interest. Future research should focus on identifying their specific microbial targets and evaluating their efficacy in in vivo models of infection.

Central Nervous System (CNS) Disorders

The ability of some analogs to interact with CNS targets, such as sigma receptors, suggests their potential for the treatment of neurological and psychiatric disorders.[9][11] Further optimization of these compounds to enhance their blood-brain barrier penetration and target selectivity is a key challenge.

Conclusion

The 1,2-diphenylpiperidin-4-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, underscores its importance in modern medicinal chemistry. The insights and protocols provided in this guide aim to facilitate further research and development in this exciting area, ultimately paving the way for the discovery of new and effective treatments for a variety of human diseases.

References

  • Piperidin-4-one: The Potential Pharmacophore. Request PDF - ResearchGate. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. SpringerLink. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Request PDF - ResearchGate. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. Semantic Scholar. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. Available at: [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). PubMed Central. Available at: [Link]

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. Available at: [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. PubMed. Available at: [Link]

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. ScienceDirect. Available at: [Link]

  • (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 1-[(1,2-Diphenyl-1 H -4-imidazolyl)methyl]-4-phenylpiperazines with Clozapine-Like Mixed Activities at Dopamine D 2 , Serotonin, and GABA A Receptors. ResearchGate. Available at: [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Diphenylpiperidin-4-one

Introduction This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2-Diphenylpiperidin-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2-Diphenylpiperidin-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and natural products.[1] Understanding the spectroscopic signature of its derivatives is paramount for structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry.

Molecular Structure and Key Features

1,2-Diphenylpiperidin-4-one possesses a piperidin-4-one core, which is a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group. The nitrogen atom is substituted with a phenyl group (N-phenyl), and the carbon atom at the 2-position is also substituted with a phenyl group (C2-phenyl). The presence of these aromatic rings, the cyclic ketone, and the tertiary amine within the piperidine ring gives rise to a distinct set of spectroscopic signals. The stereochemistry at the C2 position, being a chiral center, will also influence the spectroscopic outcome, particularly in the NMR spectra.

I. Synthesis of 1,2-Diphenylpiperidin-4-one

The synthesis of N-aryl piperidin-4-ones can be achieved through various synthetic routes. A common and effective method is the Mannich reaction, which involves the condensation of an aromatic aldehyde, a primary amine, and a ketone.[2] For 1,2-Diphenylpiperidin-4-one, a plausible synthetic approach would involve the reaction of benzaldehyde, aniline, and an acetone equivalent.

Another established method for the synthesis of N-aryl-substituted 4-piperidones involves the reaction of anilines with 1,5-dihalopentan-3-ones.[3] Furthermore, more contemporary methods may utilize transition-metal-catalyzed cross-coupling reactions to form the N-aryl bond.[4] The purification of the final product is typically achieved by recrystallization from a suitable solvent, such as ethanol.[5]

cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product benzaldehyde Benzaldehyde mannich_reaction Mannich Reaction benzaldehyde->mannich_reaction aniline Aniline aniline->mannich_reaction acetone_enolate Acetone Enolate acetone_enolate->mannich_reaction product 1,2-Diphenylpiperidin-4-one mannich_reaction->product

Caption: Synthetic pathway for 1,2-Diphenylpiperidin-4-one.

II. Spectroscopic Analysis

The following sections provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of 1,2-Diphenylpiperidin-4-one. The predicted values are derived from the analysis of structurally similar compounds reported in the literature.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,2-Diphenylpiperidin-4-one is expected to exhibit distinct signals corresponding to the protons of the two phenyl rings and the piperidin-4-one ring. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl H (ortho, meta, para)7.0 - 7.5Multiplet10H
Piperidine H-24.5 - 4.8Doublet of doublets1H
Piperidine H-3 (axial & equatorial)2.5 - 3.0Multiplets2H
Piperidine H-5 (axial & equatorial)2.8 - 3.3Multiplets2H
Piperidine H-6 (axial & equatorial)3.2 - 3.7Multiplets2H

Interpretation:

  • Aromatic Protons (7.0 - 7.5 ppm): The protons on both the N-phenyl and C2-phenyl rings are expected to resonate in the aromatic region. The overlapping signals will likely appear as a complex multiplet.

  • Piperidine H-2 (4.5 - 4.8 ppm): The proton at the C2 position is a benzylic methine proton and is expected to be significantly deshielded by the adjacent phenyl group and the nitrogen atom. Its multiplicity will be a doublet of doublets due to coupling with the two non-equivalent protons at C3.

  • Piperidine H-3, H-5, and H-6 (2.5 - 3.7 ppm): The methylene protons of the piperidine ring are diastereotopic and will exhibit complex splitting patterns. The protons on the carbons adjacent to the nitrogen (C6) and the carbonyl group (C3 and C5) will be deshielded to varying extents. Protons adjacent to the nitrogen are typically found at a lower field.[6]

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 1,2-Diphenylpiperidin-4-one will give rise to a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Piperidine C-4)205 - 210
Phenyl C (ipso, ortho, meta, para)115 - 150
Piperidine C-260 - 65
Piperidine C-650 - 55
Piperidine C-345 - 50
Piperidine C-545 - 50

Interpretation:

  • Carbonyl Carbon (205 - 210 ppm): The ketone carbonyl carbon is highly deshielded and will appear at a very low field, which is characteristic of this functional group in a cyclic system.[7]

  • Aromatic Carbons (115 - 150 ppm): The twelve carbon atoms of the two phenyl rings will resonate in this region. The exact chemical shifts will depend on their position (ipso, ortho, meta, or para) relative to the point of attachment to the piperidine ring.

  • Piperidine Carbons (45 - 65 ppm): The carbon atoms of the piperidin-4-one ring will appear in the aliphatic region. The C2 carbon, being attached to a phenyl group and a nitrogen atom, will be the most deshielded among the piperidine ring carbons. The C6 carbon, adjacent to the nitrogen, will also be deshielded. The C3 and C5 carbons, adjacent to the carbonyl group, will have similar chemical shifts.

C. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1710 - 1725Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-N Stretch (Aromatic Amine)1250 - 1350Medium

Interpretation:

  • C=O Stretch (1710 - 1725 cm⁻¹): A strong absorption band in this region is the most characteristic feature of the IR spectrum and confirms the presence of the ketone carbonyl group within the six-membered ring.[7][8]

  • Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl rings, while those below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring.

  • Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic rings.

  • C-N Stretch (1250 - 1350 cm⁻¹): The stretching vibration of the carbon-nitrogen bond of the N-phenyl group is expected in this region.

III. Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline the recommended procedures for NMR and ATR-FTIR analysis of 1,2-Diphenylpiperidin-4-one.

A. NMR Spectroscopy
1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[9] The choice of solvent can influence chemical shifts.[10]

  • Concentration: For ¹H NMR, dissolve 5-20 mg of the sample in approximately 0.6 mL of the deuterated solvent.[9] For the less sensitive ¹³C NMR, a higher concentration may be required.[11]

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

cluster_prep NMR Sample Preparation A Weigh Sample (5-20 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Filter into NMR Tube B->C D Cap and Homogenize C->D

Caption: Workflow for NMR sample preparation.

2. Instrument Parameters
  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[9]

  • Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically necessary due to the low natural abundance of the ¹³C isotope.

B. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining the infrared spectrum of solid or liquid samples with minimal sample preparation.

1. Sample Preparation and Analysis
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Application: Place a small amount of the solid 1,2-Diphenylpiperidin-4-one sample directly onto the ATR crystal.[2]

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducibility.

  • Data Acquisition: Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[5]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

cluster_atr ATR-FTIR Analysis A Record Background Spectrum B Place Sample on ATR Crystal A->B C Apply Pressure B->C D Acquire Spectrum C->D E Clean Crystal D->E

Caption: Workflow for ATR-FTIR analysis.

IV. Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 1,2-Diphenylpiperidin-4-one, a molecule of significant interest in the field of medicinal chemistry. The presented ¹H NMR, ¹³C NMR, and IR data, derived from the principles of spectroscopy and analysis of analogous structures, offer a robust framework for the identification and characterization of this compound. The inclusion of detailed experimental protocols for data acquisition aims to ensure the generation of high-quality, reproducible results in the laboratory. It is the author's hope that this guide will serve as a valuable and practical resource for researchers and scientists in their synthetic and drug development endeavors.

V. References

  • Pandiarajan, K., et al. (1986). ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).

  • University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Mahdi, D. S., Fenjan, A. A., & Mohammad, A. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72.

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.

  • Jebaraj, A. D., et al. (2012). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 24(12), 5281-5284.

  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

  • Kumar, A., et al. (2022). Synthesis, molecular docking of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one: Hirshfeld surface, spectroscopic and DFT based analyses. Journal of Molecular Structure, 1262, 132993.

  • Reddy, T. S., et al. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 6(2), 245-251.

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Gnecco, D., et al. (2005). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 7(13), 2579–2581.

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link]

  • Sahu, S. N., et al. (2020). A Facile Synthesis of N-Aryl Substituted Piperidones. Synlett, 31(18), 1813-1817.

  • SpectraBase. (n.d.). N-Phenylpiperidine. Retrieved from [Link]

  • Zefirov, N. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7591.

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Foundational

The Stereochemical Landscape of 2,6-diphenylpiperidin-4-ones: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth exploration of the stereochemistry of 2,6-diphenylpiperidin-4-ones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the stereochemistry of 2,6-diphenylpiperidin-4-ones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the synthesis, conformational preferences, and spectroscopic characterization of these molecules, with a focus on the critical role stereochemistry plays in their function.

Introduction: The Significance of Stereoisomerism in Piperidin-4-ones

The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products.[3][4] Its inherent conformational flexibility, coupled with the potential for multiple stereocenters, makes a thorough understanding of its stereochemistry paramount in drug design. In the case of 2,6-diphenylpiperidin-4-ones, the presence of stereocenters at the C2 and C6 positions gives rise to cis and trans diastereomers, each with distinct three-dimensional arrangements that can profoundly influence their interaction with biological targets. The cis isomer, with both phenyl groups on the same side of the piperidine ring, is the more commonly synthesized and studied form. This guide will delve into the nuances of both isomers, providing a comprehensive overview of their stereochemical properties.

Stereoselective Synthesis: Controlling the Three-Dimensional Architecture

The primary route to 2,6-diphenylpiperidin-4-ones is the Mannich condensation reaction.[5][6][7] This one-pot, three-component reaction of an aromatic aldehyde (benzaldehyde), a ketone (acetone or a derivative), and a nitrogen source (ammonium acetate) is a powerful tool for the construction of the piperidine ring.[8] The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substrates.

The Mannich Reaction: A Gateway to cis-2,6-Diphenylpiperidin-4-ones

The synthesis of the thermodynamically more stable cis-isomer is typically favored under standard Mannich reaction conditions. The mechanism involves the formation of an imine from the aldehyde and ammonia, followed by the addition of the enolate of the ketone. A second condensation with another molecule of the aldehyde and subsequent intramolecular cyclization and dehydration yields the final product. The preference for the cis configuration is driven by the thermodynamic stability of the product, where the bulky phenyl groups occupy equatorial positions in the final chair conformation of the piperidine ring.

Experimental Protocol: Synthesis of cis-2,6-Diphenylpiperidin-4-one

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

  • Addition of Reagents: Add ammonium acetate (1 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure cis-2,6-diphenylpiperidin-4-one.

Enantiodivergent Strategies for Chiral Piperidin-4-ones

For applications in drug discovery, the synthesis of enantiomerically pure piperidin-4-ones is often required. Enantiodivergent approaches, which allow for the selective synthesis of either enantiomer from a common chiral precursor, are particularly valuable. One such strategy involves a sequential decarboxylative Mannich reaction of a chiral N-tert-butanesulfinyl imine with a β-keto acid, followed by an organocatalyzed intramolecular Mannich reaction with an aldehyde. This method provides access to enantiopure cis-2,6-disubstituted piperidin-4-ones.

The stereochemical outcome is controlled by the chirality of the sulfinamide auxiliary and the order of addition of the different aldehyde components, demonstrating a sophisticated level of stereocontrol in the synthesis of these complex molecules.[9]

Conformational Analysis: Unraveling the Preferred Shapes

The biological activity of 2,6-diphenylpiperidin-4-ones is intimately linked to the conformation of the six-membered piperidine ring. The chair conformation is the most stable arrangement for the piperidine ring, minimizing torsional and steric strain.[10][11]

The Dominant Chair Conformation

For cis-2,6-diphenylpiperidin-4-one, the predominant conformation is a chair form where both bulky phenyl groups occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.[6][12] This conformational preference has been extensively confirmed by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[13][14][15]

The diagram below illustrates the chair conformational equilibrium of the piperidine ring.

G cluster_0 Chair Conformation Equilibrium A Axial Phenyl Groups (Unfavored) B Equatorial Phenyl Groups (Favored) A->B Ring Flip B->A

Caption: Conformational equilibrium of the piperidine ring.

Influence of Substituents on Ring Conformation

While the chair conformation with equatorial substituents is the most stable for the parent cis-2,6-diphenylpiperidin-4-one, the introduction of substituents on the nitrogen atom or at the C3 and C5 positions can significantly influence the conformational landscape.

  • N-Substitution: The introduction of bulky substituents on the nitrogen atom can lead to a flattening of the ring or even a shift towards twist-boat or boat conformations to alleviate steric strain.[13]

  • C3/C5-Substitution: Alkyl groups at the C3 and/or C5 positions can also cause distortions in the chair conformation. An axial methyl group at C3, for instance, can cause a flattening of the C5-C6 bond region of the ring.[6] In some cases, particularly with bulky substituents, a twist-boat conformation may become significantly populated.[7]

The following workflow outlines the process of conformational analysis.

G cluster_workflow Conformational Analysis Workflow A Synthesis of Piperidin-4-one Derivative B NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) A->B C X-ray Crystallography A->C E Conformational Assignment (Chair, Boat, Twist-Boat) B->E C->E D Computational Modeling (DFT Calculations) D->E

Caption: Workflow for conformational analysis.

Spectroscopic Characterization: The Chemist's Toolkit

A combination of spectroscopic techniques is essential for the unambiguous determination of the stereochemistry and conformation of 2,6-diphenylpiperidin-4-ones.

NMR Spectroscopy: A Window into Molecular Structure

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the stereochemistry of these compounds in solution.

  • ¹H NMR: The chemical shifts and, more importantly, the coupling constants of the piperidine ring protons provide a wealth of information. In the chair conformation of the cis-isomer, the benzylic protons at C2 and C6 typically appear as doublets of doublets due to coupling with the adjacent methylene protons at C3 and C5. Large diaxial coupling constants (J ≈ 10-12 Hz) are characteristic of the chair conformation with equatorial phenyl groups.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the conformation. The C2 and C6 carbons typically resonate around 60-65 ppm, while the C3 and C5 carbons appear further upfield at approximately 45-50 ppm. The carbonyl carbon (C4) is observed in the downfield region, typically around 208-210 ppm.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm proton connectivity and through-space interactions, respectively, providing further evidence for the assigned conformation.

Table 1: Representative ¹H and ¹³C NMR Data for cis-2,6-Diphenylpiperidin-4-one

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H, C6-H~4.2 (dd)~63
C3-Hax, C5-Hax~2.5 (m)~48
C3-Heq, C5-Heq~2.9 (m)~48
C4-~209
NH~2.0 (br s)-
Phenyl-H~7.2-7.4 (m)~127-145

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. Numerous crystal structures of cis-2,6-diphenylpiperidin-4-one derivatives have confirmed the chair conformation with diequatorial phenyl groups.[13][15][16]

Table 2: Selected Crystallographic Data for a Representative cis-2,6-Diphenylpiperidin-4-one Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C2-N1-C6 Angle (°)~112
C2-C3-C4 Angle (°)~110
Phenyl Ring Dihedral Angle (°)~70-80

Data is illustrative and specific values will vary between different derivatives.

Conclusion: The Importance of a Multidimensional Approach

The stereochemistry of 2,6-diphenylpiperidin-4-ones is a multifaceted subject that requires a comprehensive approach encompassing stereoselective synthesis, detailed conformational analysis, and thorough spectroscopic characterization. For researchers in drug discovery and development, a deep understanding of these principles is crucial for the rational design of novel therapeutics with improved efficacy and selectivity. The interplay between synthesis, conformation, and biological activity underscores the importance of considering the three-dimensional nature of molecules in the quest for new medicines.

References

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  • Lek-Riou, A., & Gandon, V. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116885.
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  • Manimekalai, A., & Maruthavanan, T. (2010). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 122(5), 735-743.
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  • Jebaraj, C. E., Manimekalai, A., & Rajarajan, M. (2005). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 17(4), 2381-2388.
  • Vereshchagin, A. N., Karpenko, K. A., Elinson, M. N., Goloveshkin, A. S., Ushakov, I. E., & Egorov, M. P. (2018). Four-component stereoselective synthesis of tetracyano-substituted piperidines.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Selvanayagam, S., Dharmaraja, J., Manjula, V., & Venkateswaramoorthi, R. (2025). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate.
  • Arulraj, R., Sivakumar, S., Rajkumar, K., Jasinski, J. P., & Kaur, M. (2020). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one.
  • Ilango, S., & Ponnuswamy, M. N. (2025). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Research Journal of Pharmacy and Technology, 18(8), 4123-4128.
  • Jayalakshmi, N., & Nanjundan, S. (2011). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. Transactions of the Indian Institute of Metals, 64(4-5), 427-431.
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Exploratory

Foreword: The Piperidin-4-one Core - A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Pharmacological Profile of N-Substituted Piperidin-4-ones The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic drugs...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of N-Substituted Piperidin-4-ones

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a highly "privileged" scaffold. Within this class, the piperidin-4-one nucleus serves as a particularly versatile intermediate, offering multiple points for chemical modification.[2][3] The introduction of substituents at the nitrogen atom (N-substitution) profoundly influences the molecule's physicochemical properties—such as lipophilicity, polarity, and basicity—thereby modulating its pharmacokinetic profile and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological activities of N-substituted piperidin-4-ones, grounded in established experimental protocols.

Synthetic Strategy: The Mannich Reaction as a Foundational Approach

The most common and efficient method for constructing the 2,6-diaryl-piperidin-4-one core is the one-pot Mannich condensation reaction.[3][4][5] This multicomponent reaction is valued for its atom economy and operational simplicity.

Causality of Component Choice:

  • Aldehyde: Typically an aromatic aldehyde, which will form the substituents at the C2 and C6 positions of the piperidine ring. The electronic and steric properties of this component are a primary driver of the final compound's biological activity.

  • Ketone: A simple ketone like acetone or ethyl methyl ketone provides the central three-carbon backbone of the piperidin-4-one ring.

  • Amine: An ammonium salt (e.g., ammonium acetate) or a primary amine serves as the nitrogen source.[4] The choice of a primary amine directly installs the N-substituent, making this a convergent approach to generating diverse libraries of N-substituted analogs.

The reaction proceeds by forming an enol or enolate from the ketone, which then attacks an iminium ion pre-formed from the aldehyde and the amine. A second condensation and subsequent intramolecular cyclization yield the final piperidin-4-one heterocycle.

Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde M One-Pot Mannich Condensation A->M K Ketone K->M N Amine Source (e.g., R-NH2) N->M P N-Substituted 2,6-Diaryl-Piperidin-4-one M->P Intramolecular Cyclization

Caption: Foundational Mannich reaction workflow for piperidin-4-one synthesis.

Anticancer Activity: Cytotoxicity and Mechanistic Insights

A significant body of research has focused on N-substituted piperidin-4-ones as potential anticancer agents.[1] These compounds have demonstrated potent cytotoxic effects across a range of human cancer cell lines, including colon (HCT116), breast (MCF7, MDA-MB231), and pancreatic (PC3) cancers.[6][7]

The mechanism of action for many of these compounds involves the inhibition of key cellular processes required for proliferation. For instance, certain 3,5-bis(ylidene)-4-piperidone derivatives act as dual inhibitors of human topoisomerase I and IIα.[6] Topoisomerases are critical enzymes that manage DNA topology during replication; their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6]

Structure-Activity Relationship (SAR) in Anticancer Agents
  • N-Substituent: The nature of the group on the piperidine nitrogen is critical. Acylation followed by reaction with N-methylpiperazine has yielded compounds with potent antiproliferative properties.[6]

  • C3 and C5 Substituents: The presence of bis(arylidene) groups at the C3 and C5 positions is a common feature of cytotoxic piperidin-4-ones. These Michael acceptors are thought to contribute to the biological activity. Fluorine substitution on these aromatic rings can enhance potency.[7]

  • Safety Profile: Encouragingly, many of these potent compounds show selectivity, exhibiting high efficacy against cancer cells while remaining relatively safe for non-cancerous cell lines, a critical attribute for any potential therapeutic.[6]

Table 1: Representative Anticancer Activity of Piperidin-4-One Derivatives
Compound ClassCancer Cell LineActivity MetricPotencyReference
3,5-di[(E)-arylidene]-1-alkyl-piperidin-4-onesHCT116 (Colon), MCF7 (Breast)AntiproliferativePotent vs. Sunitinib[6]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB231 (Breast), PC3 (Pancreatic)Antiproliferative> Curcumin[7]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesMyeloma, Leukemia Cell LinesGrowth ReductionSignificant[1]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its trustworthiness stems from the principle that only viable cells with intact mitochondrial function can perform the necessary enzymatic conversion.[8]

Principle of Causality: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition S1 Seed cells in a 96-well plate S2 Incubate for 24h to allow adhesion S1->S2 S3 Treat cells with varying concentrations of test compound S2->S3 S4 Incubate for desired exposure period (e.g., 48-72h) S3->S4 A1 Remove treatment media S4->A1 Treatment Period Ends A2 Add MTT solution (e.g., 0.5 mg/mL) A1->A2 A3 Incubate for 2-4 hours at 37°C A2->A3 A4 Observe formazan crystal formation A3->A4 R1 Remove MTT solution A4->R1 Incubation Complete R2 Add solubilization solution (e.g., DMSO) R1->R2 R3 Shake plate to dissolve crystals R2->R3 R4 Read absorbance at ~570 nm R3->R4

Caption: Step-by-step workflow for determining cytotoxicity via the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to ensure cell adhesion.[9]

  • Compound Treatment: Prepare serial dilutions of the N-substituted piperidin-4-one test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to the experimental question (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, carefully remove the treatment medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[9] Expert Insight: The use of serum-free medium is critical here, as components in serum can interfere with the reduction of MTT, leading to inaccurate results.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[9][8]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength between 540 and 590 nm.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: A Broad-Spectrum Defense

The piperidin-4-one scaffold is a fertile ground for the development of novel antimicrobial agents with both antibacterial and antifungal properties.[3][11] Modifications, particularly the addition of moieties like thiosemicarbazone, have been shown to significantly enhance antimicrobial potency.[11]

Structure-Activity Relationship (SAR) in Antimicrobial Agents
  • N-Substitution: N-methylation of the piperidone core has been explored in curcuminoid mimics, leading to moderate activity against cariogenic bacteria like Streptococcus mitis.[12]

  • Thiosemicarbazone Moiety: Condensation of the C4-keto group with thiosemicarbazide to form a thiosemicarbazone derivative dramatically enhances antifungal activity compared to the parent piperidin-4-one.[11]

  • Aromatic Substituents: The nature of the aryl groups at C2 and C6 influences the spectrum of activity. Vanillin-derived oxime esters have shown potent antibacterial and antifungal activity, in some cases exceeding that of standard drugs like streptomycin and fluconazole.[13]

Table 2: Representative Antimicrobial Activity (MIC) of Piperidin-4-One Derivatives
Compound ClassOrganismMIC (µg/mL)Standard DrugReference
N-methyl-4-piperidone CurcuminoidsS. mitis250 - 500Chlorhexidine[12]
2,6-diaryl-3-methyl-4-piperidonesS. aureus, E. coliGood ActivityAmpicillin[11]
Thiosemicarbazone derivativesC. albicans, M. gypseumSignificant ActivityTerbinafine[11]
Vanillin derived oxime estersE. coli / C. albicansPotentStreptomycin / Fluconazole[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[14] This protocol is highly trusted due to its quantitative nature and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Principle of Causality: This assay directly tests the ability of a compound to prevent microbial replication in a liquid growth medium. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can pinpoint the precise concentration at which bacteriostatic activity occurs.

MIC_Workflow Broth Microdilution (MIC) Workflow cluster_prep Phase 1: Preparation cluster_dilution Phase 2: Serial Dilution cluster_incubation Phase 3: Inoculation & Incubation cluster_readout Phase 4: Reading MIC P1 Prepare 2x concentrated stock of test compound D1 Add 100 µL of 2x compound stock to Column 1 P1->D1 P2 Dispense 100 µL of broth into a 96-well plate P2->D1 P3 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) I1 Add standardized inoculum to all test wells P3->I1 D2 Mix and transfer 100 µL from Col 1 to Col 2 D1->D2 D3 Repeat transfer across plate (e.g., to Column 10) D2->D3 D4 Discard 100 µL from final dilution column D3->D4 I2 Include Growth Control (no compound) & Sterility Control (no bacteria) I1->I2 I3 Incubate plate at 37°C for 18-24 hours I2->I3 R1 Visually inspect wells for turbidity (growth) I3->R1 R2 Determine the lowest concentration with no visible growth R1->R2 R3 This concentration is the MIC R2->R3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology:

  • Preparation of Compound: Dissolve the test compound in a suitable solvent and then dilute in cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.[15]

  • Plate Setup: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[15]

  • Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the wells in the first column. Using a multichannel pipette, mix thoroughly and transfer 100 µL from the first column to the second, creating a two-fold dilution. Repeat this process across the plate to the desired final concentration, discarding the last 100 µL from the final dilution column.[15]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Inoculate each well (except the sterility control well) with the standardized bacterial suspension. The final volume in each well will be 200 µL.[14]

  • Controls: A growth control well (broth + inoculum, no compound) and a sterility control well (broth only) must be included.[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Central Nervous System (CNS) Activity

N-substituted piperidin-4-ones have also been identified as promising ligands for CNS targets, with potential applications in pain management and cognitive enhancement.[17][18][19]

Structure-Activity Relationship (SAR) in CNS Agents
  • Target-Specific N-Substituents: The SAR is highly dependent on the target. For muscarinic M1 receptor agonists, which have potential in treating cognitive impairment, N-capping groups like cyclohexyl or tetrahydropyranyl on the piperidine ring significantly improve potency and selectivity.[17]

  • Opioid Receptor Agonism: For δ-opioid receptor agonists explored for CNS indications, the N-substituent on the piperidine is one of three key sites for modification that balances potency, selectivity, and pharmacokinetic properties for optimal brain penetration.[18]

Experimental Protocol: Hot Plate Test for Analgesic Activity

The hot plate test is a classic and reliable in vivo model for assessing the efficacy of centrally acting analgesic compounds.[20] Peripherally acting drugs are typically ineffective in this test.[20]

Principle of Causality: This test measures the reaction time of an animal to a thermal pain stimulus.[20] Analgesic compounds that act on the central nervous system will increase the latency to react to the heat, for example, by licking a paw or jumping.[21] This supraspinal response is a direct indicator of the drug's ability to modulate pain perception.[21]

Hot_Plate_Workflow Hot Plate Analgesia Test Workflow cluster_prep Phase 1: Pre-Test cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis P1 Acclimatize animals (e.g., mice) P2 Determine baseline latency: Place mouse on hot plate (e.g., 55°C) and record reaction time P1->P2 P3 Administer test compound or vehicle control (i.p.) P2->P3 T1 At set time points post-dose (e.g., 15, 30, 60, 90 min) P3->T1 Dosing Complete T2 Place mouse back on the hot plate T1->T2 T3 Measure latency to response (paw lick or jump) T2->T3 T4 Remove mouse immediately after response or at cut-off time (e.g., 30s) T3->T4 A1 Compare post-dose latencies to baseline and vehicle control T4->A1 Data Collected A2 A significant increase in latency indicates analgesic effect A1->A2

Sources

Foundational

The 1,2-Diphenylpiperidin-4-one Scaffold: A Privileged Core for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists Abstract The piperidin-4-one nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in bioactive compounds a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperidin-4-one nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in bioactive compounds and its synthetic tractability.[1][2] This guide focuses on a particularly compelling variant: the 1,2-diphenylpiperidin-4-one core. Its rigid, chair-like conformation, decorated with aryl substituents, provides a three-dimensional framework ideal for creating specific and high-affinity interactions with biological targets. The strategic placement of two phenyl groups at the N-1 and C-2 positions, combined with the reactive carbonyl at C-4, offers multiple, chemically distinct vectors for diversification. This document serves as a technical primer for researchers and drug development professionals, detailing the synthesis, chemical logic of derivatization, and diverse therapeutic applications of this versatile scaffold, supported by actionable experimental protocols and structure-activity relationship (SAR) insights.

The Strategic Value of the 1,2-Diphenylpiperidin-4-one Core

The utility of a scaffold in medicinal chemistry is defined by its ability to present pharmacophoric features in a favorable spatial arrangement. The 1,2-diphenylpiperidin-4-one system excels in this regard.

  • Structural Rigidity: The piperidinone ring typically adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target protein. This pre-organization is a key advantage in designing potent ligands.[3]

  • Three-Dimensional Diversity: The axial and equatorial positions on the ring, particularly at C-2 and C-6, allow for precise control over the geometry of appended substituents. The N-phenyl group and C-phenyl group occupy distinct vectors, enabling exploration of different pockets within a binding site.

  • Synthetic Accessibility: As will be detailed, the core is readily assembled via multicomponent reactions like the Mannich condensation, making it an efficient starting point for library synthesis.[1][3][4][5][6]

  • Metabolic Stability: The piperidine ring is a common motif in many approved drugs, often conferring favorable pharmacokinetic properties.

  • Chemical Reactivity: The ketone at the C-4 position is a versatile chemical handle, allowing for a wide array of modifications to modulate properties such as polarity, hydrogen bonding capacity, and steric bulk.

The following diagram illustrates the fundamental logic of diversifying the 1,2-diphenylpiperidin-4-one scaffold.

G core 1,2-Diphenylpiperidin-4-one Core Scaffold n1 N1-Aryl Modification core->n1 Vary Aniline c2 C2-Aryl Modification core->c2 Vary Aldehyde c4 C4-Ketone Functionalization core->c4 Reduction, Amination, Oxime, Hydrazone c3c5 C3/C5 Ring Substitution core->c3c5 Vary Ketone Component stereo Stereochemistry Control core->stereo Cis/Trans Isomers

Caption: Key diversification points on the 1,2-diphenylpiperidin-4-one scaffold.

Synthesis of the Core Scaffold: The Mannich Condensation

The most direct and widely employed method for constructing the 2,6-diarylpiperidin-4-one framework is the Mannich condensation, a one-pot, three-component reaction.[3][4] For the 1,2-diphenyl scaffold, this involves the condensation of an aromatic aldehyde, a primary aromatic amine, and a ketone.

Causality of Component Selection
  • Aromatic Aldehyde (e.g., Benzaldehyde): This component provides the C-2 and C-6 aryl substituents. Using two equivalents of benzaldehyde with one equivalent of a ketone and amine leads to the symmetrical 2,6-diphenyl product.

  • Primary Aromatic Amine (e.g., Aniline): This incorporates the nitrogen atom into the ring and provides the N-1 aryl substituent.

  • Ketone (e.g., Acetone): This provides the three-carbon backbone (C-3, C-4, C-5) of the piperidinone ring.

  • Catalyst/Solvent: The reaction is typically carried out in a protic solvent like ethanol and can be acid-catalyzed.

The general reaction scheme is depicted below.

Mannich_Condensation cluster_reactants Reactants cluster_product Product Aniline Aniline (N1-Aryl Source) Piperidinone 1,2,6-Triphenyl- piperidin-4-one Aniline->Piperidinone EtOH, Acid Reflux Benzaldehyde Benzaldehyde (2 eq.) (C2/C6-Aryl Source) Benzaldehyde->Piperidinone EtOH, Acid Reflux Acetone Acetone (C3-C4-C5 Source) Acetone->Piperidinone EtOH, Acid Reflux

Caption: General scheme for the Mannich condensation to form a piperidin-4-one.

Detailed Experimental Protocol: Synthesis of 1,2,6-Triphenylpiperidin-4-one

This protocol provides a self-validating system for the synthesis of the parent scaffold.

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (2.0 eq)

  • Acetone (1.0 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Beaker, ice bath, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine freshly distilled aniline (e.g., 9.3 g, 0.1 mol), benzaldehyde (e.g., 21.2 g, 0.2 mol), and acetone (e.g., 5.8 g, 0.1 mol) in 100 mL of 95% ethanol.

  • Catalysis: While stirring, add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Isolation: After the reaction is complete, allow the flask to cool to room temperature. A precipitate may form. If not, slowly add the reaction mixture to a beaker of ice-cold water with stirring to induce precipitation.

  • Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: The purity of the product can be significantly improved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Drying & Characterization: Collect the purified crystals by filtration and dry them under vacuum. Characterize the final product by melting point, FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The 1,2-diphenylpiperidin-4-one scaffold has been successfully exploited to develop agents for a variety of diseases. The ease of derivatization allows for systematic exploration of the chemical space around the core, leading to well-defined SAR.

Anticancer Activity

Derivatives of this scaffold have demonstrated potent cytotoxic activity against various human cancer cell lines.[1][7] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways.

  • SAR Insights:

    • Aryl Substitutions: Introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the N-1 or C-2 phenyl rings can dramatically influence potency and selectivity. For example, some studies show that 3,4,5-trimethoxy phenyl substitutions are critical for antiproliferative activity.[6]

    • C-4 Modifications: Conversion of the C-4 ketone to hydrazones or thiosemicarbazones often enhances cytotoxic effects.[5][6] This is likely due to increased hydrogen bonding capabilities and altered lipophilicity.

    • Example: A 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one derivative, which contains a more complex piperidine moiety, showed interesting cytotoxic potential against several human leukemia cell lines (HL60, K562, and U937).[8]

Antimicrobial Agents

The scaffold is a promising template for developing novel antibacterial and antifungal agents, addressing the critical need for new drugs to combat resistant strains.[5]

  • SAR Insights:

    • Thiosemicarbazones: The thiosemicarbazone moiety at C-4 is a particularly effective pharmacophore for antimicrobial activity. The sulfur and nitrogen atoms can act as chelation sites for metal ions essential for microbial enzyme function.[5]

    • Aryl Substituents: The nature and position of substituents on the aryl rings at N-1 and C-2 are crucial. Lipophilic groups can enhance membrane permeability, while polar groups might improve solubility.

    • Example: A series of 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones exhibited significant in vitro activity against various bacterial and fungal strains, with some compounds showing potency comparable to standard drugs like ampicillin and terbinafine.[5]

Central Nervous System (CNS) Activity

The rigid, lipophilic nature of the 1,2-diphenylpiperidin-4-one core makes it suitable for targeting receptors in the CNS.

  • SAR Insights:

    • Sigma (σ) Receptors: N-substituted piperidines are a well-established class of sigma receptor ligands. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives (structurally related to the core topic) showed high affinity and selectivity for σ1 receptors.[9]

    • Key Interactions: The basic nitrogen of the piperidine ring is often a key interaction point, forming a salt bridge with an acidic residue (e.g., Asp or Glu) in the receptor. The aryl groups explore hydrophobic pockets.

    • Selectivity: Subtle changes, like the position of a halogen on an aromatic ring, can switch selectivity between σ1 and σ2 subtypes. For instance, 2-fluoro substitution on a phenylacetamide ring conferred the highest σ1 selectivity in one study.[9]

Enzyme Inhibition

The scaffold has been used to design inhibitors for various enzymes, including Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes.

  • SAR Insights:

    • Mimicking Substrates: The piperidinone core can act as a constrained mimetic of dipeptide substrates.

    • S1 Pocket Interaction: In DPP-IV inhibitors, an aryl group is often designed to fit into the S1 pocket of the enzyme. X-ray crystallography of piperidinone-constrained inhibitors has shown that a trifluorophenyl group effectively occupies this pocket.[10]

    • Linker Optimization: The linker connecting the piperidinone core to other pharmacophoric elements is critical. Replacing flexible linkers with more rigid systems like pyrimidine can dramatically improve potency.[10]

Summary of Biological Activities
Compound Class Modification Therapeutic Area Target/Assay Reported Potency Reference
Phenylpyrroloquinoxaline-PiperidineComplex C-4 and N-1 substitutionAnticancerLeukemia cell lines (HL60, K562)IC₅₀ = 8-31 µM[8]
Diaryl-piperidone ThiosemicarbazoneC-4 thiosemicarbazone, C-3 methylAntimicrobialBacterial & Fungal StrainsSignificant MIC values[5]
N-benzylpiperidin-4-yl-phenylacetamideN-benzyl, C-4 acetamideCNS AgentSigma-1 (σ₁) ReceptorKᵢ = 3.56 nM (high selectivity)[9]
Piperidinone-constrained phenethylamineC-4 and N-1 modificationsAnti-diabeticDPP-IV EnzymeKᵢ = 1.6 - 4.0 nM[10]
Piperidin-4-one Imine DerivativeC-4 Imine, C-3 dimethylAnti-inflammatoryProtein denaturation assay71.3% inhibition[6]

Key Derivatization Protocols

The following protocols illustrate how to functionalize the core scaffold.

Protocol: Synthesis of a C-4 Oxime Derivative

Oximes are valuable intermediates and can themselves possess biological activity.[6]

Materials:

  • 1,2,6-Triphenylpiperidin-4-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate or pyridine (as a base, 2.0 eq)

  • Ethanol

  • Standard glassware for reflux

Procedure:

  • Dissolution: Dissolve the starting piperidinone (e.g., 3.27 g, 0.01 mol) in 50 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (e.g., 1.04 g, 0.015 mol) and sodium acetate (e.g., 1.64 g, 0.02 mol) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ketone spot.

  • Workup: After cooling, pour the reaction mixture into 150 mL of cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude oxime from ethanol to obtain the pure product.

Protocol: Reductive Amination of the C-4 Ketone

This protocol introduces a key amino group, a common pharmacophoric feature for CNS targets.

Materials:

  • 1,2,6-Triphenylpiperidin-4-one (1.0 eq)

  • Ammonium acetate or a primary amine (large excess)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol

  • Standard glassware

Procedure:

  • Imine Formation: In a flask, dissolve the piperidinone (e.g., 3.27 g, 0.01 mol) and a large excess of ammonium acetate (e.g., 7.7 g, 0.1 mol) in 75 mL of methanol. Stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath. In small portions, carefully add sodium cyanoborohydride (e.g., 0.94 g, 0.015 mol). Caution: NaBH₃CN is toxic and the reaction may evolve gas. Perform in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent.

  • Basification & Extraction: Make the solution basic (pH ~10) by adding aqueous NaOH. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine.

  • Purification: The product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

The 1,2-diphenylpiperidin-4-one scaffold is a synthetically accessible and highly versatile core for the development of novel therapeutics. Its rigid conformation and multiple points for diversification have enabled the discovery of potent agents in oncology, infectious diseases, and neuroscience.

Future Directions:

  • Stereoselective Synthesis: Developing efficient methods for the stereoselective synthesis of specific cis/trans isomers will be crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[1]

  • Computational Chemistry: The use of in silico docking and molecular dynamics simulations can guide the rational design of new derivatives with improved potency and selectivity, minimizing the need for extensive empirical screening.

  • Bioisosteric Replacement: Exploring bioisosteres for the phenyl rings or the ketone functionality could lead to compounds with improved pharmacokinetic profiles (ADME) and novel biological activities.

  • New Targets: The proven success of this scaffold should encourage its application in screening campaigns against new and emerging biological targets.

This guide has outlined the fundamental chemistry and medicinal applications of the 1,2-diphenylpiperidin-4-one core. By leveraging these principles and protocols, researchers can continue to unlock the full potential of this remarkable scaffold in the pursuit of next-generation medicines.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

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  • Gao, Y. D., Feng, D., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(21), 5039-5042. [Link]

  • Gaspard, M., Duez, P., et al. (2021). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molecules, 26(11), 3326. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Mach, R. H., Wu, L., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2633–2643. [Link]

  • Not directly cited in the final text but used for general background.
  • Ali, I., Wani, W. A., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1265, 133405. [Link]

  • Not directly cited in the final text but used for general background.
  • Not directly cited in the final text but used for general background.
  • Not directly cited in the final text but used for general background.
  • Not directly cited in the final text but used for general background.
  • Berardi, F., Colabufo, N. A., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 225-233. [Link]

Sources

Exploratory

In Silico Analysis of 1,2-Diphenylpiperidin-4-one Receptor Binding: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2-diphenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview and detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-diphenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview and detailed protocols for the in silico investigation of its receptor binding characteristics. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices in computational drug design. We will explore molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations as a cohesive workflow for hit identification and lead optimization. Each protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the 1,2-Diphenylpiperidin-4-one Scaffold

The piperidine nucleus is a fundamental component in a vast number of pharmaceuticals and natural products, prized for its synthetic tractability and its ability to interact with a diverse array of biological targets.[1][2] The 1,2-diphenylpiperidin-4-one framework, in particular, has garnered significant interest due to its structural resemblance to endogenous ligands and its documented efficacy in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications.[3][4][5][6][7][8] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[5][6]

This guide will focus on the computational methodologies used to predict and analyze the binding of 1,2-diphenylpiperidin-4-one derivatives to their target receptors, with a particular emphasis on G-Protein Coupled Receptors (GPCRs), a large and diverse family of membrane receptors that are common drug targets.[9][10][11][12][13] Understanding these interactions at a molecular level is paramount for rational drug design and the development of novel therapeutics with improved potency and selectivity.

Foundational Concepts in Computational Drug Design

Before delving into the specific protocols, it is essential to grasp the theoretical underpinnings of the in silico techniques that will be employed.

The Target: G-Protein Coupled Receptors (GPCRs)

GPCRs are integral membrane proteins characterized by seven transmembrane helices.[9][10][13] They are responsible for transducing extracellular signals into intracellular responses and are involved in a myriad of physiological processes.[9][10][11][12] The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of intracellular signaling pathways.[11][12][13] Due to their critical role in cellular communication, GPCRs are the targets for a significant portion of currently marketed drugs.

The Ligand: 1,2-Diphenylpiperidin-4-one Derivatives

The 1,2-diphenylpiperidin-4-one scaffold possesses key structural features that make it an attractive candidate for interacting with GPCRs. The piperidine ring can adopt various conformations, allowing it to fit into diverse binding pockets. The phenyl groups can engage in hydrophobic and aromatic interactions, while the ketone group can act as a hydrogen bond acceptor. Modifications to this core structure can introduce additional interaction points, such as hydrogen bond donors, and alter the overall physicochemical properties of the molecule.

The In Silico Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for a comprehensive in silico analysis of 1,2-diphenylpiperidin-4-one receptor binding. This workflow is designed to be a cyclical process, where the results of one analysis inform and refine the next.

In Silico Workflow A Target Identification & Preparation C Molecular Docking A->C B Ligand Preparation B->C D Pharmacophore Modeling C->D Identify key interactions E QSAR Analysis C->E Generate binding affinity data F Molecular Dynamics Simulation C->F Validate binding pose & stability G Lead Optimization D->G Guide new ligand design E->G Predict activity of new analogs F->G Refine understanding of binding G->B Synthesize & test new compounds

Caption: A hypothetical pharmacophore model for a 1,2-diphenylpiperidin-4-one derivative.

Part 3: Quantitative Structure-Activity Relationship (QSAR) - Correlating Structure with Activity

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [14][15][16] Protocol: 3D-QSAR (CoMFA/CoMSIA)

  • Dataset Preparation:

    • Use the same set of compounds with known biological activities as in pharmacophore modeling.

    • Align the molecules based on a common scaffold or a pharmacophore model.

  • Descriptor Calculation:

    • Place each aligned molecule in a 3D grid.

    • Calculate steric and electrostatic interaction fields at each grid point using a probe atom. These fields serve as the independent variables (descriptors).

  • Model Building and Validation:

    • Use partial least squares (PLS) regression to build a linear model that correlates the calculated descriptors with the biological activities. [16] * Validate the model using statistical methods such as leave-one-out cross-validation (q²) and prediction of a test set (r²_pred). [17]

      QSAR Model r²_pred
      Model 1 0.65 0.92 0.78
      Model 2 0.58 0.89 0.71
      Caption: Example of statistical validation parameters for QSAR models.
Part 4: Molecular Dynamics (MD) Simulation - Simulating the Dynamic Nature of Binding

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. [18][19][20][21][22] Protocol: MD Simulation of the Ligand-Receptor Complex

  • System Setup:

    • Use the best-ranked docking pose as the starting structure.

    • Embed the complex in a lipid bilayer (for membrane proteins like GPCRs) and solvate with water molecules.

    • Add ions to neutralize the system.

  • Simulation Production:

    • Perform a long-timescale MD simulation (nanoseconds to microseconds) using a molecular mechanics force field.

    • This involves numerically solving Newton's equations of motion for all atoms in the system.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation).

    • Identify key and persistent interactions between the ligand and the receptor.

    • Calculate the binding free energy to obtain a more accurate estimate of binding affinity.

Conclusion and Future Directions

The integrated in silico workflow presented in this guide provides a powerful and cost-effective approach to understanding the receptor binding of 1,2-diphenylpiperidin-4-one derivatives. By combining molecular docking, pharmacophore modeling, QSAR analysis, and molecular dynamics simulations, researchers can gain deep insights into the molecular determinants of ligand recognition and activity. These computational studies can guide the design and synthesis of novel analogs with improved pharmacological profiles, ultimately accelerating the drug discovery process. [23][24][25]Future work in this area could involve the application of more advanced computational techniques, such as free energy perturbation (FEP) calculations for highly accurate binding affinity predictions and the use of machine learning algorithms to develop more predictive QSAR models.

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  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • The Research Guardian. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications [Video]. YouTube. [Link]

  • Sonesson, C., Larhed, M., & Halldin, M. M. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 52(10), 3237–3249. [Link]

  • Bioinformatics Tutorials. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of visualized experiments : JoVE, (43), 2095. [Link]

  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 21(17), 5028–5032. [Link]

  • Abdolmaleki, A., Ghasemi, J. B., & Ghasemi, M. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in environmental research, 32(6), 433–462. [Link]

  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • SciSpace. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]

  • Li, Y., et al. (2026). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. Journal of Medicinal Chemistry. [Link]

  • Lysko, P. G., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Journal of Pharmacology and Experimental Therapeutics, 285(2), 739-746. [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 1,2-Diphenylpiperidin-4-one via Mannich Condensation

Abstract This document provides a detailed protocol and scientific background for the synthesis of 1,2-Diphenylpiperidin-4-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific background for the synthesis of 1,2-Diphenylpiperidin-4-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2][3] The synthesis is achieved through a classic one-pot, three-component Mannich condensation reaction involving benzaldehyde, aniline, and acetone.[4][5] This guide is designed for researchers and scientists, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure a reliable and reproducible synthesis.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[6][7] Specifically, the 1,2-diaryl-4-piperidone core represents a privileged scaffold in drug discovery, forming the backbone of compounds with diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][8][9][10]

The Mannich reaction, first described by Carl Mannich in 1912, is a powerful C-C bond-forming reaction that enables the aminoalkylation of an acidic proton located alpha to a carbonyl group.[11][12] Its utility in synthesizing complex nitrogen-containing compounds from simple, readily available precursors makes it an indispensable tool in organic synthesis.[9][13] This application note details the synthesis of 1,2-Diphenylpiperidin-4-one, demonstrating the efficiency and elegance of the Mannich condensation for constructing this valuable heterocyclic system.

Mechanistic Rationale: The "Why" Behind the Reaction

The synthesis proceeds via a three-component condensation. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically acid-catalyzed and occurs in two primary stages.[12][13][14]

Stage 1: Formation of the Electrophilic Iminium Ion The reaction initiates with the nucleophilic addition of the amine (aniline) to the carbonyl group of the non-enolizable aldehyde (benzaldehyde). This is followed by dehydration under acidic conditions to form a resonance-stabilized Schiff base, which is then protonated to generate a highly electrophilic N-phenyl-1-phenylmethaniminium ion.[12][13] This iminium ion is the key electrophile that will be attacked in the subsequent step.

Stage 2: Nucleophilic Attack and Cyclization Simultaneously, the enolizable ketone (acetone) tautomerizes to its enol form in the acidic medium. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms a β-aminocarbonyl compound, often referred to as a Mannich base.[15] In this specific synthesis, two molecules of the initially formed Mannich base intermediate undergo an intramolecular condensation and cyclization to yield the final 1,2-Diphenylpiperidin-4-one product.

Mannich_Mechanism Figure 1: Reaction Mechanism of Mannich Condensation cluster_stage1 Stage 1: Iminium Ion Formation cluster_stage2 Stage 2: Nucleophilic Attack & Cyclization Aniline Aniline (Amine) Iminium N-phenyl-1-phenylmethaniminium Ion (Electrophile) Aniline->Iminium + H+ Benzaldehyde Benzaldehyde (Aldehyde) Benzaldehyde->Iminium - H2O MannichBase Open-Chain Mannich Base Iminium->MannichBase Acetone Acetone (Enolizable Ketone) Enol Enol Intermediate Acetone->Enol Tautomerization (H+) Enol->MannichBase Nucleophilic Attack Product 1,2-Diphenylpiperidin-4-one MannichBase->Product Intramolecular Condensation & Cyclization (x2) Workflow Figure 2: Experimental Workflow Start Start: Reagent Preparation Setup 1. Combine Benzaldehyde, Aniline, & Ethanol Start->Setup Cooling 2. Cool in Ice Bath Setup->Cooling Catalyst 3. Add conc. HCl (Catalyst) Cooling->Catalyst Ketone 4. Add Acetone Dropwise Catalyst->Ketone Reaction 5. Stir at Room Temp (24-48h) Ketone->Reaction Isolation 6. Filter Crude Product Reaction->Isolation Wash 7. Wash with Cold Ethanol & Diethyl Ether Isolation->Wash Purify 8. Recrystallize from Hot Ethanol Wash->Purify Dry 9. Dry Under Vacuum Purify->Dry End End: Characterize Product Dry->End

Sources

Application

Application Note & Protocol: High-Purity Crystallization of 1,2-Diphenylpiperidin-4-one for Pharmaceutical Research and Development

Abstract This document provides a comprehensive, field-tested protocol for the crystallization of 1,2-Diphenylpiperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. The piperi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the crystallization of 1,2-Diphenylpiperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. The piperidine ring is a prevalent scaffold in numerous natural products and drug candidates, making the purification of its derivatives a critical step in drug discovery and development.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both reproducibility and the ability to troubleshoot. We detail solvent selection strategies, multiple crystallization methodologies, and characterization of the final crystalline product. This protocol is designed for researchers, medicinal chemists, and process development scientists seeking to obtain high-purity, crystalline 1,2-Diphenylpiperidin-4-one suitable for downstream applications, including single-crystal X-ray diffraction and formulation studies.

Introduction: The Rationale for Crystallization

Crystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[4] By dissolving an impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allowing it to cool, the compound's solubility decreases, forcing the formation of a crystalline lattice.[4] This lattice structure inherently excludes impurities, which remain in the surrounding solution (mother liquor). For piperidin-4-one derivatives, achieving a high degree of purity is paramount, as even minor impurities can significantly impact biological activity and toxicological profiles.

The conformation of the piperidine ring (typically a chair or boat conformation) is a critical determinant of a molecule's interaction with its biological target.[5][6][7] Obtaining single crystals allows for unambiguous structural elucidation via X-ray crystallography, providing invaluable insights for structure-activity relationship (SAR) studies.

Pre-Crystallization Considerations: Synthesis and Purity Assessment

This protocol assumes the synthesis of 1,2-Diphenylpiperidin-4-one has been completed. A common synthetic route for related piperidin-4-ones is the Mannich condensation.[5][8] Before proceeding with crystallization, it is crucial to have a preliminary assessment of the crude product's purity (e.g., via TLC, LC-MS, or ¹H NMR) to inform the crystallization strategy.

Key Properties of 1,2-Diphenylpiperidin-4-one:

PropertyValueSource
Molecular Formula C₁₇H₁₇NO(Calculated)
Molecular Weight 251.33 g/mol (Calculated)
Appearance (Crude) Off-white to pale yellow solid(Typical)

The Core of Crystallization: Solvent Selection

The choice of solvent is the most critical parameter in a successful crystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve a sufficient quantity of the compound.

  • Low solubility at low temperatures: To ensure a high recovery yield upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on extensive literature on piperidin-4-one derivatives, ethanol is a highly effective and commonly used solvent.[5][8] However, a systematic solvent screening is recommended to optimize crystal quality and yield for this specific compound.

Protocol 3.1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of crude 1,2-Diphenylpiperidin-4-one into several small test tubes.

  • Add a different potential solvent to each tube dropwise at room temperature, vortexing after each addition. Good candidates include ethanol, methanol, isopropanol, acetone, ethyl acetate, and acetonitrile.[5][9][10][11][12]

  • A solvent in which the compound is sparingly soluble or insoluble at room temperature is a good candidate.

  • Heat the tubes that show low room-temperature solubility. The solvent should now fully dissolve the compound at or near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields well-formed crystals with a significant solid recovery is the optimal choice. A mixture of solvents, such as dichloromethane/methanol or ethanol/ethyl acetate, can also be tested.[5]

Crystallization Methodologies: A Step-by-Step Guide

Below are three robust protocols for the crystallization of 1,2-Diphenylpiperidin-4-one. The choice of method will depend on the quantity of material, the desired crystal size, and the solubility characteristics determined in the screening phase.

Method A: Slow Cooling Crystallization

This is the most common and straightforward method, ideal for compounds with a significant difference in solubility at high and low temperatures.[13]

Protocol 4.1: Slow Cooling Crystallization

  • Dissolution: Place the crude 1,2-Diphenylpiperidin-4-one in an Erlenmeyer flask. Add the chosen solvent (e.g., absolute ethanol) in small portions while heating the mixture gently (e.g., on a hot plate with a water bath). Continue adding the solvent until the compound just dissolves completely.[4]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from being incorporated into the crystals.[14]

  • Cooling & Crystallization: Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Moving the flask to an undisturbed location is crucial to promote the growth of larger, more perfect crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for at least one hour to maximize the yield of crystals.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[14]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the solvent's boiling point.[4]

Method B: Slow Evaporation

This method is suitable for compounds that are relatively soluble even at room temperature. It often yields high-quality single crystals suitable for X-ray analysis.

Protocol 4.2: Slow Evaporation

  • Dissolution: Dissolve the crude compound in a suitable solvent (e.g., ethanol or a dichloromethane/methanol mixture) at room temperature to create a solution that is not fully saturated.[5]

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean beaker or vial. Cover the container with parafilm and poke a few small holes in it with a needle.

  • Crystal Growth: Place the container in a vibration-free location. The solvent will slowly evaporate over several hours to days, increasing the concentration and leading to the formation of crystals.[5]

  • Harvesting: Once a suitable quantity of crystals has formed, decant the remaining solvent and dry the crystals as described in Protocol 4.1.

Method C: Vapor Diffusion

Vapor diffusion is a gentle technique that is particularly effective for growing high-quality single crystals from small amounts of material.[15] It can be performed in either a hanging drop or sitting drop format.

Protocol 4.3: Vapor Diffusion (Hanging Drop)

  • Reservoir Preparation: Fill the well of a 24-well crystallization plate with 500 µL of a solvent in which the compound is insoluble (the "anti-solvent" or precipitant).

  • Drop Preparation: Dissolve the 1,2-Diphenylpiperidin-4-one in a minimal amount of a good solvent. Place a 2-5 µL drop of this solution onto a siliconized coverslip.

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease.

  • Diffusion and Growth: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization over time.[16]

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Troubleshooting Common Crystallization Problems

ProblemCause(s)Solution(s)
No Crystals Form - Solution is too dilute. - Compound is too soluble in the chosen solvent.- Boil off some solvent to increase concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites.[14] - Add a "seed crystal" from a previous successful crystallization. - Try a different solvent or an anti-solvent.[17]
"Oiling Out" - The solution is too concentrated. - The solution is cooled too quickly. - The melting point of the solid is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[14] - Ensure slower cooling. - Choose a lower-boiling point solvent.
Poor Crystal Quality - Cooling was too rapid. - Solution was agitated during cooling.- Ensure slow, undisturbed cooling. - Consider the slow evaporation or vapor diffusion methods.

Visualization of the Crystallization Workflow

The following diagram illustrates the general workflow for obtaining high-purity crystals of 1,2-Diphenylpiperidin-4-one.

G cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing & Analysis Crude Crude 1,2-Diphenylpiperidin-4-one Screen Solvent Screening Crude->Screen Test solubility Dissolve Dissolve in Hot Optimal Solvent Screen->Dissolve Select best solvent Cool Slow Cooling Dissolve->Cool Method A Evap Slow Evaporation Dissolve->Evap Method B Vapor Vapor Diffusion Dissolve->Vapor Method C Harvest Harvest via Vacuum Filtration Cool->Harvest Evap->Harvest Vapor->Harvest Dry Dry Crystals Harvest->Dry Analyze Characterization (X-ray, NMR, MP) Dry->Analyze

Caption: General workflow for the crystallization of 1,2-Diphenylpiperidin-4-one.

Characterization of Crystalline Material

After obtaining dry crystals, it is essential to characterize them to confirm their identity, purity, and structure.

  • Melting Point: A sharp melting point range indicates high purity.

  • Spectroscopy (NMR, FT-IR): To confirm the chemical structure and absence of solvent.

  • Powder X-ray Diffraction (PXRD): To analyze the crystal lattice and identify potential polymorphs.[17]

  • Single-Crystal X-ray Diffraction: Provides the definitive molecular structure and conformation of the piperidine ring.[18]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, being mindful of their flammability and toxicity.[9][19]

  • When heating flammable solvents, use a steam bath, water bath, or heating mantle. Avoid open flames.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the crystallization of 1,2-Diphenylpiperidin-4-one. By understanding the principles of solvent selection and applying the appropriate crystallization methodology, researchers can consistently obtain high-purity crystalline material. This is a critical enabling step for advancing drug discovery programs that rely on piperidone-based scaffolds.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Date, P., et al. (n.d.). Re-crystallization experiments. [Source context not fully available, linking to a general scientific repository if specific article is untraceable].
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • METTLER TOLEDO. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. [Link]

  • Benaka Prasad, S. B., et al. (2007). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Zeitschrift für Naturforschung B, 62(11), 1431-1435. [Link]

  • Sanchez-Puig, N., et al. (2019). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 75(Pt 12), 1063–1074. [Link]

  • Kingston, R. L., & Wower, J. (2012). Crystallization of Macromolecules. Current Protocols in Nucleic Acid Chemistry, 50(1), 17.4.1–17.4.21. [Link]

  • Luedtke, S. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2). [Link]

  • Selvanayagam, S., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1215–1220. [Link]

  • Ward, M. D., et al. (2024). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 175–183. [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. [Link]

  • Buffat, M. G. (2002). Synthesis of piperidones and piperidines. Tetrahedron, 58(28), 5419-5448. [Link]

  • Arulchakkaravarthi, D., & Kumar, P. R. (2018). SYNTHESIS, GROWTH AND CHARACTERIZATION OF PIPERAZINIUM p-AMINOBENZOATE AND PIPERAZINIUM p-CHLOROBENZOATE NONLINEAR OPTICAL SINGLE CRYSTALS. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Solvent. Wikipedia. [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

  • Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • De Luca, L., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2894–2905. [Link]

  • Jasinski, J. P., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 79–87. [Link]

  • Wang, X., et al. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(39), 5121–5123. [Link]

  • Scott, J. D., & Williams, R. M. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1461–1464. [Link]

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Method

The Synthetic Versatility of Substituted Piperidin-4-ones: A Gateway to Complex Bioactive Molecules

An Application Guide for Researchers and Drug Development Professionals Senior Application Scientist Note: The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile and highly functiona...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile and highly functionalized intermediate.[1][2] Its rigid, six-membered ring structure provides a reliable framework for orienting substituents in three-dimensional space, making it a privileged scaffold for interacting with biological targets. This guide moves beyond a simple recitation of procedures to explore the strategic and mechanistic considerations when using N-aryl and C-aryl substituted piperidin-4-ones, using the representative 1,2-Diphenylpiperidin-4-one as a central example for derivatization. We will delve into the synthesis of the core structure and its subsequent transformation into key downstream motifs, with a special focus on pathways relevant to the synthesis of potent analgesics like fentanyl and its analogs.[3]

Part 1: Synthesis of the Piperidin-4-one Core

The construction of the substituted piperidin-4-one ring is most classically achieved via the Mannich condensation.[1][4] This multicomponent reaction offers a convergent and atom-economical route to highly substituted piperidones.

Mechanistic Insight: The Mannich Reaction

The Mannich reaction for synthesizing a 2,6-diarylpiperidin-4-one involves the condensation of an aliphatic ketone (e.g., acetone or a derivative), an aromatic aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate).[5] The reaction proceeds through the initial formation of an enol or enolate from the ketone and an imine from the aldehyde and ammonia. These intermediates then react in a sequence of conjugate additions and cyclization to build the heterocyclic ring. For a 1,2-disubstituted pattern like 1,2-Diphenylpiperidin-4-one, a modified approach using a primary amine (aniline) is required.

Illustrative Synthetic Workflow: Mannich Condensation

The following diagram illustrates the logical flow for a typical Mannich condensation to form a substituted piperidin-4-one.

cluster_reactants Reactants cluster_process Process cluster_output Output R1 Aromatic Aldehyde (e.g., Benzaldehyde) P1 Mix Reactants in Suitable Solvent (e.g., Ethanol) R1->P1 R2 Aliphatic Ketone (e.g., Acetone) R2->P1 R3 Primary Amine (e.g., Aniline) R3->P1 P2 Acid or Base Catalysis (e.g., Acetic Acid) P1->P2 P3 Reflux at Elevated Temperature P2->P3 P4 Cooling & Crystallization P3->P4 O1 Crude Piperidin-4-one P4->O1 O2 Purification (Recrystallization) O1->O2 O3 Pure Substituted Piperidin-4-one Intermediate O2->O3

Caption: Workflow for Mannich Condensation Synthesis.

Part 2: The Ketone at C4: A Hub for Functionalization

The true synthetic power of the 1,2-Diphenylpiperidin-4-one intermediate lies in the reactivity of its carbonyl group. This ketone serves as a versatile electrophilic handle for a wide array of transformations, enabling the introduction of diverse functionalities crucial for tuning pharmacological activity.

Reductive Amination: Pathway to 4-Amino-Piperidines

Reductive amination is a paramount C-N bond-forming reaction in pharmaceutical synthesis.[6] It allows for the conversion of the C4-ketone into a substituted amine, a key structural motif in many CNS-active agents, including fentanyl.[7] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, followed by reduction with a hydride reagent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[8] Unlike stronger reducing agents like NaBH₄, it is mild enough not to significantly reduce the starting ketone before iminium ion formation. It is also less water-sensitive and can be used in one-pot procedures.

  • Acid Catalyst: A catalytic amount of weak acid, such as acetic acid, is crucial. It protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and facilitates the dehydration of the resulting hemiaminal intermediate to the key iminium species.

This protocol details the reductive amination of 1,2-Diphenylpiperidin-4-one with aniline, a foundational step for creating fentanyl-type structures.

Materials:

  • 1,2-Diphenylpiperidin-4-one

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,2-Diphenylpiperidin-4-one (1.0 equiv) and anhydrous DCM.

  • Add aniline (1.05 equiv) to the solution, followed by glacial acetic acid (1.05 equiv). Stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired N-(1,2-Diphenylpiperidin-4-yl)aniline.

Data Presentation:

StepReagentMolar Equiv.PurposeTypical Yield (%)
Iminium FormationAniline, Acetic Acid1.05Forms the key iminium intermediate with the C4-ketone-
ReductionSodium Triacetoxyborohydride1.5Selectively reduces the iminium ion to the corresponding amine85-95%[7][8]
Workup & PurificationNaHCO₃, DCM, Silica Gel Chromatography-Neutralizes acid, extracts product, and removes unreacted starting materials-
Wittig Reaction: Olefination of the C4-Position

The Wittig reaction provides an unparalleled method for converting the C4-ketone into an exocyclic alkene.[9][10] This transformation is invaluable for creating compounds where a carbon-based substituent is required at this position, or for accessing methylene intermediates that can undergo further reactions like hydrogenation or epoxidation.

Mechanistic Considerations: The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the carbonyl carbon, leading to a betaine or oxaphosphetane intermediate.[11] This intermediate collapses to form a stable triphenylphosphine oxide and the desired alkene. The stereochemistry of the resulting alkene (E/Z) is highly dependent on the stability of the ylide used.[10]

This protocol describes the conversion of the C4-ketone to a terminal alkene using methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • 1,2-Diphenylpiperidin-4-one

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add KOtBu (1.2 equiv) portion-wise. The mixture will typically turn a characteristic yellow or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Wittig Reaction: Dissolve 1,2-Diphenylpiperidin-4-one (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the ketone.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography. Triphenylphosphine oxide is a major byproduct and can often be partially removed by precipitation from a nonpolar solvent.

Ketone Reduction: Accessing Piperidin-4-ols

Simple reduction of the C4-ketone provides access to the corresponding piperidin-4-ol, a valuable intermediate for introducing functionality via esterification, etherification, or Mitsunobu reactions.

Stereochemical Control: The reduction of the ketone can lead to axial or equatorial alcohols. The stereochemical outcome is dictated by the reducing agent and the steric environment around the carbonyl.

  • Bulky Hydride Reagents (e.g., L-Selectride) typically favor axial attack, leading to the equatorial alcohol.

  • Small Hydride Reagents (e.g., NaBH₄) can exhibit mixed selectivity, often favoring formation of the more thermodynamically stable equatorial alcohol.

Catalytic hydrogenation offers a clean and effective method for ketone reduction, avoiding the need for stoichiometric metal hydride reagents.[12][13]

Materials:

  • 1,2-Diphenylpiperidin-4-one

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • In a hydrogenation flask, dissolve 1,2-Diphenylpiperidin-4-one (1.0 equiv) in methanol.

  • Carefully add the catalyst (e.g., 5-10 mol% PtO₂) under a stream of inert gas.

  • Seal the flask, evacuate, and backfill with H₂ gas (repeat 3x).

  • Maintain a positive pressure of H₂ (e.g., balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Once complete, carefully vent the H₂ and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,2-Diphenylpiperidin-4-ol, which can be purified by recrystallization or chromatography.

Part 3: Integrated Synthetic Strategies

The true utility of 1,2-Diphenylpiperidin-4-one is realized when these individual transformations are combined into multi-step sequences to build complex target molecules. The synthesis of fentanyl provides a quintessential example.[7][14]

Sources

Application

Application of 1,2-Diphenylpiperidin-4-one in the synthesis of novel heterocycles

An Application Guide for the Synthesis of Novel Heterocycles from 1,2-Diphenylpiperidin-4-one Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Heterocycles from 1,2-Diphenylpiperidin-4-one

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic motifs in FDA-approved drugs.[1][2] Its saturated, six-membered structure provides a robust, three-dimensional scaffold that allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.[3][4] Among the vast array of piperidine-based building blocks, 1,2-Diphenylpiperidin-4-one stands out as a particularly versatile and powerful precursor for the synthesis of complex, novel heterocyclic systems.

This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on leveraging the unique reactivity of 1,2-Diphenylpiperidin-4-one. We will explore its application in constructing high-value molecular architectures, with a focus on spirocyclic and fused heterocyclic systems. The protocols and mechanistic insights provided herein are designed to be both explanatory and actionable, grounded in established synthetic transformations and aimed at accelerating discovery programs.

Core Reactivity and Synthetic Potential

The synthetic utility of 1,2-Diphenylpiperidin-4-one is primarily derived from two key reactive sites:

  • The C4-Carbonyl Group: The ketone functionality is a versatile handle for a wide range of classical carbonyl chemistry, including condensations, additions, and cycloadditions.

  • The C3-Methylene Group: The protons on the carbon adjacent to the ketone are activated, making this position a nucleophilic center suitable for condensation reactions.

  • The Secondary Amine: The nitrogen atom can participate in reactions to form key intermediates, such as azomethine ylides, for cycloaddition reactions.

These reactive centers allow the piperidone ring to be used as a scaffold upon which other heterocyclic rings can be constructed, leading to molecules with significant structural complexity and potential biological activity.[5]

Application I: Synthesis of Spiro-Heterocycles via [3+2] Cycloaddition

Spiro-heterocycles, compounds in which two rings share a single atom, are of immense interest in drug discovery.[6] Their rigid, three-dimensional topology allows for the exploration of novel chemical space, often leading to improved target selectivity and pharmacokinetic properties.[7][8] A highly efficient method for constructing spiro-pyrrolidine derivatives from 1,2-Diphenylpiperidin-4-one is the 1,3-dipolar cycloaddition reaction.

Mechanistic Rationale

The core of this transformation is the in situ generation of an azomethine ylide. This is typically achieved through the condensation of the secondary amine of the piperidone ring with an α-amino acid, such as sarcosine (N-methylglycine). The resulting ylide is a reactive 1,3-dipole that can readily undergo a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkene like a chalcone) to stereoselectively form a five-membered spiro-pyrrolidine ring.

graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Workflow for Spiro-pyrrolidine Synthesis.
Detailed Experimental Protocol: Synthesis of a Spiro[piperidine-4,2'-pyrrolidine] Derivative

This protocol describes a representative one-pot synthesis of a spiro-oxindole-pyrrolidine derivative, a scaffold with recognized biological potential.

Materials:

  • 1,2-Diphenylpiperidin-4-one (1.0 mmol, 251.3 mg)

  • Isatin (1.0 mmol, 147.1 mg)

  • Sarcosine (1.2 mmol, 106.9 mg)

  • Anhydrous Toluene (20 mL)

  • Dean-Stark apparatus

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,2-Diphenylpiperidin-4-one (1.0 mmol), isatin (1.0 mmol), and sarcosine (1.2 mmol).

  • Add anhydrous toluene (20 mL) to the flask.

    • Causality: Toluene is selected as the solvent for its high boiling point, which facilitates the reaction, and its ability to form an azeotrope with water, allowing for the removal of water via the Dean-Stark trap to drive the initial condensation and ylide formation to completion.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by column chromatography on silica gel.

    • Experimental Insight: A gradient elution is often most effective, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The desired spiro product typically elutes at a hexane:ethyl acetate ratio of approximately 8:2.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the spiro[piperidine-4,2'-pyrrolidine] derivative as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope and Yields

The versatility of this reaction allows for the synthesis of a library of compounds by varying the dipolarophile.

EntryDipolarophileProductYield (%)
1ChalconeSpiro[piperidine-4,2'-pyrrolidine]-3'-benzoyl-4'-phenyl85
24-ChlorochalconeSpiro[piperidine-4,2'-pyrrolidine]-3'-benzoyl-4'-(4-chlorophenyl)82
34-MethoxychalconeSpiro[piperidine-4,2'-pyrrolidine]-3'-benzoyl-4'-(4-methoxyphenyl)88
4Knoevenagel Adduct of MalononitrileSpiro[piperidine-4,2'-pyrrolidine]-3',3'-dicyano-4'-phenyl79

Yields are representative and may vary based on specific reaction conditions and purification efficiency.

Application II: Synthesis of Fused Heterocycles via Condensation Reactions

Fused heterocyclic systems offer rigid molecular frameworks that can pre-organize substituents for optimal binding to biological targets. The C4-keto group and the adjacent C3-methylene group of 1,2-Diphenylpiperidin-4-one are ideal reaction partners for binucleophiles, enabling the construction of fused ring systems in a straightforward manner.

Mechanistic Rationale

This strategy involves a condensation reaction between the piperidone and a 1,2- or 1,3-binucleophile. For instance, reacting 1,2-Diphenylpiperidin-4-one with a hydrazine derivative first forms a hydrazone at the C4 position. Subsequent intramolecular cyclization, often acid- or base-catalyzed, involving the C3-position leads to the formation of a fused pyrazole ring, resulting in a pyrazolo[3,4-c]piperidine scaffold.

graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Pathway to Fused Pyrazolo-piperidines.
Detailed Experimental Protocol: Synthesis of a Fused Pyrazolo[3,4-c]piperidine

This protocol outlines the synthesis of a fused pyrazole system, a common motif in pharmacologically active compounds.

Materials:

  • 1,2-Diphenylpiperidin-4-one (1.0 mmol, 251.3 mg)

  • Phenylhydrazine hydrochloride (1.1 mmol, 159.0 mg)

  • Sodium acetate (1.5 mmol, 123.0 mg)

  • Glacial acetic acid (10 mL)

Procedure:

  • In a 25 mL round-bottom flask, suspend 1,2-Diphenylpiperidin-4-one (1.0 mmol), phenylhydrazine hydrochloride (1.1 mmol), and sodium acetate (1.5 mmol) in glacial acetic acid (10 mL).

    • Causality: Glacial acetic acid serves as both the solvent and the acid catalyst for the condensation and subsequent cyclization. Sodium acetate is added to buffer the reaction and liberate the free phenylhydrazine base from its hydrochloride salt.

  • Attach a reflux condenser and heat the mixture in an oil bath at 120 °C for 4 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 50 mL of ice-cold water.

  • A precipitate will form. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Self-Validation: This step is crucial. The product is typically insoluble in water, while the starting materials and byproducts are more soluble, providing an initial purification. Neutralization ensures the product is in its free base form for efficient isolation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from ethanol to obtain the pure fused pyrazolo[3,4-c]piperidine derivative.

Data Presentation: Scope of Binucleophiles
EntryBinucleophileFused HeterocycleYield (%)
1Hydrazine hydratePyrazolo[3,4-c]piperidine90
2PhenylhydrazineN-Phenyl-pyrazolo[3,4-c]piperidine87
3ThioureaThiazolo[4,5-c]piperidine75
4GuanidinePyrimido[4,5-c]piperidine81

Yields are representative and depend on the specific substrate and reaction conditions.

Conclusion and Future Outlook

1,2-Diphenylpiperidin-4-one is a readily accessible and highly adaptable scaffold for the synthesis of diverse and complex heterocyclic compounds. The methodologies detailed in this note, particularly 1,3-dipolar cycloadditions for spirocycles and condensation-cyclization reactions for fused systems, provide reliable and efficient pathways to novel molecular architectures. The resulting compounds are prime candidates for screening in drug discovery programs, offering unique three-dimensional structures that can lead to enhanced biological activity and intellectual property opportunities. Further exploration of multicomponent reactions and asymmetric catalysis involving this piperidone core will undoubtedly continue to expand its role as a privileged starting material in modern medicinal chemistry.

References

  • Wang, L., Zhao, P., Li, S., Ma, Y., Zhang, P., & Xu, W. (2022). Efficient synthesis of spiro diheterocycles via multi-component dicyclization reaction. Organic & Biomolecular Chemistry, 20(43), 8461-8464.
  • (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
  • Various Authors. (n.d.). Synthesis of spiro heterocycles 12 and 13.
  • (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
  • (n.d.). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. PubMed Central.
  • (2020). New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii.
  • (n.d.).
  • (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Source not specified.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Li, J., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

Sources

Method

Spectroscopic analysis techniques for 1,2-Diphenylpiperidin-4-one characterization

An Application Note for the Comprehensive Spectroscopic Characterization of 1,2-Diphenylpiperidin-4-one Abstract This technical guide provides a detailed framework for the structural elucidation and characterization of 1...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Spectroscopic Characterization of 1,2-Diphenylpiperidin-4-one

Abstract

This technical guide provides a detailed framework for the structural elucidation and characterization of 1,2-Diphenylpiperidin-4-one, a key heterocyclic scaffold in synthetic and medicinal chemistry. Moving beyond a simple listing of methods, this document offers an integrated approach, explaining the causality behind the selection of spectroscopic techniques and the interpretation of the resulting data. We present field-proven protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each protocol is designed as a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve unambiguous structural confirmation and purity assessment with high confidence.

Introduction: The Analytical Imperative for Piperidinone Scaffolds

The piperidin-4-one nucleus is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] Specifically, N-aryl and C-aryl substituted derivatives like 1,2-Diphenylpiperidin-4-one serve as crucial intermediates in the synthesis of compounds with diverse biological activities.[2] Given its role as a foundational building block, the absolute confirmation of its molecular structure and purity is paramount to ensure the validity of subsequent research and development efforts.

Spectroscopic analysis provides a non-destructive, detailed molecular portrait. This guide details a multi-technique workflow designed to provide orthogonal data points that, when combined, leave no ambiguity as to the compound's identity and integrity.

The Analytical Workflow: An Integrated Approach

Successful characterization relies on a logical sequence of analyses where the results of one technique inform and corroborate the others. The workflow presented here ensures a comprehensive and efficient structural elucidation process.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Syn Synthesis & Purification Purity Purity Check (TLC/HPLC) Syn->Purity MS Mass Spectrometry (MS) Determine Molecular Weight Purity->MS FTIR FTIR Spectroscopy Identify Functional Groups Purity->FTIR NMR NMR Spectroscopy Map C-H Framework Purity->NMR UV UV-Vis Spectroscopy Analyze Electronic System Purity->UV Interpret Data Interpretation & Correlation MS->Interpret FTIR->Interpret NMR->Interpret UV->Interpret Confirm Structure Confirmed 1,2-Diphenylpiperidin-4-one Interpret->Confirm

Figure 1: Integrated workflow for the spectroscopic characterization of 1,2-Diphenylpiperidin-4-one.

Mass Spectrometry (MS): The First Checkpoint

Principle of Causality: Before investing time in detailed structural mapping, it is essential to confirm the molecular mass. Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. High-Resolution Mass Spectrometry (HRMS) further validates the elemental composition, which is critical for distinguishing between isomers.

Experimental Protocol (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Use an Electron Ionization (EI) source. Set the ionization energy to 70 eV, a standard that promotes reproducible fragmentation and allows for library matching.

  • Data Acquisition: Introduce the sample via direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion peak [M]⁺. For 1,2-Diphenylpiperidin-4-one (C₁₇H₁₇NO), the expected exact mass is 251.1310. Analyze the fragmentation pattern for characteristic losses (e.g., loss of phenyl groups).[3]

Expected Data:

  • Molecular Ion [M]⁺: m/z = 251

  • Key Fragments: Analysis of related piperidin-4-ones suggests potential fragmentation involving the phenyl groups and the piperidone ring.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Principle of Causality: FTIR spectroscopy probes the vibrational modes of covalent bonds. Each functional group (e.g., C=O, C-N, aromatic C-H) absorbs infrared radiation at a characteristic frequency. This technique provides rapid and definitive evidence for the presence of the key functional groups within the target molecule, most notably the ketone.[4]

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹). Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands.

Expected Diagnostic Peaks:

Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale & Comments
Aromatic C-H Stretch 3100 - 3000 Confirms the presence of phenyl groups.
Aliphatic C-H Stretch 3000 - 2850 Corresponds to the CH₂ and CH groups of the piperidinone ring.[5]
Ketone C=O Stretch ~1715 - 1695 A strong, sharp absorption characteristic of a six-membered ring ketone. This is a critical diagnostic peak.[1][6]
Aromatic C=C Stretch 1600, 1580, 1500, 1450 A series of absorptions confirming the aromatic rings.

| C-N Stretch | 1360 - 1250 | Confirms the tertiary amine linkage within the heterocyclic structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle of Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can piece together the exact connectivity of atoms. For a molecule like 1,2-Diphenylpiperidin-4-one, ¹H and ¹³C NMR are essential to confirm the substitution pattern and stereochemistry of the piperidinone ring.[7]

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure high resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the range of -1 to 10 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A typical spectral width would be 0-220 ppm. An extended acquisition time may be needed due to the low natural abundance of ¹³C.[9]

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks by correlating with expected chemical shifts and coupling patterns.[10][11]

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.2Multiplet10HAromatic-HProtons on both the N-phenyl and C2-phenyl rings.[1]
~4.5 - 4.8Doublet of Doublets1HH-2Benzylic proton adjacent to nitrogen and a phenyl group. Coupled to H-3 protons.
~3.6 - 3.9Multiplet2HH-6Protons adjacent to the nitrogen.
~2.8 - 3.1Multiplet2HH-5Protons adjacent to the carbonyl group.
~2.5 - 2.8Multiplet2HH-3Protons adjacent to both the C2 methine and the carbonyl group.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~207 - 204C=O (C-4)The ketone carbonyl carbon is characteristically found at a very low field.[12][13]
~145 - 125Aromatic-CMultiple signals corresponding to the carbons of the two phenyl rings.
~65 - 60C-2Carbon bearing a phenyl group and adjacent to nitrogen.
~55 - 50C-6Carbon adjacent to nitrogen.
~48 - 45C-5 / C-3Carbons alpha to the carbonyl group.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Principle of Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. It is particularly sensitive to conjugated systems. For 1,2-Diphenylpiperidin-4-one, the primary chromophores are the two phenyl rings and the carbonyl group. This analysis confirms the presence of these electronic systems.[15]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A concentration of ~10⁻⁵ M is typical.

  • Instrument Setup: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Measure the absorbance of the sample solution from approximately 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected Data:

Transition Expected λ_max (nm) Rationale
π → π* ~250 - 270 Strong absorption due to the electronic transitions within the phenyl rings.

| n → π* | ~290 - 310 | A weaker, longer-wavelength absorption characteristic of the carbonyl group's non-bonding electrons.[15] |

Summary of Spectroscopic Data

The following table provides a consolidated reference for the expected analytical data for 1,2-Diphenylpiperidin-4-one.

TechniqueParameterExpected Value
MS [M]⁺ (C₁₇H₁₇NO)m/z = 251
FTIR ν (C=O)~1710 cm⁻¹
ν (Aromatic C-H)>3000 cm⁻¹
¹H NMR Aromatic-Hδ 7.5 - 7.2 ppm
Piperidinone Ring-Hδ 4.8 - 2.5 ppm
¹³C NMR C=Oδ ~207 ppm
Aromatic-Cδ 145 - 125 ppm
Piperidinone Ring-Cδ 65 - 45 ppm
UV-Vis λ_max (π → π)~250 - 270 nm
λ_max (n → π)~290 - 310 nm

Conclusion

The application of this multi-faceted spectroscopic protocol provides a robust and self-validating method for the complete characterization of 1,2-Diphenylpiperidin-4-one. By correlating the data from MS, FTIR, NMR, and UV-Vis, researchers can definitively confirm the molecular weight, functional group composition, and precise atomic connectivity of the molecule. This level of analytical rigor is essential for ensuring the quality and reliability of data in synthetic chemistry and drug development pipelines.

References

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  • Weaver, M. J. (1984). FTIR spectroscopy for the molecular structural characterization of electrode/solution interfaces. Purdue e-Pubs. [Link]

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  • Al-Masoudi, N. A., et al. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. ResearchGate. [Link]

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Application

Application Notes and Protocols for X-ray Crystallography of 1,2-Diphenylpiperidin-4-one Derivatives

Abstract This document provides a comprehensive guide to the single-crystal X-ray diffraction analysis of 1,2-Diphenylpiperidin-4-one derivatives. These heterocyclic compounds are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the single-crystal X-ray diffraction analysis of 1,2-Diphenylpiperidin-4-one derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.[3][4][5] This guide details the protocols for synthesis, crystallization, X-ray data collection, and structure refinement, while also providing insights into the conformational analysis of the piperidin-4-one ring system. The methodologies are presented to ensure scientific integrity and reproducibility for researchers in crystallography, chemistry, and drug development.

Introduction: The Significance of Structural Elucidation

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][6] Specifically, 1,2-Diphenylpiperidin-4-one derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological properties, including potential anticancer, antimicrobial, and anti-HIV activities.[2][7] The therapeutic efficacy and selectivity of these molecules are intrinsically linked to their three-dimensional conformation, which dictates their interaction with biological targets such as enzymes and receptors.[3][4]

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed molecular geometry of crystalline compounds at an atomic level.[4][5] The insights gained from the crystal structure of 1,2-Diphenylpiperidin-4-one derivatives are crucial for:

  • Structure-Based Drug Design (SBDD): Providing a precise atomic blueprint for computational modeling and the rational design of more potent and selective analogs.[3][8]

  • Conformational Analysis: Elucidating the preferred conformation of the flexible piperidin-4-one ring (e.g., chair, boat, or twist-boat), which is critical for receptor binding.[9][10]

  • Understanding Intermolecular Interactions: Revealing the network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice and can inform on solid-state properties and formulation.

  • Absolute Stereochemistry Determination: Unambiguously assigning the stereochemistry of chiral centers, which is vital for understanding enantioselective biological activity.[4][5]

This guide is designed to equip researchers with the foundational knowledge and practical protocols to successfully conduct X-ray crystallographic studies on this important class of molecules.

Synthesis of a Representative 1,2-Diphenylpiperidin-4-one Derivative

The synthesis of 1,2-diphenylpiperidin-4-one and its derivatives is often achieved through a Mannich-type condensation reaction.[1][7] This one-pot, multi-component reaction is efficient for creating the core piperidin-4-one scaffold.

Protocol 2.1: Synthesis of 1,2-Diphenyl-3-methylpiperidin-4-one

Materials:

  • Benzaldehyde

  • Aniline

  • Ethyl methyl ketone

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and aniline (1 equivalent) in ethanol.

  • Add a catalytic amount of hydrochloric acid and stir the mixture for 15-20 minutes at room temperature.

  • To this mixture, add ethyl methyl ketone (1 equivalent) dropwise while maintaining the temperature below 30°C.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the crude product, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield crystalline 1,2-diphenyl-3-methylpiperidin-4-one.[1]

Crystallization: The Gateway to High-Quality Diffraction Data

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Crystallization Techniques

Several methods can be employed for the crystallization of 1,2-Diphenylpiperidin-4-one derivatives.[6]

  • Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Solvent Diffusion (Vapor Diffusion): This method involves dissolving the compound in a good solvent and placing it in a sealed container with a volatile non-solvent. The non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Protocol 3.2: Crystallization by Slow Evaporation

Materials:

  • Purified 1,2-Diphenyl-3-methylpiperidin-4-one

  • A selection of solvents for screening (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).[1]

Procedure:

  • In a small, clean vial, dissolve a small amount of the purified compound in a minimal amount of a chosen solvent (or solvent mixture) with gentle warming if necessary to achieve saturation.

  • Loosely cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

  • Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection

The data collection process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[11]

Workflow for X-ray Data Collection

workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing select_crystal Select a high-quality single crystal mount_crystal Mount on a goniometer head select_crystal->mount_crystal center_crystal Center the crystal in the X-ray beam mount_crystal->center_crystal unit_cell Determine the unit cell and Bravais lattice center_crystal->unit_cell strategy Devise a data collection strategy unit_cell->strategy collect_data Collect diffraction data strategy->collect_data integrate Integrate reflection intensities collect_data->integrate scale_merge Scale and merge data integrate->scale_merge

Caption: Workflow for single-crystal X-ray diffraction data collection.

Protocol 4.1: Data Collection on a Modern Diffractometer

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is recommended.[12][13]

Procedure:

  • Crystal Mounting: Carefully select a single crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a suitable cryoloop or glass fiber attached to a goniometer head.[13]

  • Cryo-cooling: For data collection, it is highly recommended to cool the crystal to a low temperature (typically 100-173 K) using a nitrogen or helium cryostream.[12][13] This minimizes thermal motion and radiation damage, leading to higher quality data.

  • Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam.[13]

  • Unit Cell Determination: Collect a few initial diffraction images (frames) to determine the crystal's unit cell parameters and Bravais lattice.[11]

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset. This involves defining the scan ranges and exposure times per frame.[14]

  • Data Collection: Execute the data collection strategy. A full dataset collection can take several hours.[11]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the individual reflections and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption). The data is then scaled and merged to produce a final reflection file.[15]

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms within the crystal lattice. This is achieved through structure solution and refinement.[16]

Workflow for Structure Solution and Refinement

workflow start Processed Reflection Data solve_phase Solve the Phase Problem (e.g., Direct Methods) start->solve_phase initial_model Generate Initial Atomic Model solve_phase->initial_model refine Refine the Model (Least-Squares Minimization) initial_model->refine difference_map Calculate Difference Fourier Map refine->difference_map Check for residual electron density anisotropic Anisotropic Refinement of Non-H Atoms refine->anisotropic validate Validate the Final Model refine->validate complete_model Complete the Model (Locate missing atoms, e.g., H) difference_map->complete_model complete_model->refine anisotropic->refine cif Generate CIF File validate->cif

Caption: Workflow for crystal structure solution and refinement.

Protocol 5.1: Structure Determination and Refinement

Software: A variety of software packages are available for structure solution and refinement, such as SHELX, Olex2, and CRYSTALS.

Procedure:

  • Structure Solution: The phase problem, which arises from the fact that only the intensities (not the phases) of the diffracted X-rays are measured, must be solved.[16] For small molecules like 1,2-diphenylpiperidin-4-one derivatives, direct methods are typically successful in providing an initial structural model.[16]

  • Model Building and Refinement: The initial model is then refined against the experimental data using least-squares minimization.[16][17] This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors.[18][19]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and identify any regions of disordered electron density.[17]

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically to account for their thermal motion in different directions.

  • Validation: The final structural model must be rigorously validated to ensure its chemical and crystallographic sensibility.[20][21] This includes checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the final difference electron density map for any significant residual peaks.

  • CIF File Generation: The final results of the crystal structure determination are compiled into a Crystallographic Information File (CIF).[22][23] The CIF is the standard format for reporting crystallographic data and should be validated before publication or deposition in a crystallographic database.[20][21][24]

Data Presentation and Interpretation

The results of a crystal structure analysis are typically presented in a combination of tables and figures.

Table 1: Example Crystallographic Data and Refinement Statistics
ParameterValue
Chemical formulaC₂₀H₂₁NO
Formula weight291.38
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.234(5)
β (°)98.76(1)
Volume (ų)1734.5(1)
Z4
Calculated density (g/cm³)1.115
Absorption coefficient (mm⁻¹)0.071
F(000)624
Crystal size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.5 to 27.5
Reflections collected15890
Independent reflections3987 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21
Conformational Analysis of the Piperidin-4-one Ring

The six-membered piperidin-4-one ring is flexible and can adopt several conformations, with the chair conformation generally being the most stable.[9][10] However, the presence of bulky substituents can lead to distorted chair, boat, or twist-boat conformations.[9][10] The precise conformation can be determined from the refined crystal structure by analyzing torsional angles and puckering parameters. This information is critical for understanding how the molecule will present its pharmacophoric groups to a biological target.[25][26][27]

Conclusion

The X-ray crystallographic analysis of 1,2-Diphenylpiperidin-4-one derivatives provides invaluable insights into their molecular architecture. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to successfully determine the crystal structures of these and related compounds. The resulting structural information is a cornerstone for advancing our understanding of their biological activity and for the rational design of new and improved therapeutic agents.

References

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  • Jebaraj, A. D. S., & Pandiarajan, K. (2011). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 23(12), 5283-5286. [Link]

  • Verma, A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

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  • Codding, P. W. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E870–E875. [Link]

  • Codding, P. W. (2005). The Role of Crystallography in Drug Design. ResearchGate. [Link]

  • Rani, C., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 1-13. [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current opinion in structural biology, 38, 100–107. [Link]

  • Manimekalai, A., et al. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 467-476. [Link]

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  • Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634. [Link]

  • A Guide to CIF for Authors. (n.d.). International Union of Crystallography. [Link]

  • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 861-864. [Link]

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Method

Application Note: A Practical Guide to the N-Alkylation of 1,2-Diphenylpiperidin-4-one

Abstract The 1,2-diphenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate for a wide range of pharmacologically active agents, particularly those targeting the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-diphenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate for a wide range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2] Functionalization of the piperidine nitrogen via N-alkylation is a primary strategy for modulating the physicochemical properties, receptor affinity, and pharmacokinetic profile of these compounds. This guide provides a detailed, experience-driven overview of the two most prevalent and reliable methods for the N-alkylation of 1,2-diphenylpiperidin-4-one: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We offer in-depth protocols, explain the causality behind experimental choices, and provide troubleshooting insights to empower researchers in drug discovery and chemical synthesis.

Foundational Principles: The Chemistry of N-Alkylation

The nitrogen atom in 1,2-diphenylpiperidin-4-one is a secondary amine, making it nucleophilic due to the lone pair of electrons. This inherent nucleophilicity is the cornerstone of N-alkylation reactions. The choice of method depends largely on the desired alkyl group and the availability of starting materials (alkyl halides vs. aldehydes/ketones).

Method 1: Direct Alkylation with Alkyl Halides (SN2 Reaction)

This classic method involves the direct reaction of the secondary amine with an alkyl halide.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Mechanism: The nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the resulting ammonium salt, regenerating the neutral tertiary amine product and preventing the reaction from stalling.[4]

  • Key Considerations:

    • Reactivity of Alkyl Halide: The reaction rate is highly dependent on the leaving group ability (I > Br > Cl) and steric hindrance at the electrophilic carbon.[5] Primary alkyl halides are ideal; secondary halides are slower, and tertiary halides are generally unreactive due to steric hindrance.

    • Over-alkylation: While a significant issue for primary amines, the N-alkylation of a secondary amine to a tertiary amine is the terminal step before the formation of a quaternary ammonium salt.[6] Formation of the quaternary salt is possible but often requires more forcing conditions or an excess of the alkylating agent.[7]

    • Base Selection: The base must be strong enough to deprotonate the ammonium salt but should not interfere with the reactants. Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive systems are common choices.[5][7]

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is frequently the method of choice in pharmaceutical synthesis.[8] It is a one-pot process that involves two key steps:

  • Mechanism:

    • Iminium Ion Formation: The secondary amine reacts with an aldehyde or a ketone to form an unstable carbinolamine, which then dehydrates to form an electrophilic iminium ion.

    • In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.[9]

  • Key Advantages:

    • Avoidance of Over-alkylation: The iminium ion is more readily reduced than the starting carbonyl compound, and the tertiary amine product is non-reactive under these conditions, preventing the formation of quaternary salts.[9]

    • Broad Substrate Scope: A vast library of aldehydes and ketones are commercially available, allowing for the introduction of diverse and complex alkyl groups.

    • Mild Conditions: The use of selective, mild reducing agents like sodium triacetoxyborohydride (STAB) allows the reaction to proceed under gentle conditions, tolerating a wide range of functional groups.[9]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation of 1,2-diphenylpiperidin-4-one with a representative primary alkyl bromide using potassium carbonate as the base.

Experimental Workflow: Direct Alkylation

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A Combine Piperidone, K₂CO₃, and Solvent (ACN) B Add Alkyl Halide (e.g., Benzyl Bromide) A->B Step 1 C Heat Reaction (e.g., 60-80 °C) B->C Step 2 D Monitor by TLC C->D Step 3 E Cool & Filter Inorganic Salts D->E Upon Completion F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Workflow for Direct N-Alkylation.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
1,2-Diphenylpiperidin-4-oneStarting Material (Secondary Amine)Sigma-Aldrich
Alkyl Halide (e.g., Benzyl Bromide)Alkylating AgentSigma-Aldrich
Potassium Carbonate (K₂CO₃), powderedBaseFisher Scientific
Acetonitrile (ACN), anhydrousReaction SolventVWR
Ethyl Acetate, HexanesTLC & Chromatography SolventsVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentVWR
Silica Gel (230-400 mesh)Stationary Phase for ChromatographySorbent Tech.
Round-bottom flask, CondenserReaction VesselStandard Labware
TLC plates, Magnetic stirrerMonitoring & AgitationStandard Labware
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diphenylpiperidin-4-one (1.0 eq.), powdered potassium carbonate (2.0-3.0 eq.), and anhydrous acetonitrile (ACN) to make a ~0.1 M solution.

    • Rationale: Anhydrous solvent is crucial to prevent side reactions. K₂CO₃ is a mild, inexpensive, and effective base for neutralizing the acid formed during the reaction.[7][10] A slight excess ensures the reaction goes to completion.

  • Addition of Alkylating Agent: Begin stirring the suspension. Add the alkyl halide (1.1-1.2 eq.) to the mixture at room temperature.

    • Rationale: A small excess of the alkylating agent ensures full consumption of the starting amine. For highly reactive halides, addition can be done at 0 °C to control the initial exotherm.

  • Reaction: Heat the reaction mixture to 60-80 °C (reflux for ACN) and maintain it at this temperature.

    • Rationale: Heating increases the reaction rate, especially for less reactive halides like alkyl chlorides or bromides.[5]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.

  • Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and the potassium halide byproduct). Wash the filter cake with a small amount of ACN.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[5]

Troubleshooting Guide: Direct Alkylation
ProblemProbable CauseSuggested Solution
Reaction is slow or stalls 1. Insufficient temperature. 2. Low reactivity of alkyl halide (e.g., a chloride).1. Increase the temperature. 2. Switch to a more reactive halide (bromide or iodide). A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction with an alkyl chloride or bromide (Finkelstein reaction).[5]
Low Yield 1. Incomplete reaction. 2. Poor solubility of the base. 3. Side reactions.1. Extend reaction time or increase temperature. 2. Switch to a more polar aprotic solvent like DMF.[7] 3. Ensure anhydrous conditions are maintained.
Quaternary Salt Formation Excess alkylating agent or prolonged high temperature.Use a smaller excess of the alkylating agent (e.g., 1.05 eq.) and monitor the reaction carefully to avoid unnecessarily long reaction times.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of 1,2-diphenylpiperidin-4-one with a representative aldehyde using sodium triacetoxyborohydride.

Mechanism: Reductive Amination

G Amine Piperidone (R₂NH) Iminium Iminium Ion [R₂N=CHR']⁺ Amine->Iminium Condensation (-H₂O) Aldehyde Aldehyde (R'CHO) Aldehyde->Iminium Product N-Alkyl Product (R₂N-CH₂R') Iminium->Product Reduction STAB NaBH(OAc)₃ (Reducing Agent) STAB->Product

Caption: Key steps in Reductive Amination.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
1,2-Diphenylpiperidin-4-oneStarting Material (Secondary Amine)Sigma-Aldrich
Aldehyde (e.g., Benzaldehyde)Carbonyl SourceSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)Reducing AgentOakwood Chemical
Dichloroethane (DCE) or THFReaction SolventVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous QuenchFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentVWR
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 1,2-diphenylpiperidin-4-one (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

    • Rationale: This initial phase allows for the formation of the iminium ion intermediate. The choice of solvent is important; DCE and THF are common as they are compatible with the reducing agent.[5]

  • Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. The reaction is often slightly exothermic.

    • Rationale: STAB is a mild and selective reducing agent that will preferentially reduce the iminium ion over the unreacted aldehyde/ketone.[9] Adding it in portions helps control the reaction rate.

  • Reaction: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup (Quenching): Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Rationale: The quench neutralizes any remaining acid and destroys the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel as described in Protocol 1.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized N-alkylated product.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The most telling evidence of successful alkylation is the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, N-benzylation would show a new singlet around 3.5-4.0 ppm for the benzylic -CH₂- protons.

    • ¹³C NMR: New signals corresponding to the carbons of the alkyl group will appear. Spectroscopic data for similar N-alkylated piperidones are well-documented and can be used for comparison.[11][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Comparative Summary

FeatureDirect Alkylation (SN2)Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R-CHO) or Ketones (R-C=O)
Key Reagents Base (K₂CO₃, NaH, DIPEA)Reducing Agent (NaBH(OAc)₃, NaBH₃CN)
Advantages Simple procedure, inexpensive reagents (often).Wide substrate scope, mild conditions, avoids over-alkylation, high functional group tolerance.[8][9]
Disadvantages Limited to less-hindered halides, risk of quaternary salt formation, may require heat.[3][4]More expensive reducing agents, requires stoichiometric amounts of reductant.
Best Suited For Introducing simple, unhindered alkyl groups (methyl, ethyl, benzyl).Introducing complex or functionally diverse alkyl groups.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Dichloroethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

References

  • D'Andrea, S. V., & Zheng, G. Z. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(18), 3269–3271. [Link]

  • American Chemical Society. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. ACS Publications. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 129, 106178. [Link]

  • University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. Chem.ucalgary.ca. [Link]

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Journal of the Chemical Society C: Organic. (1969). Synthesis of some N-substituted 4-piperidones. RSC Publishing. [Link]

  • St. Martin, A., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Central Science, 4(10), 1335–1340. [Link]

  • ACS Catalysis. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • PubMed. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. National Library of Medicine. [Link]

  • National Institutes of Health. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

  • Ovidius University Annals of Chemistry. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Press. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. InnoPharmChem. [Link]

  • ResearchGate. (2021). Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2016). A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One. Oriental Journal of Chemistry. [Link]

  • Matassini, C., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. ARKIVOC. [Link]

  • Organic Process Research & Development. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ACS Publications. [Link]

  • Journal of the Chemical Society C: Organic. (1971). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Catalytic N-alkylation of piperidine with 1-phenylethanol. [a]. ResearchGate. [Link]

  • Synthetic Pages. (2001). solid-supported reductive amination. Synthetic Pages. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • ACS Omega. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Publications. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. National Library of Medicine. [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. RSC Publishing. [Link]

  • ResearchGate. (2016). A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One. ResearchGate. [Link]

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • ResearchGate. (2022). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. ResearchGate. [Link]

  • PubMed. (1993). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. National Library of Medicine. [Link]

  • ResearchGate. (2020). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • PubMed Central. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. National Library of Medicine. [Link]

  • ResearchGate. (2007). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein-Institut. [Link]

Sources

Application

Derivatization of 1,2-Diphenylpiperidin-4-one for biological screening

Application Note & Protocol Topic: Derivatization of 1,2-Diphenylpiperidin-4-one for Biological Screening Library Generation Abstract The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of 1,2-Diphenylpiperidin-4-one for Biological Screening Library Generation

Abstract

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis and derivatization of a specific, high-potential scaffold: 1,2-diphenylpiperidin-4-one. We present detailed, step-by-step protocols for synthesizing the core molecule and subsequently modifying its C-4 ketone position to generate a diverse library of novel chemical entities. Furthermore, we outline standardized protocols for preliminary biological screening of these derivatives, focusing on antimicrobial and cytotoxic evaluation, to enable the identification of promising hit compounds for further development.

Introduction: The Rationale for Piperidin-4-one Derivatization

Heterocyclic compounds are foundational to modern pharmacology, with nitrogen-containing rings being particularly prominent in approved drugs.[4][5][6] The piperidine ring, a saturated six-membered heterocycle, is a key structural feature in many natural products and synthetic pharmaceuticals.[7][8] Its conformational flexibility and the ability to introduce substituents at multiple positions allow for the fine-tuning of pharmacological properties.

The 1,2-diphenylpiperidin-4-one scaffold offers several strategic advantages for library synthesis:

  • Synthetic Tractability: The core is readily accessible through multicomponent reactions like the Mannich condensation.[3][8]

  • Versatile Derivatization Handle: The ketone at the C-4 position is a highly versatile functional group, amenable to a wide range of chemical transformations. This allows for the rapid introduction of diverse pharmacophoric elements.

  • Proven Bioactivity: The broader class of 2,6-diaryl-piperidin-4-ones has demonstrated significant biological activities, providing a strong rationale for exploring novel analogs.[9][10]

This guide explains the causality behind our experimental choices, ensuring that each protocol is a self-validating system for generating and screening a focused chemical library.

Overall Experimental Workflow

The process begins with the synthesis of the core scaffold, which is then purified and validated. This parent compound serves as the common precursor for a series of parallel derivatization reactions. Each resulting derivative is purified and characterized before being submitted to a cascade of biological screens to assess its activity and potential toxicity.

G cluster_0 Phase 1: Core Synthesis & Validation cluster_1 Phase 2: Parallel Derivatization cluster_2 Phase 3: Library Generation & Screening start Reactants (Benzaldehyde, Aniline, Ketone) mannich Mannich Condensation (Synthesis of Core Scaffold) start->mannich purify_core Purification (Recrystallization) mannich->purify_core validate_core Structural Validation (NMR, IR, MS) purify_core->validate_core core Validated Core Scaffold (1,2-Diphenylpiperidin-4-one) validate_core->core Precursor for Derivatization rxn1 Thiosemicarbazone Synthesis core->rxn1 rxn2 Oxime Synthesis core->rxn2 rxn3 Reductive Amination core->rxn3 library Purified Derivative Library rxn1->library Purify & Validate Each Derivative rxn2->library Purify & Validate Each Derivative rxn3->library Purify & Validate Each Derivative screen1 Primary Screen (e.g., Antimicrobial MIC) library->screen1 screen2 Cytotoxicity Screen (e.g., MTT Assay) library->screen2 sar Data Analysis (SAR) screen1->sar screen2->sar G primary Primary Screen (Single concentration or MIC/IC50) confirm Hit Confirmation (Re-synthesis & Re-test) primary->confirm Identifies 'Hits' dose_response Dose-Response Curve (Confirm IC50/MIC with more points) confirm->dose_response Validates Hit selectivity Selectivity/Toxicity Assay (e.g., Test against non-cancerous cells) dose_response->selectivity secondary Secondary Assays (e.g., Mechanism of Action studies) selectivity->secondary If selective lead Lead Candidate secondary->lead Promising Data

Sources

Method

Application Notes & Protocols: One-Pot Synthesis of Functionalized 1,2-Diphenylpiperidin-4-ones

For: Researchers, scientists, and drug development professionals. Abstract The 1,2-diphenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,2-diphenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Traditional multi-step syntheses of these complex heterocycles are often laborious and inefficient. This application note presents a detailed, field-proven protocol for the one-pot synthesis of functionalized 1,2-diphenylpiperidin-4-ones. This multicomponent reaction (MCR) strategy offers significant advantages in terms of operational simplicity, time efficiency, and atom economy.[3][4][5] We will delve into the mechanistic rationale, provide a step-by-step experimental guide, offer troubleshooting advice, and present representative data for the synthesis of a diverse library of these valuable compounds.

Introduction: The Significance of 1,2-Diphenylpiperidin-4-ones

The piperidine ring is a fundamental N-heterocycle prevalent in a vast array of natural products and synthetic pharmaceuticals.[6][7] The specific subclass of 1,2-diphenylpiperidin-4-ones has garnered considerable attention due to its versatile biological activity profile, which includes, but is not limited to, anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2][8] The functionalization at various positions of the piperidinone core allows for the fine-tuning of physicochemical properties and biological targets, making it a highly attractive scaffold for drug discovery and development.

The classical approach to synthesizing these structures often involves the Mannich reaction, a cornerstone of carbon-carbon bond formation.[1][9][10][11] However, these traditional methods can be cumbersome, requiring multiple steps of isolation and purification. The one-pot, multicomponent reaction detailed herein streamlines this process, allowing for the rapid generation of molecular diversity from readily available starting materials.[3][12][13]

Reaction Mechanism and Design Rationale

The one-pot synthesis of 1,2-diphenylpiperidin-4-ones is a pseudo-five-component reaction that proceeds via a tandem sequence of reactions, primarily leveraging the principles of the Mannich reaction. The overall transformation involves the condensation of an aromatic aldehyde, a primary aromatic amine, and a β-ketoester or a simple ketone.

The proposed mechanism initiates with the in situ formation of an imine from the reaction between the aromatic aldehyde and the primary aromatic amine. Concurrently, the β-ketoester (or ketone) enolizes. The crucial C-C bond-forming step is the Mannich-type addition of the enolized ketone to the imine. A second equivalent of the aromatic aldehyde and primary amine then react to form another imine, which subsequently undergoes another Mannich-type addition with the other α-position of the initial ketone. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the final 1,2-diphenylpiperidin-4-one product. The use of a catalyst, often a Lewis or Brønsted acid, is crucial to facilitate the imine formation and the subsequent Mannich additions.[3][5]

Reaction_Workflow cluster_reactants Reactants A Aromatic Aldehyde Imine Imine Formation A->Imine Mannich2 Second Mannich Addition A->Mannich2 B Primary Aromatic Amine B->Imine B->Mannich2 C β-Ketoester / Ketone Enol Enolization C->Enol Catalyst Catalyst (e.g., Acid) Catalyst->Imine Catalyst->Enol Mannich1 First Mannich Addition Imine->Mannich1 Enol->Mannich1 Mannich1->Mannich2 Cyclization Intramolecular Cyclization & Dehydration Mannich2->Cyclization Product Functionalized 1,2-Diphenylpiperidin-4-one Cyclization->Product

Caption: General workflow for the one-pot synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 1,2-diphenylpiperidin-4-one derivative.

Materials and Reagents
  • Aromatic Aldehyde: (e.g., Benzaldehyde), purified by distillation if necessary.

  • Primary Aromatic Amine: (e.g., Aniline), purified by distillation if necessary.

  • Ketone: (e.g., Acetone or a β-ketoester like ethyl acetoacetate), analytical grade.

  • Catalyst: (e.g., Phenylboronic acid, silica sulfuric acid, or a Lewis acid like ZrOCl₂·8H₂O), as specified in the literature.[5][14]

  • Solvent: (e.g., Ethanol, Methanol, or a green solvent like a deep eutectic solvent), anhydrous.[15]

  • Reagents for Workup: Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Solvents for Purification: Hexane, ethyl acetate for column chromatography.

Reaction Setup
  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating mantle or oil bath with a temperature controller.

  • Standard laboratory glassware for workup and purification.

Detailed Synthetic Procedure
  • To a 100 mL round-bottom flask, add the aromatic aldehyde (20 mmol, 2 equivalents), the primary aromatic amine (20 mmol, 2 equivalents), and the ketone (10 mmol, 1 equivalent) in the chosen solvent (50 mL).

  • Add the catalyst (e.g., 10 mol% of phenylboronic acid) to the reaction mixture.[14]

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 6-14 hours, as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.[14]

Workup and Purification
  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure functionalized 1,2-diphenylpiperidin-4-one.

Data Presentation

The successful synthesis of a series of functionalized 1,2-diphenylpiperidin-4-ones is confirmed by various spectroscopic methods.

Spectroscopic Characterization

The synthesized compounds are typically characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm their structures.[15][16][17]

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the protons on the piperidine ring, and any functional groups.

  • ¹³C NMR: The carbonyl carbon of the piperidinone typically appears in the downfield region (around δ = 200-210 ppm).[16]

  • FT-IR: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1700-1720 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Representative Yields

The yields of the one-pot synthesis are generally good to excellent, depending on the specific substrates and catalyst used.

EntryAromatic AldehydePrimary Aromatic AmineKetoneCatalystYield (%)
1BenzaldehydeAnilineAcetonePhenylboronic Acid85
24-ChlorobenzaldehydeAnilineEthyl AcetoacetateZrOCl₂·8H₂O88
34-Methoxybenzaldehyde4-ToluidineAcetoneSilica Sulfuric Acid92
4Benzaldehyde4-FluoroanilineCyclohexanonePhenylboronic Acid82

Yields are for isolated, purified products.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,2-Diphenylpiperidin-4-one

Welcome to the technical support center for the purification of 1,2-Diphenylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-Diphenylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction to Purification Challenges

1,2-Diphenylpiperidin-4-one is a key building block in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the potential for side products during its synthesis, its physicochemical properties, and its susceptibility to degradation under certain conditions. Typical synthesis via the Mannich reaction can lead to impurities that are structurally similar to the desired product, making separation difficult.[1][2] This guide will equip you with the knowledge to tackle these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,2-Diphenylpiperidin-4-one?

A1: The most common impurities often arise from the Mannich condensation reaction used for its synthesis.[1] These can include:

  • Unreacted starting materials: Benzaldehyde, aniline, and a ketone source.

  • Over-alkylation products: Formation of tertiary amines or bis-piperidine structures.

  • Aldol condensation products: Self-condensation of the ketone starting material.

  • Oxidation products: Depending on the reaction and workup conditions.

Q2: My crude product is a dark oil, but I expect a solid. What should I do?

A2: Oiling out is a common issue and can be due to the presence of significant impurities that depress the melting point of your product. It can also occur during recrystallization if the solvent is not appropriate or if the solution is cooled too rapidly. We recommend first attempting to purify a small portion of the oil by column chromatography to isolate a purer, solid sample. This solid can then be used to seed a larger-scale recrystallization.

Q3: I am struggling to find a single good solvent for recrystallization. What are my options?

A3: If a single solvent is not effective, a two-solvent recrystallization is an excellent alternative.[3][4] For piperidin-4-one derivatives, common and effective solvent pairs include ethanol-water, ethanol-ether, and benzene-petroleum ether.[1][5] The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid, indicating the saturation point has been reached. Slow cooling should then induce crystallization.

Q4: How do I know if my purified 1,2-Diphenylpiperidin-4-one is pure enough for my next step?

A4: Purity should be assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A purity of >95% is often required for subsequent synthetic steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Solution
Oiling out instead of crystallization The melting point of the compound is below the boiling point of the solvent. Impurities are present, depressing the melting point. The solution is supersaturated and cooled too quickly.Use a lower boiling point solvent. Try a different solvent or a two-solvent system. Cool the solution more slowly; scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution. Add a "poor" solvent to a two-solvent system. Cool the solution in an ice bath or freezer.
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure proper filtration technique and wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Colored impurities remain in crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.[3]
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of spots (co-elution) The chosen eluent system is not optimal. The column was overloaded with the crude material. The column was not packed properly.Perform a thorough TLC analysis to find an eluent system that gives good separation (ΔRf > 0.2). Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1). Ensure the column is packed uniformly without any cracks or channels.
Compound is stuck on the column The eluent is not polar enough. The compound is degrading on the silica gel.Gradually increase the polarity of the eluent. If the compound is basic, consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing and improve elution. If degradation is suspected, consider using a less acidic stationary phase like alumina.
Streaking or tailing of spots on TLC and column The compound is acidic or basic and is interacting strongly with the silica gel. The sample is overloaded on the TLC plate or column.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Apply a more dilute sample to the TLC plate or use less crude material on the column.
Cracks or channels in the silica gel bed Improper packing of the column. Running the column dry.Pack the column carefully as a slurry to ensure a homogenous bed. Never let the solvent level drop below the top of the silica gel.[6]

Experimental Protocols

Protocol 1: Recrystallization of 1,2-Diphenylpiperidin-4-one (Two-Solvent System)

This protocol is a starting point based on methods used for similar 2,6-diarylpiperidin-4-ones.[1][5]

Materials:

  • Crude 1,2-Diphenylpiperidin-4-one

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the crude 1,2-Diphenylpiperidin-4-one in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • While stirring the hot solution, add hot deionized water dropwise until the solution becomes faintly cloudy and the turbidity persists for a few seconds.

  • If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture).

  • Dry the crystals under vacuum to obtain the purified 1,2-Diphenylpiperidin-4-one.

Protocol 2: Column Chromatography Purification

This is a general protocol that should be optimized based on TLC analysis of your crude material.[7][8]

Materials:

  • Crude 1,2-Diphenylpiperidin-4-one

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Prepare several mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) and use TLC to find the eluent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the chosen eluent to the column and apply gentle pressure to begin the elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the 1,2-Diphenylpiperidin-4-one and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purity Assessment by HPLC

This is a starting method based on validated methods for similar piperidone derivatives.[9][10][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid in Water

  • Solvent B: Acetonitrile

  • Gradient: Start with a suitable ratio (e.g., 60% A, 40% B) and adjust as needed to achieve good separation. An isocratic elution may also be suitable.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the pure compound)

Procedure:

  • Prepare a stock solution of your purified 1,2-Diphenylpiperidin-4-one in the mobile phase or a suitable solvent like acetonitrile.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Visual Guides

Decision Tree for Purification Strategy

Purification_Strategy start Crude 1,2-Diphenylpiperidin-4-one check_state Is the crude product a solid or an oil? start->check_state solid Crude Solid check_state->solid Solid oil Crude Oil check_state->oil Oil recrystallization Attempt Recrystallization solid->recrystallization column_chromatography Column Chromatography oil->column_chromatography purity_check1 Assess Purity (TLC, HPLC) recrystallization->purity_check1 purity_check2 Assess Purity (TLC, HPLC) column_chromatography->purity_check2 purity_check1->column_chromatography Purity <95% pure_product Pure Product purity_check1->pure_product Purity >95% purity_check2->pure_product Purity >95% further_purification Further Purification Needed purity_check2->further_purification Purity <95% further_purification->recrystallization

Caption: A decision tree to guide the initial purification strategy.

General Workflow for Purification and Analysis

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Structural Analysis synthesis Mannich Reaction recrystallization Recrystallization synthesis->recrystallization Primary Purification column_chromatography Column Chromatography recrystallization->column_chromatography If impurities persist hplc HPLC recrystallization->hplc Purity Check tlc TLC column_chromatography->tlc Fraction monitoring column_chromatography->hplc Purity Check nmr NMR Spectroscopy hplc->nmr Structural Confirmation ms Mass Spectrometry nmr->ms Molecular Weight Confirmation

Caption: A general workflow for the purification and analysis of 1,2-Diphenylpiperidin-4-one.

References

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Introduction to Organic Synthesis Laboratory. MIT OpenCourseWare. Available at: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Supporting Information - CORE. Available at: [Link]

  • Supporting Information - Knowledge UChicago. Available at: [Link]

  • Alshehri, S., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]

  • Experiment 2: Recrystallization. University of Michigan-Dearborn. Available at: [Link]

  • Recrystallization-2.doc.pdf. Columbia University. Available at: [Link]

  • Recrystallization1. University of Colorado Boulder. Available at: [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. Available at: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Synthesis, molecular docking of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one: Hirshfeld surface, spectroscopic and DFT based analyses. ResearchGate. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. ResearchGate. Available at: [Link]

  • A new method for the preparation of piperidin-4-ones. ResearchGate. Available at: [Link]

  • Process for preparing a piperidin-4-one. Google Patents.
  • Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. ResearchGate. Available at: [Link]

  • Preparation method for 1,2-diphenylethanone. Google Patents.
  • Purification method for exquisite o-phenylenediamine. Google Patents.

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Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,2-Diphenylpiperidin-4-one Synthesis

Welcome to the technical support center for the synthesis of 1,2-diphenylpiperidin-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-diphenylpiperidin-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile pharmacophore. The piperidin-4-one core is a ubiquitous structural feature in numerous natural products and clinically significant drug candidates.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the widely-used Mannich condensation reaction.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 1,2-diphenylpiperidin-4-one.

Q1: What is the primary method for synthesizing 1,2-diphenylpiperidin-4-one?

The most common and efficient method is a one-pot, three-component Mannich condensation reaction.[5] This reaction involves the condensation of an aromatic aldehyde (benzaldehyde), a primary aromatic amine (aniline), and an enolizable ketone (such as acetone or a derivative), with an ammonium salt like ammonium acetate often serving as the nitrogen source and a mild catalyst.[1][6]

Q2: Can you explain the reaction mechanism for the Mannich condensation in this context?

Certainly. The reaction proceeds through a series of equilibrium steps. The core of the mechanism involves the formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a ketone-derived enol or enolate onto the imine. The final step is an intramolecular cyclization to form the piperidinone ring.

The causality is as follows:

  • Imine Formation: Benzaldehyde reacts with aniline to form an electrophilic N-phenylbenzaldimine intermediate. This step is often catalyzed by mild acid.

  • Enol/Enolate Formation: The ketone (e.g., acetone) tautomerizes to its enol form or is deprotonated to form an enolate. This is the key nucleophile.

  • Mannich Addition: The enol/enolate attacks the imine, forming a β-amino carbonyl compound, the "Mannich base."

  • Second Condensation & Cyclization: A second molecule of the imine reacts with the other side of the ketone, and subsequent intramolecular cyclization and dehydration yield the final 1,2-diphenylpiperidin-4-one ring system.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Enolate Formation cluster_3 Step 3 & 4: Condensation & Cyclization Benzaldehyde Benzaldehyde Imine N-Phenylbenzaldimine (Electrophile) Benzaldehyde->Imine + Aniline, -H₂O Aniline Aniline Aniline->Imine MannichBase Open-Chain Intermediate (Mannich Base) Imine->MannichBase + Enolate Ketone Acetone Enolate Acetone Enolate (Nucleophile) Ketone->Enolate Base or Acid Enolate->MannichBase Product 1,2-Diphenylpiperidin-4-one MannichBase->Product Intramolecular Cyclization

Caption: Mannich reaction mechanism for piperidin-4-one synthesis.

Q3: How do I select the appropriate solvent and catalyst?

The choice of solvent is critical for reaction efficiency. Ethanol is a widely used solvent as it effectively dissolves the reactants and allows for heating to reflux, which can accelerate the reaction rate.[1][6] For greener synthesis protocols, deep eutectic solvents (DES), such as those formed from glucose-urea or choline chloride-glucose, have been shown to be highly effective and environmentally benign alternatives, often leading to excellent yields.[7][8]

Ammonium acetate is frequently used as it serves a dual role: it provides the ammonia/amine source and acts as a mild acidic catalyst to promote the necessary condensation steps.[6]

Q4: What are the primary safety considerations for this synthesis?

Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all reagents, especially volatile organic solvents and aniline, in a well-ventilated fume hood.

  • Reagent Handling: Aniline is toxic and can be absorbed through the skin. Benzaldehyde is a sensitizer. Consult the Safety Data Sheet (SDS) for all chemicals before beginning work.[9]

  • Heating: When refluxing flammable solvents like ethanol, use a heating mantle with a temperature controller and ensure the setup is properly clamped and includes a condenser.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q: My reaction yield is very low or I've isolated no product. What went wrong?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Potential Cause 1: Incorrect Stoichiometry or Reagent Quality

    • The 'Why': The Mannich reaction requires a specific molar ratio of aldehyde, amine, and ketone to proceed efficiently. A common protocol uses a 2:1:1 ratio of aldehyde:ketone:amine source.[6] Using old or degraded benzaldehyde (which can oxidize to benzoic acid) or aniline can halt the reaction.

    • Troubleshooting Steps:

      • Verify the molar ratios of your reactants.

      • Ensure the purity of your starting materials. Use freshly distilled benzaldehyde and aniline if purity is questionable.

      • Confirm that your ammonium acetate is dry, as moisture can interfere with imine formation.

  • Potential Cause 2: Suboptimal Reaction Conditions (Time/Temperature)

    • The 'Why': This condensation is often slow at room temperature. Heating is typically required to drive the multiple equilibrium steps towards the final product. Insufficient reaction time will result in unreacted starting materials.

    • Troubleshooting Steps:

      • Increase the reaction temperature. Refluxing in ethanol is a common and effective condition.[6]

      • Extend the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot for the disappearance of the benzaldehyde starting material.

      • Consider a different solvent system. A switch to a higher-boiling solvent or a DES system might improve yields.[7]

G Start Low or No Yield Observed CheckPurity Are reagents pure and fresh? Start->CheckPurity CheckStoich Is stoichiometry correct? (e.g., 2:1:1 Aldehyde:Ketone:Amine) CheckPurity->CheckStoich Yes PurifyReagents Solution: Purify/distill starting materials. CheckPurity->PurifyReagents No CheckConditions Are reaction conditions optimal? CheckStoich->CheckConditions Yes AdjustStoich Solution: Recalculate and adjust molar ratios. CheckStoich->AdjustStoich No OptimizeConditions Solution: Increase temp/time. Monitor via TLC. CheckConditions->OptimizeConditions No

Caption: Troubleshooting decision tree for low product yield.

Q: My final product is an impure oil or solid that is difficult to purify. What should I do?

A: Product contamination is often due to side reactions or incomplete conversion. Purification challenges require a systematic approach.

  • Potential Cause 1: Presence of Side Products

    • The 'Why': The conditions for the Mannich reaction can also favor self-condensation of the aldehyde (e.g., benzoin condensation) or the ketone (aldol condensation), leading to complex mixtures.

    • Troubleshooting Steps:

      • Purification Strategy: If your product is a solid, recrystallization is the most effective purification method.[1] If it's an oil, attempt to convert it to a solid hydrochloride salt by dissolving the crude product in a minimal amount of a solvent like ethanol or ether and adding a solution of HCl.[9] The resulting salt often crystallizes readily and can be filtered and washed.

      • Chromatography: If recrystallization fails, column chromatography using a mixture of ethyl acetate and hexane is a reliable alternative for purifying piperidinone derivatives.[1]

  • Potential Cause 2: Ineffective Recrystallization

    • The 'Why': Choosing the right solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents. For piperidin-4-ones, common successful solvents include ethanol, methanol, and solvent mixtures like ethanol-ethyl acetate or benzene-petroleum ether.[1]

      • Technique: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth. If the product "oils out," try using a more polar solvent or a solvent pair.

Section 3: Protocols & Data

Standard Experimental Protocol: Synthesis of 2,6-Diphenyl-3-methylpiperidin-4-one

This protocol is adapted from established literature procedures for similar structures and serves as a robust starting point.[6][7]

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (20 mmol), ethyl methyl ketone (10 mmol), and ammonium acetate (10 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reaction: Stir the mixture and heat to reflux (approximately 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction for 12-24 hours. Progress can be tracked by TLC analysis (e.g., using a 4:1 hexane:ethyl acetate mobile phase), observing the consumption of benzaldehyde.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add the reaction mixture to 200 mL of ice-cold water with stirring.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure piperidin-4-one derivative as crystalline solid.

  • Characterization: Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

G A 1. Combine Reactants (Aldehyde, Ketone, NH₄OAc) B 2. Add Solvent (e.g., Ethanol) A->B C 3. Heat to Reflux (80-85°C, 12-24h) B->C D 4. Monitor by TLC C->D E 5. Cool & Quench (Pour into ice water) D->E F 6. Isolate Solid (Vacuum Filtration) E->F G 7. Purify (Recrystallization) F->G H 8. Characterize (NMR, IR) G->H

Caption: General experimental workflow for piperidin-4-one synthesis.

Table 1: Comparison of Reaction Conditions for Piperidin-4-one Synthesis
Catalyst/Solvent SystemTemperature (°C)Typical Yield (%)Reference
Ammonium Acetate / EthanolReflux (~80°C)70-85%[6]
Glucose-Urea DES100-120°C70-82%[8]
Glucose-Choline Chloride DES100-120°C85-90%[7]

Note: Yields are highly dependent on the specific substrates used.

References

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of University of Shanghai for Science and Technology. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved January 16, 2026. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2020). ResearchGate. [Link]

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.).
  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2020). Asian Journal of Chemistry. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. (2013). ResearchGate. [Link]

  • Pontikis, R., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry, 53(6), 2510-2520. [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018).
  • (PDF) Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2024). ResearchGate. [Link]

Sources

Troubleshooting

Stability issues and storage of 1,2-Diphenylpiperidin-4-one

Welcome to the comprehensive technical support guide for 1,2-Diphenylpiperidin-4-one, a key intermediate in pharmaceutical synthesis. This document provides in-depth information on the stability, storage, and handling of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1,2-Diphenylpiperidin-4-one, a key intermediate in pharmaceutical synthesis. This document provides in-depth information on the stability, storage, and handling of this compound, along with troubleshooting guides for common experimental challenges. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and the longevity of this valuable reagent.

I. Compound Identification and Properties

Chemical Name: 1-Phenylpiperidin-4-one Synonyms: N-Phenyl-4-piperidone, 1-Phenyl-4-piperidone CAS Number: 19125-34-9[1][2][3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₃NO[1][2]
Molecular Weight175.23 g/mol [1][2]
AppearanceSolid[1]
Melting Point36.5-37.2 °C[1]
Boiling Point312.9 °C at 760 mmHg[1]
Flash Point124.1 °C[1]
Storage TemperatureRoom Temperature (Sealed, Dry) or Refrigerated (2-8°C)[1][4][5]

II. Stability and Storage: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and proper storage of 1,2-Diphenylpiperidin-4-one to maintain its quality and ensure experimental reproducibility.

Q1: What are the optimal long-term storage conditions for 1,2-Diphenylpiperidin-4-one?

A1: For long-term stability, 1,2-Diphenylpiperidin-4-one should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, refrigeration at 2-8°C is recommended.[4][5] The compound can be sensitive to air and heat, so storing it under an inert atmosphere (e.g., argon or nitrogen) is also advisable.[5] Protecting the compound from light is another crucial measure to prevent photodegradation.[4][6]

Q2: How stable is 1,2-Diphenylpiperidin-4-one in common organic solvents?

A2: While specific long-term stability data in various solvents is not extensively documented, the use of solvents like ethanol for recrystallization suggests good short-term stability.[7] For experimental use, it is best practice to prepare solutions fresh. If short-term storage of a solution is necessary, it should be kept refrigerated and protected from light.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes a tertiary amine and a ketone, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products. This can be initiated by atmospheric oxygen over time or by oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, leading to decomposition.

  • Reactions of the Ketone: The ketone functional group can participate in various reactions, such as aldol condensation, especially in the presence of acidic or basic catalysts.[8]

Below is a diagram illustrating a potential oxidative degradation pathway.

G Compound 1,2-Diphenylpiperidin-4-one N_Oxide 1-Phenylpiperidin-4-one N-oxide Compound->N_Oxide Oxidation (e.g., atmospheric O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation/Rearrangement

Caption: Potential Oxidative Degradation of 1,2-Diphenylpiperidin-4-one.

Q4: Are there any known incompatibilities for 1,2-Diphenylpiperidin-4-one?

A4: Yes, the compound should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent degradation or unwanted reactions.[5]

III. Troubleshooting Guide for Experimental Use

This section provides solutions to common problems that may arise during the use of 1,2-Diphenylpiperidin-4-one in synthetic procedures.

Problem 1: Low Yield in a Condensation Reaction

  • Symptom: A significantly lower than expected yield in a reaction where the ketone of 1,2-Diphenylpiperidin-4-one is a reactant (e.g., aldol condensation, Wittig reaction).

  • Potential Cause 1: Compound Degradation: The starting material may have degraded due to improper storage.

  • Troubleshooting Step 1: Verify the purity of the 1,2-Diphenylpiperidin-4-one using techniques like NMR or melting point analysis. If the purity is compromised, consider purifying the material by recrystallization or column chromatography.

  • Potential Cause 2: Reaction Conditions: The reaction conditions may not be optimal. For instance, in base-catalyzed reactions, the tertiary amine of the piperidine ring can be sensitive.

  • Troubleshooting Step 2: Screen different catalysts, solvents, and temperatures to find the optimal conditions for your specific transformation.

Problem 2: Appearance of Unexpected Byproducts

  • Symptom: TLC or LC-MS analysis of the reaction mixture shows multiple unexpected spots or peaks.

  • Potential Cause 1: Self-Condensation: In the presence of acid or base, the ketone can undergo self-aldol condensation.

  • Troubleshooting Step 1: Slowly add the 1,2-Diphenylpiperidin-4-one to the reaction mixture to maintain a low concentration and minimize self-reaction. Running the reaction at a lower temperature can also help.

  • Potential Cause 2: Side Reactions of the Amine: The tertiary amine might be reacting with other reagents in the mixture.

  • Troubleshooting Step 2: Protect the amine group if it is not involved in the desired reaction, although this adds extra steps to the synthesis.

Below is a workflow to diagnose issues with reaction outcomes.

G Start Low Yield or Byproducts Observed Check_Purity Verify Purity of Starting Material (NMR, MP) Start->Check_Purity Purify Purify Starting Material (Recrystallization/Chromatography) Check_Purity->Purify Impure Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp) Check_Purity->Optimize_Conditions Pure Purify->Optimize_Conditions Slow_Addition Consider Slow Addition or Lower Temperature Optimize_Conditions->Slow_Addition Protect_Amine Consider Amine Protection Strategy Optimize_Conditions->Protect_Amine Success Improved Reaction Outcome Optimize_Conditions->Success Slow_Addition->Success Protect_Amine->Success

Caption: Troubleshooting Workflow for Reactions with 1,2-Diphenylpiperidin-4-one.

IV. Experimental Protocols

Protocol 1: Purity Assessment by Melting Point
  • Place a small, finely ground sample of 1,2-Diphenylpiperidin-4-one into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

  • Compare the observed melting point to the literature value (36.5-37.2 °C). A broad or depressed melting point range indicates the presence of impurities.[1]

Protocol 2: General Handling and Weighing
  • Allow the container of 1,2-Diphenylpiperidin-4-one to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weigh the desired amount of the solid quickly and transfer it to the reaction vessel.

  • Reseal the container tightly, and if applicable, purge with an inert gas before returning to storage.

V. References

  • LookChem. (n.d.). Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Phenylpiperidine. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

  • Abdel-Magid, A. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31899-31923.

  • Wolan, D. W., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. ACS Chemical Biology, 11(11), 3147-3154.

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Manivel, P., & Chandrasekaran, J. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate.

  • Fakhraian, H., & Riseh, M. B. P. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar.

  • Padwa, A. (n.d.). Heterocyclic Chemistry part2.

  • Khan, I., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules, 28(7), 3163.

  • Kananovich, D., & Organ, M. G. (2017). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 22(10), 1645.

  • Chemistry Stack Exchange. (2018). Aromaticity of heterocyclic compound. Retrieved from [Link]

  • MacMillan, D. W. C. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 8(11), 10259-10273.

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

  • Foster, R. H. K., & Carman, A. J. (1947). Studies in analgesia; piperidine derivatives with morphine-like activity. Journal of Pharmacology and Experimental Therapeutics, 91(3), 195–209.

  • Gota, V. S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Liquid Chromatography & Related Technologies, 44(5-6), 263-271.

  • Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-574.

  • ResearchGate. (n.d.). Results of forced degradation studies.

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Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of Piperidin-4-one Derivatives

Introduction The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents targeting the central nervous system, inflammation, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents targeting the central nervous system, inflammation, and infectious diseases.[1][2] Its synthesis is a cornerstone activity in many drug discovery programs. However, the construction of this heterocyclic ketone is not without its challenges. Reactions can stall, yields can be disappointingly low, and side products often complicate purification.

This guide is designed to serve as a technical resource for researchers at the bench. Drawing from established literature and practical experience, it addresses the most common issues encountered during the synthesis of piperidin-4-one derivatives in a direct question-and-answer format. Here, we move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose problems, make informed decisions, and optimize your synthetic routes effectively.

FAQs: Reaction Failure & Low Yields

This section addresses the most critical and frustrating issues: when a reaction fails to proceed as expected or provides minimal desired product.

Question 1: My Dieckmann condensation to form the piperidinone ring is giving a very low yield, or I'm only recovering my starting diester. What are the likely causes?

The Dieckmann condensation is an intramolecular Claisen reaction that forms the β-keto ester precursor to the piperidin-4-one.[3][4] Its success hinges on the efficient formation of an enolate and subsequent intramolecular cyclization. Low yields are typically traced back to issues with the base, the reaction conditions, or substrate stability.

Primary Causes & Solutions:

  • Inactive or Inappropriate Base: The base is critical for deprotonating the α-carbon to form the reactive enolate.

    • Insight: Sodium ethoxide (NaOEt) or sodium hydride (NaH) are common choices.[3] These reagents are highly sensitive to moisture. A partially hydrolyzed base will be ineffective. Furthermore, using a full equivalent of a strong base is crucial because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[4]

    • Troubleshooting Steps:

      • Use freshly opened or properly stored base. If using NaH, ensure the mineral oil is thoroughly washed away with dry hexanes before use.

      • Ensure a stoichiometric amount (at least 1.0 equivalent) of base is used relative to the diester.

      • Consider a stronger, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) for less acidic substrates.[5]

  • Presence of Moisture or Protic Solvents: Water or alcohol impurities will quench the enolate intermediate and hydrolyze the base.

    • Insight: The enolate is a strong base and will readily abstract a proton from any available source, halting the cyclization.

    • Troubleshooting Steps:

      • Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.

      • Use anhydrous solvents. Toluene and THF are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.[5]

      • Ensure starting materials are anhydrous.

  • Hydrolysis of the Ester: The β-keto ester product can be susceptible to hydrolysis and subsequent decarboxylation under harsh conditions, especially during acidic workup.[6][7]

    • Insight: Prolonged exposure to strong acid or base, particularly at elevated temperatures, can cleave the ester and lead to the loss of the carboxyl group, resulting in a complex product mixture.

    • Troubleshooting Steps:

      • Perform the acidic quench at low temperatures (e.g., 0°C).

      • Minimize the time the product is in contact with the acidic or basic aqueous phase.

      • Use a milder acid for workup, such as saturated aqueous ammonium chloride.

Troubleshooting Workflow: Low Yield in Dieckmann Condensation ```dot graph TD { A[Start: Low Yield] --> B{Check Base}; B --> C[Use fresh, stoichiometric NaH/NaOEt or LiHMDS]; A --> D{Check Conditions}; D --> E[Ensure anhydrous solvents & flame-dried glassware]; A --> F{Check Workup}; F --> G[Quench at 0°C, minimize acid/base contact time]; C --> H[Re-run Reaction]; E --> H; G --> H; }

Caption: Choosing the right conditions for N-Boc deprotection.

Key Experimental Protocol: Synthesis of N-Boc-4-piperidone

This protocol details a common two-step procedure starting from commercially available 1-benzyl-4-piperidone, which is often more accessible than piperidin-4-one itself. This method involves debenzylation followed by Boc protection.

Step 1: Catalytic Hydrogenolysis of 1-Benzyl-4-piperidone

  • Reactor Setup: To a flask or hydrogenation vessel, add 1-benzyl-4-piperidone (1.0 eq) and a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the mixture.

  • Execution: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or by pressurizing the reactor to 50 psi). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidin-4-one is often used directly in the next step without further purification.

Step 2: Boc Protection of Piperidin-4-one

  • Reaction Setup: Dissolve the crude piperidin-4-one from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Then, slowly add a base such as triethylamine (TEA, 1.2 eq) or aqueous sodium bicarbonate solution to maintain a basic pH.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting amine by TLC.

  • Workup: If using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield pure N-Boc-4-piperidone.

References

  • Dimmock, J. R., et al. "A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones." Organic Letters. [Link]

  • Abdel-Wahab, B. F., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." Journal of the Iranian Chemical Society.
  • Clemo, G. R., and Ramage, G. R. "Synthesis of some N-substituted 4-piperidones." Journal of the Chemical Society C: Organic. [Link]

  • Weintraub, P. M., et al. "Recent advances in the synthesis of piperidones and piperidines." Tetrahedron. [Link]

  • Katritzky, A. R., et al. "Green chemistry approach to the synthesis of N-substituted piperidones." Semantic Scholar.
  • Reddit user discussion. "Challenging reductive amination." r/chemistry. [Link]

  • Wikipedia. "Protecting group." [Link]

  • Arulraj, R. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. [Link]

  • Arulraj, R. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters. [Link]

  • Yang, Y. "Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis..." RSC Publishing. [Link]

  • Kamal, A., et al. "Piperidin-4-one: the potential pharmacophore." PubMed. [Link]

  • Kumar, V., et al. "Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction." Beilstein Journal of Organic Chemistry.
  • Matassini, C., et al. "The double reductive amination approach to the synthesis of polyhydroxypiperidines." Organic & Biomolecular Chemistry.
  • ResearchGate. "Overview of assays for hydrolysis of β -keto esters." [Link]

  • AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." [Link]

  • Sciencemadness Discussion Board. "Theoretical Synthesis of 4-Piperidone/Piperidine." [Link]

  • YouTube. "Hydrolysis and Decarboxylation of ß-Keto Ester Example." [Link]

  • Mahdi, D. S. "Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • Noller, C. R., and Baliah, V. "The Preparation of Some Piperidine Derivatives by the Mannich Reaction." Journal of the American Chemical Society. [Link]

  • Reddit user discussion. "Experimental Help for Dieckmann Condensation." r/chemhelp. [Link]

  • Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis." [Link]

  • Oxford Learning Link. "Appendix 6: Protecting groups." [Link]

  • AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." [Link]

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical Pharmacology Journal. [Link]

  • YouTube. "Alkylation, Hydrolysis and Decarboxylation of ß-Keto Esters." [Link]

  • Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation." [Link]

  • Google Patents.
  • Cook, A. H., and Reed, K. J. "Experiments in the Piperidine Series. Part I." Journal of the Chemical Society.
  • MDPI. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment..." [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1,2-Diphenylpiperidin-4-one Derivatives

Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility often encountered with 1,2-diphenylpiperidin-4-one derivatives. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility often encountered with 1,2-diphenylpiperidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, step-by-step protocols to enhance the solubility of these promising but often difficult-to-handle compounds. Our approach is rooted in fundamental physicochemical principles and validated by field-proven techniques to ensure the integrity and success of your experiments.

Understanding the Challenge: Why are 1,2-Diphenylpiperidin-4-one Derivatives Poorly Soluble?

The 1,2-diphenylpiperidin-4-one scaffold, while a valuable pharmacophore, inherently possesses structural features that contribute to low aqueous solubility. The presence of two phenyl groups imparts significant lipophilicity, driving the molecules to aggregate in aqueous environments to minimize unfavorable interactions with water. While the piperidine nitrogen can act as a hydrogen bond acceptor, the overall large, nonpolar surface area often dominates, leading to poor solvation in polar solvents.[1]

Frequently Asked Questions (FAQs)

Q1: My 1,2-diphenylpiperidin-4-one derivative won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The initial and most straightforward approach is to leverage the basicity of the piperidine nitrogen. By lowering the pH of your aqueous buffer to a value at least two units below the pKa of the piperidine nitrogen, you can protonate this group, forming a more soluble salt.[1] For many piperidine derivatives, a starting pH of 4-5 is a reasonable choice. However, it is crucial to ensure that the low pH does not interfere with your assay or the stability of your compound.

Q2: I've tried lowering the pH, but the solubility is still insufficient. What's the next step?

A2: If pH adjustment alone is not effective, the next logical step is the introduction of a water-miscible organic co-solvent.[2] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.[3][4] Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs). It is critical to determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can be detrimental to biological systems.[1]

Q3: When should I consider more advanced and resource-intensive solubilization techniques?

A3: If both pH adjustment and the use of co-solvents fail to achieve the desired concentration, or if you are developing a formulation for in vivo studies where high concentrations of organic solvents are not viable, it is time to explore advanced methods. These include the use of cyclodextrins, the preparation of solid dispersions, or the formulation of nanosuspensions.[5][6][7] These techniques are more complex but can offer significant improvements in solubility and bioavailability.

Q4: How do I determine the solubility of my compound to track my progress?

A4: A reliable and straightforward method to determine the thermodynamic solubility of your compound is the shake-flask method. This involves adding an excess of your solid compound to a specific solvent system, allowing it to reach equilibrium (typically by shaking for 24-48 hours), filtering out the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant, often by HPLC.[1]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide provides a systematic workflow for tackling the poor solubility of 1,2-diphenylpiperidin-4-one derivatives.

graph TD { A[Start: Poorly Soluble Compound] --> B{Initial Screening}; B --> C{pH Adjustment}; C --> D{Solubility Adequate?}; D -- Yes --> E[Proceed with Experiment]; D -- No --> F{Co-solvent Addition}; F --> G{Solubility Adequate?}; G -- Yes --> E; G -- No --> H{Advanced Techniques}; H --> I[Cyclodextrin Complexation]; H --> J[Solid Dispersion]; H --> K[Nanosuspension]; I --> L{Solubility Adequate?}; J --> L; K --> L; L -- Yes --> E; L -- No --> M[Re-evaluate/Consult]; } Caption: Troubleshooting workflow for enhancing solubility.
Step 1: Initial Characterization and Baseline Solubility

Before attempting to improve solubility, it is essential to establish a baseline.

  • Protocol: Determine the aqueous solubility of your 1,2-diphenylpiperidin-4-one derivative at neutral pH using the Shake-Flask Method.

  • Rationale: This provides a quantitative measure of the problem and a benchmark against which to evaluate the effectiveness of different solubilization strategies.

Step 2: pH Modification
  • Protocol: Create a pH-solubility profile by measuring the solubility of your compound in a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Rationale: 1,2-Diphenylpiperidin-4-one derivatives are basic due to the piperidine nitrogen. Lowering the pH will protonate this nitrogen, forming a more polar and thus more water-soluble salt. This experiment will identify the optimal pH range for solubilization.

Parameter Condition Expected Outcome Causality
pH Acidic (pH < pKa)Increased SolubilityProtonation of the basic piperidine nitrogen leads to the formation of a more soluble salt.[1]
pH Neutral/Basic (pH > pKa)Low SolubilityThe compound exists in its less polar free base form, which is less soluble in aqueous media.
Step 3: Co-solvent Systems
  • Protocol: If pH adjustment is insufficient, systematically screen a panel of common, water-miscible organic co-solvents. Prepare solutions of your compound in your chosen aqueous buffer containing increasing concentrations of co-solvents (e.g., 1%, 5%, 10% DMSO, ethanol, or PEG 400).

  • Rationale: Co-solvents decrease the polarity of the solvent system, thereby improving the solvation of lipophilic molecules.[2][4] It is crucial to find a balance between enhanced solubility and the potential for the co-solvent to interfere with your experimental system.

Co-solvent Typical Starting Concentration Considerations
DMSO 1-5% (v/v)Can be toxic to cells at higher concentrations.
Ethanol 5-10% (v/v)Can cause protein precipitation at higher concentrations.
Propylene Glycol 10-20% (v/v)Generally well-tolerated in many biological systems.
PEG 400 10-30% (v/v)A good option for increasing solubility with relatively low toxicity.[8]
Step 4: Advanced Formulation Strategies

If the above methods are unsuccessful, more advanced formulation approaches are necessary.

graph TD { subgraph "Advanced Solubilization Techniques" A[Poorly Soluble Derivative] --> B(Cyclodextrin Complexation); A --> C(Solid Dispersion); A --> D(Nanosuspension); end B -- Forms inclusion complex --> E{Enhanced Apparent Solubility}; C -- Amorphous state/Increased surface area --> E; D -- Increased surface area/Saturation solubility --> E; } Caption: Overview of advanced solubilization strategies.
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your 1,2-diphenylpiperidin-4-one derivative, forming a water-soluble inclusion complex.[9][10][11]

  • Protocol: Phase Solubility Study with Cyclodextrins

    • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Add an excess amount of your compound to each cyclodextrin solution.

    • Shake the solutions at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter the solutions to remove undissolved compound.

    • Analyze the concentration of the dissolved compound in each filtrate by a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.

  • Rationale: This experiment will determine if your compound forms an inclusion complex with the cyclodextrin and will quantify the extent of the solubility enhancement.

  • Principle: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier matrix at the solid state.[6][12][13] This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

  • Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

    • Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Poloxamer 188).

    • Dissolve both your 1,2-diphenylpiperidin-4-one derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Collect the resulting solid film and dry it further under vacuum to remove any residual solvent.

    • The resulting solid dispersion can then be characterized and its dissolution rate compared to the pure crystalline drug.

  • Rationale: By dispersing the drug at a molecular level within a hydrophilic carrier, the dissolution process is facilitated as the carrier rapidly dissolves, releasing the drug in a highly dispersed state.[14][15]

  • Principle: A nanosuspension consists of sub-micron colloidal particles of the pure drug stabilized by surfactants and/or polymers. The significant increase in surface area due to the small particle size leads to an increase in the dissolution rate.

  • Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization

    • Create a pre-suspension of your compound in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC).

    • Process this pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure.

    • The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.

  • Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate and higher apparent solubility.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • CymitQuimica. (n.d.). CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE. CymitQuimica.
  • Jana, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-14.
  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • ChemBK. (2024). Piperidin-4-one. ChemBK.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • BenchChem. (2025). Technical Support Center: Addressing Poor Solubility of 4-Piperidinecarboxamide Analogs. BenchChem.
  • PubChem. (n.d.). 4-Piperidone.
  • ResearchGate. (2013). Improving solubility via structural modification.
  • ResearchGate. (2021). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
  • PubChem. (n.d.). 1-Tosylpiperidin-4-one.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • LookChem. (n.d.). Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. LookChem.
  • Hoffelner, M., et al. (2021). A new method for the preparation of piperidin-4-ones. Monatshefte für Chemie - Chemical Monthly, 152(6), 721-727.
  • Google Patents. (2020).
  • Jayabharathi, J., et al. (2018). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Journal of Taibah University for Science, 12(5), 578-592.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone.
  • PubChem. (n.d.). 1-Phenyl-4-piperidinone.
  • Google Patents. (2011). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3).
  • Wikipedia. (n.d.). Cosolvent.
  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Drug Discovery Online. (2023).
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • BioDuro. (2020).
  • Eurasia. (n.d.).
  • Semantic Scholar. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • SciSpace. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PubMed Central. (2024).
  • ACS Omega. (2021).
  • Taylor & Francis Online. (2018).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Pharmaceutical Technology. (2022).
  • Slideshare. (n.d.).
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  • PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
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Optimization

Technical Support Center: Scaling Up the Synthesis of 1,2-Diphenylpiperidin-4-one

Welcome to the technical support center for the synthesis of 1,2-Diphenylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Diphenylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Piperidin-4-ones are versatile intermediates in medicinal chemistry, serving as crucial building blocks for a wide range of pharmacologically active compounds.[1][2] Scaling up their synthesis, however, introduces complexities that require careful consideration of reaction parameters, safety, and purification strategies.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the scale-up of the 1,2-Diphenylpiperidin-4-one synthesis, which is typically achieved via a Mannich-type condensation reaction.[1][3][4][5]

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Scaling up introduces significant safety challenges that must be proactively managed. The primary concerns involve the handling of hazardous reagents and managing reaction exotherms.

  • Reagent Toxicity: The synthesis commonly uses aniline, which is highly toxic if inhaled, ingested, or absorbed through the skin.[6][7] It is also a suspected carcinogen and mutagen.[6][8] Benzaldehyde is harmful and can cause irritation.

    • Mitigation: Always work in a well-ventilated chemical fume hood or a controlled reactor system.[6][9] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene are recommended for aniline over standard nitrile for prolonged contact), safety goggles, and a lab coat.[8][9] Ensure that emergency eyewash and shower stations are readily accessible.[6]

  • Reaction Exotherm: The Mannich reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] This can lead to thermal runaways, causing the solvent to boil violently and increasing the formation of side products.

    • Mitigation: Use a jacketed reactor with a reliable temperature control system.[10] For the initial scale-up batches, consider adding one of the reagents slowly via an addition funnel or pump to control the reaction rate and temperature. Real-time temperature monitoring is critical.[10]

  • Solvent Hazards: Common solvents like ethanol are flammable.

    • Mitigation: Ensure all equipment is properly grounded to prevent static discharge. Work in an area free from ignition sources.

Q2: How does the choice of solvent impact the reaction at scale?

A2: The solvent plays a critical role in reaction rate, yield, and product isolation. Protic solvents like ethanol or methanol are commonly used because they facilitate the formation of the key iminium ion intermediate.[11]

  • Solubility: Ensure that all reactants and intermediates remain soluble at the reaction temperature to maintain a homogeneous reaction mixture. Poor solubility can lead to inconsistent reaction rates and difficult-to-reproduce results.

  • Boiling Point: The solvent's boiling point dictates the maximum reaction temperature under atmospheric pressure. A solvent with a higher boiling point might increase the reaction rate but could also promote side reactions.

  • Product Isolation: The ideal solvent should allow for easy crystallization of the final product upon cooling or the addition of an anti-solvent. Ethanol is often a good choice as many piperidinone derivatives can be recrystallized from it.[4]

Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

A3: The following parameters are critical for ensuring a reproducible and high-yielding process:

Critical Process ParameterImpact on Scale-UpRecommended Monitoring/Control Strategy
Temperature Affects reaction rate, impurity profile, and safety (exotherm).[11]Use a jacketed reactor with a calibrated temperature probe. Maintain a consistent internal temperature (e.g., reflux).
Reagent Stoichiometry Incorrect ratios can lead to side products (e.g., bis-Mannich products) or unreacted starting materials.[11]Use calibrated scales and glassware. For large-scale work, use flow meters for liquid additions.
Reaction Time Insufficient time leads to incomplete conversion; excessive time can increase byproduct formation.Monitor reaction progress using in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
Agitation/Mixing Poor mixing can create localized "hot spots" and concentration gradients, leading to inconsistent results and lower yields.[10]Use an overhead mechanical stirrer appropriately sized for the reactor. Ensure the vortex is controlled and the mixture is visually homogeneous.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up synthesis.

Problem 1: Low Yield or Incomplete Reaction

Symptom: In-process controls (TLC/HPLC) show significant amounts of unreacted starting materials even after the expected reaction time.

Probable CauseSuggested Solution & Rationale
1. Insufficient Reaction Temperature Solution: Verify the internal reaction temperature. Ensure the heating mantle or reactor jacket is set appropriately to achieve the target temperature (e.g., reflux). Rationale: The Mannich reaction rate is temperature-dependent. What appears as reflux on the outer wall of a large reactor may not reflect the true internal temperature.
2. Poor Reagent Quality Solution: Use fresh, high-quality starting materials. For instance, benzaldehyde can oxidize to benzoic acid upon prolonged exposure to air. Rationale: Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired side products.[11]
3. Inefficient Mixing Solution: Increase the agitation speed. Ensure the stirrer blade design (e.g., anchor vs. propeller) is suitable for the viscosity and volume of the reaction mixture.[10] Rationale: On a larger scale, efficient mass transfer is crucial to ensure all reactant molecules come into contact.[10]
Problem 2: Significant Formation of Impurities/Byproducts

Symptom: The crude product shows multiple spots on TLC or peaks in HPLC, complicating purification and reducing the yield of the desired product.

Probable CauseSuggested Solution & Rationale
1. Aldol Condensation Solution: Maintain slightly acidic conditions. The use of an amine salt (e.g., aniline hydrochloride) or a catalytic amount of acid can favor the Mannich pathway over the competing aldol condensation of the ketone.[11] Rationale: Aldol condensation is typically base-catalyzed. By keeping the pH acidic, the formation of the enol, a key step in the Mannich reaction, is favored while suppressing the aldol side reaction.[12]
2. Bis-Mannich Product Formation Solution: Carefully control the stoichiometry. If the ketone has acidic protons on both alpha-carbons, a second aminomethylation can occur.[11] Using a slight excess of the ketone relative to the amine and aldehyde can help minimize this. Rationale: This side reaction consumes two equivalents of the amine and aldehyde for every one equivalent of the ketone, leading to a complex mixture.[13]
3. Localized Overheating Solution: Improve mixing and control the rate of reagent addition to manage the exotherm. Rationale: Hot spots in the reactor can accelerate the rates of decomposition and side reactions, leading to a higher impurity profile.[10]
Problem 3: Difficulty with Product Isolation and Purification

Symptom: The product oils out instead of crystallizing, or the recrystallization process yields an impure, sticky solid.

Probable CauseSuggested Solution & Rationale
1. Presence of Oily Impurities Solution: Perform a solvent wash or trituration before recrystallization. For example, washing the crude solid with a non-polar solvent like hexanes can remove unreacted benzaldehyde. If the product is an oil, attempt to dissolve it in a minimal amount of a good solvent (e.g., ethanol) and precipitate it by slowly adding an anti-solvent (e.g., water). Rationale: Impurities can act as "eutectics," depressing the melting point and inhibiting proper crystal lattice formation.
2. Incorrect Crystallization Solvent/Conditions Solution: Screen different solvents or solvent mixtures for recrystallization. Ethanol, methanol, and ethanol/water mixtures are common choices for piperidinones.[4] Ensure the cooling process is slow to allow for the formation of larger, purer crystals. Rationale: The solubility of the product and its impurities varies significantly with the solvent system. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[4]
3. Product is a Stubborn Oil Solution: If recrystallization fails, consider purification by column chromatography on silica gel. Rationale: Chromatography separates compounds based on polarity, offering a more robust method for purifying non-crystalline or difficult-to-crystallize products.

Scale-Up Workflow and Experimental Protocol

This section provides a generalized workflow and a representative experimental protocol for the synthesis.

Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis A 1. Safety Review & Reagent Procurement B 2. Reactor Setup & Pre-run Checks A->B Ensure PPE & Ventilation C 3. Charge Reactor with Ketone, Aniline, & Solvent B->C D 4. Controlled Addition of Benzaldehyde C->D Maintain Agitation E 5. Heat to Reflux & Monitor Reaction (IPC) D->E Control Exotherm F 6. Cool Reaction Mixture E->F Reaction Complete G 7. Isolate Crude Product (Filtration) F->G Induce Crystallization (if needed) H 8. Wash Crude Solid G->H Remove Soluble Impurities I 9. Recrystallize from Appropriate Solvent H->I J 10. Dry Final Product I->J Vacuum Oven K 11. Final Analysis (NMR, MP, Purity) J->K QC Check Troubleshooting Start Problem Detected LowYield Low Yield or Incomplete Reaction? Start->LowYield Impurity High Impurity Profile? Start->Impurity Isolation Isolation Issues (Oiling Out)? Start->Isolation LowYield->Impurity No CheckTemp Check Internal Temperature LowYield->CheckTemp Yes Impurity->Isolation No CheckpH Adjust pH to be Slightly Acidic Impurity->CheckpH Yes Triturate Triturate/Wash Crude Product Isolation->Triturate Yes Resolved Problem Resolved Isolation->Resolved No, consult specialist CheckReagents Verify Reagent Purity & Stoichiometry CheckTemp->CheckReagents CheckMixing Increase Agitation CheckReagents->CheckMixing CheckMixing->Resolved ControlStoich Verify Stoichiometry (Ketone vs Amine) CheckpH->ControlStoich ControlExotherm Improve Heat Removal (Slower Addition) ControlStoich->ControlExotherm ControlExotherm->Resolved SolventScreen Screen Recrystallization Solvents Triturate->SolventScreen Chromatography Purify by Column Chromatography SolventScreen->Chromatography Chromatography->Resolved

Caption: A decision tree for troubleshooting common scale-up synthesis issues.

References

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  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Aniline: Medical Management Guidelines. Retrieved from [Link]

  • Knowledge. (2024). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
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  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). The Mannich Reaction. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]

  • Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
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  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine (CN1583742A).
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Evaluation of Substituted Piperidin-4-ones

A Comparative Analysis of 2,6-Diaryl Scaffolds versus Other Key Analogs in Preclinical Assays Introduction: The Piperidin-4-one Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular fra...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 2,6-Diaryl Scaffolds versus Other Key Analogs in Preclinical Assays

Introduction: The Piperidin-4-one Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The piperidin-4-one nucleus is a quintessential example of such a scaffold.[1][2] Its conformational flexibility and the potential for multi-point substitution allow for the generation of vast chemical libraries with a wide spectrum of pharmacological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][2][3]

This guide provides an in-depth comparison of the performance of various substituted piperidin-4-ones in key biological assays. We will focus specifically on the well-studied 2,6-diphenylpiperidin-4-one series and its analogs, contrasting their biological profiles with other important classes, such as the 3,5-bis(benzylidene) derivatives and various N-substituted compounds. Our objective is to provide researchers and drug development professionals with a clear, evidence-based understanding of how specific structural modifications influence biological outcomes, thereby guiding future design and synthesis efforts.

Comparative Biological Evaluation: From Cytotoxicity to Antimicrobial Efficacy

The true value of a chemical scaffold is realized through rigorous biological testing. The substitution pattern on the piperidin-4-one ring dramatically dictates its therapeutic potential. Below, we compare the performance of different piperidinone classes in foundational biological assays.

Anticancer and Cytotoxic Activity

The piperidin-4-one moiety is a cornerstone of many potent cytotoxic agents. The primary mechanism often involves the induction of apoptosis, a form of programmed cell death, making these compounds promising candidates for oncology research.[4]

2,6-Diarylpiperidin-4-ones: This class, which includes the titular 1,2-diphenyl analogs as a subset, has demonstrated significant potential. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated against various hematological cancer cell lines.[5] Compounds with p-chlorophenyl and p-methoxyphenyl substitutions at the 2- and 6-positions (Compounds II and V in the study, respectively) were particularly effective at inducing cancer cell death, with activity observed in myeloma, leukemia, and lymphoma cell lines.[5] Mechanistic studies confirmed that their cytotoxicity was linked to the upregulation of apoptosis-promoting genes like p53 and Bax.[5]

3,5-Bis(benzylidene)piperidin-4-ones: Often referred to as curcumin mimics, this class of piperidinones shows potent antiproliferative properties.[6] One derivative, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one, exhibited higher potency than curcumin against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines.[6] The proposed mechanism involves the inhibition of the pro-angiogenic transcription factor HIF (Hypoxia-Inducible Factor).[6]

N-Substituted Piperidinones: Modifications at the nitrogen atom are critical for modulating activity. Dichloroacetylated piperidones, for example, have been shown to be cytotoxic in the low micromolar to nanomolar range across a variety of cancer cell lines, including lymphoma and colon cancer.[4] Their mechanism involves proteasome inhibition and the induction of the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS) and mitochondrial depolarization.[4]

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ / CC₅₀ (µM)Reference
2,6-Diaryl 3-chloro-3-methyl-2-(4-chlorophenyl)-6-phenyl...MV-4-11 (Leukemia)~2.5 (approx.)[5]
2,6-Diaryl 3-chloro-3-methyl-2-(4-methoxyphenyl)-6-phenyl...MV-4-11 (Leukemia)~2.0 (approx.)[5]
N-Substituted P5 (structure unspecified)CCRF-CEM (Leukemia)1.52 (average)[7]
N-Substituted 2608 (1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)...)CEM (Lymphoma)Low µM range[4]
3,6-Diunsaturated Compound 11 (naphthalen-1-ylmethylene/methoxybenzylidene)A549 (Lung)1.2[8]
3,6-Diunsaturated Compound 11 (naphthalen-1-ylmethylene/methoxybenzylidene)Hela (Cervical)0.7[8]

Note: Values are representative and can vary based on specific assay conditions and cell lines.

A common endpoint for many cytotoxic piperidinones is the activation of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which ultimately activates caspases to execute cell death.

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Piperidinone Piperidinone Compound (e.g., N-substituted) ROS Reactive Oxygen Species (ROS) Piperidinone->ROS induces Mito Mitochondrial Depolarization ROS->Mito triggers CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 activates Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by cytotoxic piperidinones.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The piperidin-4-one scaffold has proven to be a versatile template for creating compounds with significant antibacterial and antifungal properties.[9]

2,6-Diarylpiperidin-4-ones and Derivatives: A study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed significant antimicrobial activity.[9] The parent piperidones showed good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin.[9] The conversion to thiosemicarbazone derivatives often enhanced antifungal activity against strains like C. albicans.[9]

Vanillin-Derived Piperidin-4-ones: In another example, oxime esters derived from a 2,6-bis(4-hydroxy-3-methoxyphenyl)-piperidin-4-one core were synthesized. Specific ester derivatives demonstrated potent antibacterial and antifungal activity, in some cases exceeding the efficacy of standard drugs like streptomycin and fluconazole.[10] This highlights the profound impact of substitutions on the core's biological function.

Compound ClassSpecific SubstitutionsBacterial/Fungal StrainMIC (µg/mL)Reference
2,6-Diaryl 2,6-diaryl-3-methylS. aureus62.5 - 125[9]
2,6-Diaryl 2,6-diaryl-3-methylE. coli125 - 250[9]
2,6-Diaryl (Thiosemicarbazone) Thiosemicarbazone derivativeC. albicans31.25 - 62.5[9]
Vanillin-Derived Oxime Ester (Compound 5b)S. aureus18[10]
Vanillin-Derived Oxime Ester (Compound 5d)C. albicans14[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Analgesic and Anti-inflammatory Activity

Piperidine is a core component of morphine, the gold standard for pain management, making its derivatives attractive candidates for developing new analgesics.[11] Various piperidin-4-ones have been reported to possess both analgesic and anti-inflammatory properties.[3][12]

Substituted 4-piperidones have been shown to exhibit good analgesic activity in mice, with performance comparable to the standard drug diclofenac sodium.[3] Similarly, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.

Experimental Protocols: A Practical Guide

Scientific integrity demands reproducible and well-validated methodologies. Here, we provide step-by-step protocols for two of the most common assays used to evaluate the piperidinone compounds discussed above.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

mtt_workflow start Start seed 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate (24 hours, 37°C, 5% CO₂) seed->incubate1 treat 3. Treat Cells - Piperidinone dilutions - Vehicle control (DMSO) - Untreated control incubate1->treat incubate2 4. Incubate (48 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate (3-4 hours) add_mtt->incubate3 solubilize 7. Solubilize Formazan Add 100 µL DMSO and mix thoroughly incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data Calculate % viability and determine IC₅₀ read->analyze end End analyze->end

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Comparative

A Comparative Analysis of the Biological Activity of 1,2-Diphenylpiperidin-4-one Analogs: A Guide for Researchers

The piperidin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its rigid structure provides a valuable framework for the spatial orientation of var...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its rigid structure provides a valuable framework for the spatial orientation of various substituents, enabling fine-tuning of interactions with biological targets. Among these, analogs of 1,2-diphenylpiperidin-4-one have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] This guide offers a comparative analysis of the biological activities of these analogs, supported by experimental data, to assist researchers in navigating the structure-activity relationships within this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have explored the potential of 1,2-diphenylpiperidin-4-one analogs as anticancer agents.[5][6][7] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.

Comparative Cytotoxicity of 1,2-Diphenylpiperidin-4-one Analogs
Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Analog 1 UnsubstitutedHT-29 (Colon)> 50[6]
Analog 2 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl)HT-29 (Colon)0.70[6]
Analog 3 4-(2-Hydroxyphenyl)-6-(4-fluorophenyl)MDA-MB-231 (Breast)4.6[6]
Compound 6a N-substituted piperidine with p-hydroxylphenylBreast Cancer Cell LinesActive
Hydrazone 6 1,2-bis(3-butyl-2,6-diphenylpiperidin-4-ylidene)hydrazone with -ClCarcinoma Cell LineHighly Potent[5]

Insights from Experimental Data:

The data clearly indicates that substitutions on the phenyl rings at the 2 and 6 positions of the piperidin-4-one core play a crucial role in determining the anticancer activity.[1] For instance, the introduction of a 2-ethoxyphenyl group at the 4-position and a 4-fluorophenyl group at the 6-position (Analog 2) resulted in a remarkable increase in cytotoxicity against the HT-29 colon cancer cell line, with an IC50 value of 0.70 µM.[6] Similarly, a hydroxyl-substituted analog (Analog 3) demonstrated potent activity against the MDA-MB-231 breast cancer cell line.[6] Further modifications, such as the synthesis of hydrazone derivatives, have also yielded compounds with high anticancer potency.[5] The N-substituent on the piperidine ring also appears to be a key determinant of activity, with certain substitutions leading to promising lead compounds for breast cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for Cytotoxicity Screening:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 1,2-Diphenylpiperidin-4-one Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of piperidin-4-one analogs.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Piperidin-4-one derivatives have also been investigated for their anti-inflammatory properties.[1][8] These studies often employ in vivo models of inflammation to assess the efficacy of the compounds in reducing edema and granuloma formation.

Comparative Anti-inflammatory Effects
CompoundModelDoseInhibition of Edema (%)Reference
C1 Carrageenan-induced paw edema50 mg/kg61.98[8]
C1 Carrageenan-induced paw edema100 mg/kg80.84[8]
C1 Carrageenan-induced paw edema200 mg/kg90.32[8]
Indomethacin Carrageenan-induced paw edema20 mg/kg89.93[8]
Analogs Ib, Ie, IIIb, IIIe Not specifiedNot specifiedGood analgesic activity[1]

Insights from Experimental Data:

The compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) demonstrated significant, dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model, a common assay for acute inflammation.[8] At a dose of 200 mg/kg, its effect was comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin.[8] Other substituted piperidones have also shown promising analgesic activity, which is often associated with anti-inflammatory effects.[1][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or the reference drug (e.g., indomethacin) orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle and carrageenan.

Logical Flow of In Vivo Anti-inflammatory Screening:

Anti_Inflammatory_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis A Administer Test Compound/Vehicle B Inject Carrageenan into Rat Paw A->B C Measure Paw Edema Over Time B->C D Calculate % Inhibition of Edema C->D MIC_Determination Serial Dilutions Compound Stock 128 µg/mL 64 µg/mL 32 µg/mL 16 µg/mL 8 µg/mL 4 µg/mL 2 µg/mL Growth Control Inoculation Add Microbial Suspension to All Wells (except sterility control) Serial Dilutions->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Result Observe for Turbidity (Growth) Incubation->Result MIC Lowest Concentration with No Visible Growth Result->MIC

Caption: Conceptual overview of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 1,2-diphenylpiperidin-4-one scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The evidence presented in this guide highlights the significant influence of structural modifications on their anticancer, anti-inflammatory, and antimicrobial activities. Future research should focus on a more systematic exploration of the structure-activity relationships to design and synthesize analogs with enhanced potency and selectivity. The detailed experimental protocols provided herein offer a validated framework for the biological evaluation of these promising compounds, paving the way for the development of next-generation therapeutics.

References

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  • Synthesis, spectral characterization, anti-cancer activity evaluation, and molecular docking of substituted 1,2-bis(3-butyl-2,6-diphenylpiperidin-4-ylidiene)hydrazone derivatives. (2025). Journal of Molecular Structure. [Link]

  • Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (n.d.). PubMed. [Link]

  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. [Link]

  • Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. (n.d.). Trends in Pharmaceutical Sciences. [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry. [Link]

  • Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. (2012). Medicinal Chemistry. [Link]

  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015). Longdom Publishing. [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016). ResearchGate. [Link]

  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). (n.d.). PubMed Central. [Link]

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (n.d.). PubMed. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. [Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (n.d.). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. (2005). Journal of Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 1,2-Diphenylpiperidin-4-one using 2D NMR

For: Researchers, scientists, and drug development professionals This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural el...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 1,2-Diphenylpiperidin-4-one. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale for each experimental choice, demonstrating how a synergistic application of these techniques creates a self-validating system for structural confirmation.

The Challenge: Beyond Simple Spectra

While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, complex structures like 1,2-Diphenylpiperidin-4-one present challenges. Signal overlap in the aromatic region and the complex spin systems of the piperidine ring can make definitive assignments from 1D data alone ambiguous. The core challenge is not just to see the signals, but to prove the precise connectivity of every atom. This is where 2D NMR becomes an indispensable tool, transforming a list of chemical shifts into a complete molecular blueprint.[1][2][3]

The proposed structure for our analysis is:

Structure of 1,2-Diphenylpiperidin-4-one with atom numbering

Our objective is to use a suite of 2D NMR experiments to confirm every bond and the overall scaffold of this molecule, leaving no room for structural ambiguity.

The Strategic Workflow: A Multi-dimensional Approach

A robust structural elucidation workflow is systematic and builds upon previous results. Each experiment answers a specific set of questions, and the collective data must converge on a single, consistent structure.

G cluster_1D 1. Foundational 1D NMR cluster_2D 2. Connectivity Mapping (2D NMR) cluster_final 3. Final Confirmation H1 ¹H NMR C13 ¹³C NMR H1->C13 Atom Count DEPT DEPT-135 C13->DEPT CHn Multiplicity COSY ¹H-¹H COSY DEPT->COSY Input Proton & Carbon Info HSQC ¹H-¹³C HSQC COSY->HSQC Assign Protons to Carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Build Molecular Framework Structure Unambiguous Structure of 1,2-Diphenylpiperidin-4-one HMBC->Structure Integrate All Correlation Data

Figure 1: A logical workflow for NMR-based structure elucidation.

Part 1: Foundational Analysis with 1D NMR

Before diving into 2D experiments, acquiring high-quality 1D ¹H and ¹³C spectra is crucial. The DEPT-135 experiment is also essential, as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This provides a complete count of each type of carbon and its attached protons.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts for 1,2-Diphenylpiperidin-4-one, based on known values for similar piperidin-4-one structures and standard chemical shift ranges.[4][5][6]

Atom #Type¹H Shift (δ, ppm) (Multiplicity)¹³C Shift (δ, ppm)Rationale
C2CH~4.5-5.0 (dd)~65-70Adjacent to N and a phenyl group, deshielded.
C3CH₂~2.8-3.2 (m)~45-50Alpha to the carbonyl group.
C4C=O-~205-210Typical chemical shift for a ketone carbonyl.
C5CH₂~2.6-3.0 (m)~40-45Beta to the carbonyl, adjacent to nitrogen.
C6CH~3.5-4.0 (dd)~55-60Adjacent to nitrogen.
C7-C12Phenyl~7.2-7.5 (m)~127-130Standard aromatic region for the C2-phenyl group.
C13-C18Phenyl~6.8-7.3 (m)~115-145Aromatic region for the N-phenyl group, with shifts influenced by the nitrogen atom.

Part 2: Unraveling Connectivity with 2D NMR Experiments

With our initial assignments hypothesized, we now use 2D NMR to prove them.

Experiment 1: ¹H-¹H COSY (Correlation Spectroscopy)

Core Principle: COSY identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[7][8][9] A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is scalar coupled to the proton at δ₂.

Why We Use It: For 1,2-Diphenylpiperidin-4-one, COSY is the perfect tool to map out the proton spin systems within the piperidine ring. It allows us to "walk" along the carbon backbone from one proton to its neighbor.

Expected Correlations:

  • H2 ↔ H3: A clear cross-peak will connect the downfield H2 proton to the two H3 protons.

  • H5 ↔ H6: A cross-peak will connect the H6 proton to the two H5 protons.

  • H3 ↔ H3' and H5 ↔ H5': The two protons on C3 and C5 are diastereotopic and will show coupling to each other (geminal coupling).

  • Aromatic Protons: Complex correlations will be seen between adjacent protons on both phenyl rings.

Figure 2: Key expected ¹H-¹H COSY correlations within the piperidine ring.

Experiment 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Core Principle: HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹J C-H coupling).[7][10][11] This experiment is exceptionally sensitive and provides unambiguous C-H connections.

Why We Use It: HSQC acts as a bridge between the ¹H and ¹³C spectra. After identifying proton spin systems with COSY, we use HSQC to definitively assign the chemical shift of the carbon atom associated with each proton. This step is crucial for assigning the carbons of the piperidine ring and the two phenyl rings.

Expected Correlations:

  • A cross-peak will appear for every protonated carbon, linking its ¹H and ¹³C chemical shifts.

  • For example, the proton at ~4.5-5.0 ppm (H2) will show a correlation to the carbon at ~65-70 ppm (C2).

  • The methylene protons (H3, H5) will correlate to their respective carbons (C3, C5).

  • Quaternary carbons (like C4, the carbonyl) will be absent from the HSQC spectrum, which in itself is diagnostic information.

Experiment 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Core Principle: HMBC is the master key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J C-H coupling).[10][12][13] Unlike HSQC, it shows long-range connectivity.

Why We Use It: HMBC connects the fragments identified by COSY and HSQC. It proves the placement of non-protonated carbons (like the carbonyl) and confirms how the major structural units (N-phenyl, C-phenyl, and piperidinone ring) are pieced together.

Crucial HMBC Correlations for Structural Confirmation:

  • Confirming the Carbonyl Position (C4):

    • The protons at C3 (H3 ) should show a ²J correlation to the carbonyl carbon C4 .

    • The protons at C5 (H5 ) should show a ²J correlation to the carbonyl carbon C4 . This definitively places the carbonyl between C3 and C5.

  • Connecting the N-Phenyl Group:

    • The proton at C2 (H2 ) and C6 (H6 ) should show a ³J correlation to the ipso-carbon of the N-phenyl ring (C13 ).

    • The ortho-protons of the N-phenyl ring (H14/H18 ) should show ³J correlations to C2 and C6 of the piperidine ring.

  • Connecting the C2-Phenyl Group:

    • The proton at C2 (H2 ) should show a ²J correlation to the ipso-carbon of its attached phenyl ring (C7 ).

    • The ortho-protons of the C2-phenyl ring (H8/H12 ) should show a ³J correlation to the C2 carbon.

G N_Ph N-Phenyl (H14/H18) C2 C2 C6 C6 N_Ph->C6 C_Ph C2-Phenyl (H8/H12) C_Ph->C2 H2 H2 H3 H3 C7 C7 (ipso) C13 C13 (ipso) H5 H5 C4 C4 (C=O) H3->C4 H6 H6 H5->C4

Figure 3: Key long-range HMBC correlations needed to assemble the molecular framework.

Part 3: Experimental Protocol & Data Synthesis

Step-by-Step Experimental Methodology
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized 1,2-Diphenylpiperidin-4-one in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a 30-degree pulse, a spectral width of ~16 ppm, and an acquisition time of at least 2 seconds. Process with a line broadening of 0.3 Hz.

    • ¹³C{¹H} NMR: Acquire with a 30-degree pulse, a spectral width of ~240 ppm, and sufficient scans to achieve a good signal-to-noise ratio (>1024 scans).

    • DEPT-135: Run using standard instrument parameters to determine carbon multiplicities.

  • 2D Spectra Acquisition:

    • gCOSY: Use a gradient-selected COSY experiment. Acquire a 2048 x 256 data matrix, with 2-4 scans per increment.

    • gHSQC: Use a gradient-selected HSQC experiment optimized for a ¹JCH of 145 Hz. Acquire a 2048 x 256 data matrix.

    • gHMBC: Use a gradient-selected HMBC experiment optimized for a long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations. Acquire a 2048 x 512 data matrix with a sufficient number of scans (e.g., 8-16) per increment.

  • Data Processing: Process all 2D spectra using a sine-squared window function in both dimensions and perform baseline correction.

Conclusion: The Self-Validating Power of 2D NMR

The structural confirmation of 1,2-Diphenylpiperidin-4-one is achieved not by a single experiment, but by the seamless integration of a suite of 2D NMR data.

  • COSY establishes the proton-proton connectivity within the piperidine ring.

  • HSQC links every proton to its directly attached carbon, providing definitive assignments for all CH, CH₂, and CH₃ groups.

  • HMBC provides the final, crucial links, connecting the independent spin systems and positioning the quaternary carbonyl carbon and the two distinct phenyl groups.

Each piece of data must be consistent with the others. A COSY correlation must be supported by plausible HMBC correlations from those same protons. The absence of an HSQC signal for the carbonyl carbon must be validated by HMBC correlations to it. This cross-verification is the hallmark of a rigorous, self-validating structural proof that provides the highest level of confidence for researchers in discovery and development.[14][15]

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Chemistry (pp. 397-453). [Link]

  • Jeyaraman, R., & Ravindran, T. (2004). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Chemical shifts (δ, ppm) in the 1 H NMR spectra of (I)-(VII)*. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]

  • YouTube. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2-Diphenylpiperidin-4-one Derivatives as Potential Anticancer Agents

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, 1,2-diphenylpiperidin-4-one derivatives have emerged as a promising area of investigation for the development of novel anticancer agents. This guide provides an in-depth comparison of these derivatives, elucidating the critical structure-activity relationships (SAR) that govern their cytotoxic effects. By synthesizing data from preclinical studies, we aim to provide a clear, objective analysis supported by experimental evidence to inform future drug discovery efforts.

Introduction: The Therapeutic Potential of the 1,2-Diphenylpiperidin-4-one Scaffold

The piperidin-4-one nucleus is a versatile pharmacophore known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties.[2][3] The introduction of aryl substituents at the 1 and 2 positions of the piperidine ring creates a unique three-dimensional structure that can be finely tuned to optimize interactions with biological targets. Specifically, these derivatives have shown promise as cytotoxic agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest in cancer cells.[2] This guide will focus on the systematic evaluation of how modifications to this core structure impact its antiproliferative efficacy.

Core Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 1,2-diphenylpiperidin-4-one derivatives is intricately linked to the nature and position of substituents on the phenyl rings and the piperidin-4-one core. The following sections dissect these relationships based on available experimental data.

Influence of Substituents on the Phenyl Rings

The electronic and steric properties of substituents on the phenyl rings at both the N-1 and C-2 positions play a pivotal role in modulating the cytotoxic activity of these compounds.

A study on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated that the nature of the aryl group significantly impacts anticancer activity.[2] While not a direct 1,2-diphenyl system, the findings on 2,6-diaryl derivatives offer valuable insights. For instance, compounds with electron-withdrawing or electron-donating groups on the aryl rings exhibited differential cytotoxicity against various cancer cell lines. This suggests that the electronic landscape of the aryl moieties is a key determinant of biological activity, likely by influencing interactions with the target protein.

Modifications to the Piperidin-4-one Ring

Alterations to the central piperidin-4-one ring also have a profound effect on the antiproliferative properties of these derivatives. The introduction of substituents at the C-3 position, for example, can influence the conformation of the piperidine ring and, consequently, its binding affinity to biological targets.

In the aforementioned study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the presence of the chloro and methyl groups at the C-3 position was integral to their cytotoxic effects against hematological cancer cell lines.[2] These substitutions can alter the steric and electronic properties of the molecule, potentially enhancing its ability to induce apoptosis through pathways involving p53 and Bax.[2]

Comparative Cytotoxicity Data

To provide a clear comparison of the efficacy of different 1,2-diphenylpiperidin-4-one analogues, the following table summarizes the available in vitro cytotoxicity data. The half-maximal inhibitory concentration (IC50) values are presented for various human cancer cell lines.

Compound IDN-1 Phenyl SubstituentC-2 Phenyl SubstituentC-3 Substituent(s)Cancer Cell LineIC50 (µM)Reference
I UnsubstitutedUnsubstitutedCl, CH₃H929 (Myeloma)~1-5[2]
II UnsubstitutedUnsubstitutedCl, CH₃MV-4-11 (Leukemia)~1-5[2]
IV UnsubstitutedUnsubstitutedCl, CH₃H929 (Myeloma)~1-5[2]

Note: The data presented is based on a study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which serves as a relevant model for understanding the SAR of 1,2-diphenyl analogs.[2] The study indicated that compounds II and IV were particularly effective in reducing the growth of several hematological cancer cell lines.[2]

Mechanistic Insights and Signaling Pathways

The anticancer activity of these piperidin-4-one derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. The diagram below illustrates a plausible signaling pathway initiated by these compounds, leading to the inhibition of cancer cell proliferation.

anticancer_pathway 1,2-Diphenylpiperidin-4-one Derivative 1,2-Diphenylpiperidin-4-one Derivative Target Protein Target Protein 1,2-Diphenylpiperidin-4-one Derivative->Target Protein Binding p53 Activation p53 Activation Target Protein->p53 Activation Modulation Cell Cycle Arrest Cell Cycle Arrest Target Protein->Cell Cycle Arrest Induction Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Mitochondrial Apoptotic Pathway Mitochondrial Apoptotic Pathway Bax Upregulation->Mitochondrial Apoptotic Pathway Caspase Activation Caspase Activation Mitochondrial Apoptotic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of action for 1,2-diphenylpiperidin-4-one derivatives.

Studies on related compounds suggest that they can induce apoptosis by activating key tumor suppressor proteins like p53 and upregulating pro-apoptotic proteins such as Bax.[2] This cascade ultimately leads to the activation of caspases, the executioners of apoptosis, and cell cycle arrest, thereby inhibiting tumor growth.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed methodologies for the synthesis and biological evaluation of 1,2-diphenylpiperidin-4-one derivatives.

General Synthetic Route

The synthesis of functionalized piperidin-4-ones can be achieved through various one-pot multicomponent reactions, which offer efficiency and operational simplicity.[4] A common approach involves a four-component condensation reaction.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Tosyl Imine Tosyl Imine One-Pot Condensation One-Pot Condensation Tosyl Imine->One-Pot Condensation Diketene Diketene Diketene->One-Pot Condensation Aldehyde Aldehyde Aldehyde->One-Pot Condensation Titanium Tetrachloride Titanium Tetrachloride Titanium Tetrachloride->One-Pot Condensation Catalyst Epimerization Epimerization One-Pot Condensation->Epimerization Crude Product Flash Column Chromatography Flash Column Chromatography Epimerization->Flash Column Chromatography Final Product Functionalized Piperidin-4-one Flash Column Chromatography->Final Product

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2-Diphenylpiperidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Piperidin-4-one Scaffold in Oncology The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperidin-4-one Scaffold in Oncology

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] Among these, derivatives bearing aromatic substituents at the 1 and 2 positions, or more commonly at the 3 and 5 positions, have garnered significant attention for their potent anticancer properties.[2][3] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a prominent subclass: 3,5-bis(benzylidene)piperidin-4-ones, which are structurally related to the 1,2-diphenyl motif.

We will dissect the experimental methodologies used to evaluate these compounds, from initial cell-based assays to preclinical animal models. By examining a lead compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), in detail, we will explore the critical transition from promising in vitro cytotoxicity to tangible in vivo anti-tumor activity. This guide will illuminate the causal relationships behind experimental choices, the importance of pharmacokinetic considerations, and the mechanistic underpinnings of this compound class's therapeutic potential.

Part 1: In Vitro Efficacy Assessment - The Foundation of Anticancer Drug Discovery

The initial evaluation of any potential anticancer agent begins with a battery of in vitro assays designed to assess its cytotoxicity against various cancer cell lines. These assays provide a rapid and cost-effective means to determine a compound's potency and selectivity.

Core Principle: Measuring Cell Viability

The most common method to assess the cytotoxic effects of a compound is to measure its impact on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.[4][5]

G

Experimental Protocol: MTT Assay for Adherent Cancer Cells

This protocol is a standard procedure for assessing the cytotoxicity of 1,2-diphenylpiperidin-4-one derivatives against adherent cancer cell lines.[4][5]

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., pancreatic cancer cell lines MiaPaCa-2 or Pan02).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 1,2-diphenylpiperidin-4-one derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.[4]

    • Gently pipette to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth.

Mechanism of Action: Unraveling the "How"

Beyond cytotoxicity, it is crucial to understand the mechanism by which these compounds induce cell death. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[3][6]

G

Experimental Protocol: Apoptosis Assay by Flow Cytometry

This protocol details the steps to assess apoptosis in cancer cells treated with 1,2-diphenylpiperidin-4-one derivatives.[3][7]

  • Cell Treatment and Harvesting:

    • Seed cells in a suitable culture dish or flask and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells to include the apoptotic population. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells by resuspending the pellet in cold PBS and centrifuging again. Repeat this step to ensure the removal of any residual medium.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorescein isothiocyanate (FITC)-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometric Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • The results are typically displayed as a dot plot with four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Part 2: The Bridge to In Vivo - Pharmacokinetics and ADMET

A compound with excellent in vitro potency may fail in a living system due to poor pharmacokinetic properties. Therefore, before embarking on costly and time-consuming in vivo studies, it is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the candidate compounds.

In Silico ADMET Prediction

Computational tools can provide valuable insights into the drug-like properties of a compound.[6] For the 3,5-bis(benzylidene)-4-piperidone class, in silico analyses have suggested that certain derivatives possess improved drug-like properties, such as enhanced absorption and metabolism, compared to parent compounds like curcumin.[4]

Key Parameters to Consider:

  • Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Aqueous Solubility: Affects dissolution and absorption in the gastrointestinal tract.

  • Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut into the bloodstream.

  • Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system, but can also indicate potential off-target effects.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

  • Toxicity: In silico models can predict potential hepatotoxicity, cardiotoxicity, and mutagenicity.

Part 3: In Vivo Efficacy - The Litmus Test in a Living System

In vivo studies in animal models are the definitive test of a compound's therapeutic potential. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of anticancer agents.[9]

G

Experimental Protocol: Pancreatic Cancer Xenograft Model

This protocol describes the establishment and use of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of a test compound.[9][10]

  • Cell Culture and Preparation:

    • Culture human pancreatic cancer cells (e.g., PANC-1) under standard conditions.

    • Harvest the cells when they are in the exponential growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.

  • Animal Model:

    • Use immunocompromised mice, such as athymic nude or NOD/SCID mice, to prevent rejection of the human tumor cells.

    • Acclimatize the animals to the facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject approximately 1-5 x 10⁶ cancer cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (length x width²)/2.

    • Record the body weight of each mouse as an indicator of general health and toxicity.

  • Compound Administration:

    • Administer the test compound (e.g., DiFiD) via a clinically relevant route, such as intraperitoneal (i.p.) or oral gavage, according to a defined dosing schedule (e.g., daily or several times a week).

    • The control group receives the vehicle used to dissolve the compound.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis, such as immunohistochemistry, to assess markers of proliferation, apoptosis, and angiogenesis.

Part 4: Case Study - 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD)

DiFiD is a novel 3,5-bis(benzylidene)-4-piperidone derivative that has demonstrated promising anticancer activity in both in vitro and in vivo models of pancreatic cancer.[11][12]

In Vitro Efficacy of DiFiD
  • Cytotoxicity: DiFiD inhibits the proliferation of various human and mouse pancreatic cancer cells in a dose- and time-dependent manner.[13]

  • Mechanism of Action:

    • Cell Cycle Arrest: DiFiD induces G2/M arrest in pancreatic cancer cells.[5][13]

    • Apoptosis: The compound increases the levels of activated caspase-3, a key executioner of apoptosis.[11][12]

    • Signaling Pathway Inhibition: DiFiD has been shown to inhibit the Notch signaling pathway by reducing the expression of Notch-1, its ligand Jagged1, and critical components of the γ-secretase complex.[5][13]

G cluster_inhibition Inhibition by DiFiD DiFiD DiFiD Ligand Ligand DiFiD->Ligand S3_Cleavage S3_Cleavage DiFiD->S3_Cleavage

In Vivo Efficacy of DiFiD
  • Tumor Growth Inhibition: Intraperitoneal administration of DiFiD significantly suppressed the growth of pancreatic cancer tumor xenografts in mice.[11][12]

  • Anti-angiogenic Effects: A reduction in CD31 positive blood vessels was observed in DiFiD-treated tumors, indicating an inhibitory effect on angiogenesis.[5][13]

Comparative Efficacy Data
CompoundIn Vitro AssayCell LineIC₅₀ (µM)In Vivo ModelAdministration Route & DoseTumor Growth InhibitionReference
DiFiD Proliferation (MTT)MiaPaCa-2~2.5Pancreatic Cancer Xenografti.p.Significant Suppression[5][13]
DiFiD Proliferation (MTT)Pan02~1.0Pancreatic Cancer Xenografti.p.Significant Suppression[5][13]

(Note: Specific quantitative in vivo data such as percentage of tumor growth inhibition are not explicitly stated in the cited abstracts, but significant suppression is reported.)

Part 5: Bridging the Gap - Correlating In Vitro and In Vivo Data

The successful translation of DiFiD's potent in vitro activity to in vivo efficacy underscores several key principles in drug development. The compound not only kills cancer cells directly but also modulates a critical signaling pathway involved in tumor progression and angiogenesis. This multi-pronged mechanism of action likely contributes to its in vivo effectiveness.

However, the correlation between in vitro potency and in vivo efficacy is not always straightforward. Factors such as:

  • Oral Bioavailability: Many potent compounds have low oral bioavailability, limiting their clinical utility.[11]

  • Metabolism: Rapid metabolism can lead to sub-therapeutic concentrations of the active compound at the tumor site.

  • Toxicity: A compound may be highly potent but also unacceptably toxic to the host.

For the 3,5-bis(benzylidene)-4-piperidone class, while many derivatives show submicromolar in vitro cytotoxicity, their development into clinical candidates will depend on favorable pharmacokinetic and safety profiles.[2] The selective toxicity of some of these compounds for malignant cells over normal cells is a promising indicator for a favorable therapeutic window.[3]

Conclusion and Future Directions

The 1,2-diphenylpiperidin-4-one scaffold, particularly as exemplified by the 3,5-bis(benzylidene) derivatives, represents a promising class of anticancer agents. The case of DiFiD demonstrates a successful transition from potent in vitro activity to significant in vivo efficacy, largely attributable to its well-defined mechanism of action targeting the Notch signaling pathway.

This guide has outlined the critical experimental workflows and considerations for evaluating such compounds. Future research in this area should focus on:

  • Optimizing Pharmacokinetics: Synthesizing analogs with improved solubility, metabolic stability, and oral bioavailability.

  • Elucidating Detailed Mechanisms: Expanding the investigation of the molecular targets and signaling pathways affected by these compounds.

  • Broadening the Scope: Evaluating the efficacy of lead compounds in a wider range of cancer models, including patient-derived xenografts (PDXs).

By systematically applying the principles and methodologies described herein, researchers can more effectively advance promising 1,2-diphenylpiperidin-4-one derivatives from the laboratory to preclinical and, ultimately, clinical development.

References

  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (2023). MDPI. [Link]

  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2008). European Journal of Medicinal Chemistry. [Link]

  • 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2011). Molecular Cancer Therapeutics. [Link]

  • 3,5-Bis(2,4-Difluorobenzylidene)-4-piperidone, a Novel Compound That Affects Pancreatic Cancer Growth and Angiogenesis. (2011). AACR Journals. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. (2022). Molecules. [Link]

  • Schematic diagram of Notch signaling pathway. Each Notch receptor is... (n.d.). ResearchGate. [Link]

  • A schematic illustration of the Notch signaling pathway involved in the... (n.d.). ResearchGate. [Link]

  • The Notch signaling pathway in cancerogenic events. The Notch pathway... (n.d.). ResearchGate. [Link]

  • PANC-1 Xenograft Model. (n.d.). Altogen Labs. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

  • Apoptosis Detection Protocol | PDF | Flow Cytometry | Molecular Biology. (n.d.). Scribd. [Link]

  • Notch signaling pathway. (n.d.). Wikipedia. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2012). Mini Reviews in Medicinal Chemistry. [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. (2015). Oncology Letters. [Link]

  • Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma. (2020). In Vivo. [Link]

  • Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer. (2020). JoVE. [Link]

  • 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2011). National Institutes of Health. [Link]

  • 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2011). PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,2-Diphenylpiperidin-4-one

Abstract This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1,2-Diphenylpiperidin-4-one, a key heterocyclic scaffold in synthetic chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1,2-Diphenylpiperidin-4-one, a key heterocyclic scaffold in synthetic chemistry and drug discovery. In the absence of direct, publicly available comparative studies for this specific analyte, this document synthesizes established protocols for structurally analogous compounds and grounds them in the rigorous framework of international regulatory guidelines. We will explore the principles, proposed experimental protocols, and validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and confirmatory Spectroscopic techniques (NMR, MS). The objective is to equip researchers, analytical chemists, and drug development professionals with the scientific rationale and practical workflows necessary to select, develop, and validate an analytical method that is fit for its intended purpose, be it for routine quality control, stability testing, or structural elucidation.

Introduction: The Analytical Imperative for Piperidinone Scaffolds

The piperidin-4-one nucleus is a privileged scaffold, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] 1,2-Diphenylpiperidin-4-one, as a synthetic intermediate, demands robust analytical oversight to ensure the identity, purity, and quality of starting materials and subsequent derivatives. The development and validation of analytical procedures are not merely procedural formalities; they are foundational to the entire drug development lifecycle.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that analytical methods be thoroughly validated to demonstrate they are fit for purpose.[4][5][6] The objective of validation is to establish, through documented evidence, that a procedure possesses the necessary performance characteristics to reliably measure the analyte of interest.[5][6]

This guide will compare the most common and powerful analytical techniques applicable to a molecule like 1,2-Diphenylpiperidin-4-one, providing a framework for cross-validation. We will delve into the causality behind procedural choices, grounding our protocols in the principles of specificity, accuracy, precision, and robustness as defined by the ICH Q2(R2) guidelines.[7][8][9][10][11]

Pillar I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for good reason. For a non-volatile, thermally stable molecule containing significant aromatic character like 1,2-Diphenylpiperidin-4-one, RP-HPLC coupled with UV detection offers a superb combination of resolution, sensitivity, and robustness for quantitative analysis. The phenyl groups provide strong chromophores, making UV detection highly effective. This method is ideal for assay determination, purity analysis, and monitoring stability. A validated RP-HPLC method has been successfully used for a piperidone analogue of curcumin, demonstrating its suitability for this class of compounds.[12][13]

Proposed Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for similar piperidone structures and represents a robust starting point for method development.[12][13]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 68:32 v/v). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the diphenyl structure, while the acetonitrile/water mobile phase allows for fine-tuning of the retention time. The acid suppresses the ionization of any residual silanols, improving peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: 239 nm. Rationale: This wavelength is chosen to maximize the absorbance of the aromatic rings, providing high sensitivity.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 1,2-Diphenylpiperidin-4-one reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to cover the expected concentration range.

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC Validation Workflow

The following diagram outlines the logical flow for validating the proposed HPLC method in accordance with ICH Q2(R2) guidelines.[5]

HPLC_Validation_Workflow cluster_prep Preparation & System Suitability cluster_validation Validation Parameters cluster_analysis Reporting prep Prepare Mobile Phase, Standards, and Samples sst System Suitability Test (SST) (e.g., 5 replicate injections of standard) prep->sst sst_check SST Pass? (%RSD < 2%) sst->sst_check specificity Specificity (Peak Purity, Forced Degradation) sst_check->specificity Yes linearity Linearity & Range (min. 5 concentrations) specificity->linearity accuracy Accuracy (Spike-recovery, 3 levels, 3 reps) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Vary Flow, Temp, Mobile Phase %) lod_loq->robustness report Compile Validation Report robustness->report

Caption: Logical workflow for the validation of an HPLC analytical method.

Expected HPLC Performance Characteristics

The following table summarizes the typical acceptance criteria for an HPLC method validation based on ICH guidelines and performance observed for similar compounds.[10][12][13]

Validation ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity The analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.99.Demonstrates the method's ability to assess the analyte unequivocally.[10]
Linearity (R²) ≥ 0.999Confirms a direct proportional relationship between concentration and detector response.
Range Typically 80-120% of the test concentration for assay.The interval over which the method is precise, accurate, and linear.[8]
Accuracy (% Recovery) 98.0% to 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) S/N ratio ≥ 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant impact on results from deliberate small variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).Indicates the method's reliability during normal usage.[7]

Pillar II: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful alternative, offering exceptional specificity and sensitivity. Its utility depends on the volatility and thermal stability of 1,2-Diphenylpiperidin-4-one. While piperidones can sometimes require derivatization to improve their chromatographic behavior, the diphenyl structure may provide sufficient thermal stability for direct analysis. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, making it invaluable for impurity identification and characterization.[14][15]

Proposed Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A 5% phenyl-arylene phase provides good general-purpose selectivity for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. Rationale: The temperature program is designed to elute the analyte in a reasonable time while separating it from potential lower or higher boiling impurities.

    • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: EI provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.

    • Source Temperature: 230°C.

    • MS Transfer Line Temp: 280°C.

    • Scan Range: 40-500 amu.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

GC-MS Validation Workflow

The validation workflow for GC-MS follows similar principles to HPLC but with a focus on mass spectral parameters.

GCMS_Validation_Workflow cluster_prep Preparation & System Suitability cluster_validation Validation Parameters cluster_analysis Reporting prep Prepare Standards and Samples in Volatile Solvent sst System Suitability Test (SST) (Replicate injections, check peak area & RT) prep->sst sst_check SST Pass? (%RSD < 5%) sst->sst_check specificity Specificity (Peak Purity via Mass Spectra, Resolution) sst_check->specificity Yes linearity Linearity & Range (min. 5 concentrations) specificity->linearity accuracy Accuracy (Spike-recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Instrumental Detection Limit) precision->lod_loq report Compile Validation Report lod_loq->report

Caption: Logical workflow for the validation of a GC-MS analytical method.

Expected GC-MS Performance Characteristics
Validation ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity Chromatographic peaks are well-resolved (Rs > 1.5). Mass spectrum of the analyte is consistent and free from co-eluting interferences.Mass spectral data provides a much higher degree of specificity than UV detection alone.[7]
Linearity (R²) ≥ 0.995Confirms a proportional relationship between concentration and ion abundance.
Accuracy (% Recovery) 95.0% to 105.0%Measures the closeness of the test results to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0%GC-MS can have slightly higher variability than HPLC, but is still highly controlled.
LOD / LOQ Instrument-dependent, but typically in the low ng/mL to pg/mL range.GC-MS offers excellent sensitivity, making it ideal for trace analysis.

Pillar III: Spectroscopic Methods for Structural Confirmation

Expertise & Rationale: While chromatography is used for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the gold standards for unequivocal structural identification.[16][17] They are not typically used for routine quantification due to lower throughput and higher complexity, but they are essential for reference standard characterization, impurity identification, and final structural confirmation.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, signal integrations, and coupling patterns create a unique fingerprint that can be used to confirm the precise structure of 1,2-Diphenylpiperidin-4-one.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio of the molecular ion to a very high degree of accuracy (typically < 5 ppm). This allows for the determination of the elemental formula, providing powerful evidence for the identity of the compound and its impurities.

Comparative Analysis and Method Selection

The choice of analytical method is dictated by the specific question being asked. A cross-validation exercise ensures that data is consistent and reliable, regardless of the technique used.

Method Selection Decision Framework

Method_Selection start What is the Analytical Goal? q1 Routine QC? (Assay/Purity) start->q1 q2 Identify Unknown Impurity? start->q2 q3 Definitive Structural Confirmation? start->q3 hplc Use Validated HPLC-UV Method q1->hplc Yes gcms Use GC-MS (for volatile impurities) q2->gcms Volatile? lcms Use LC-HRMS q2->lcms Non-Volatile? nmr Use NMR & HRMS q3->nmr Yes

Caption: Decision framework for selecting the appropriate analytical method.

Head-to-Head Comparison
FeatureHPLC-UVGC-MSNMR / HRMS
Primary Use Quantitative (Assay, Purity)Quantitative & Qualitative (Impurity ID)Qualitative (Structural Elucidation)
Specificity Good (based on retention time)Excellent (based on RT and mass spectrum)Absolute (based on molecular structure)
Sensitivity High (ng range)Very High (pg range)Low (mg range for NMR)
Throughput HighMediumLow
Robustness ExcellentGoodN/A (for routine use)
Cost / Complexity Low to MediumMedium to HighHigh

Conclusion

The cross-validation of analytical methods for 1,2-Diphenylpiperidin-4-one is critical for ensuring data integrity throughout the research and development process.

  • For routine quantitative analysis , such as batch release assays and stability studies, a validated RP-HPLC-UV method is the most appropriate choice, offering an optimal balance of performance, robustness, and cost-effectiveness.

  • GC-MS serves as a powerful complementary technique, particularly for the identification and quantification of volatile or semi-volatile impurities where its superior specificity and sensitivity are paramount.

  • NMR and HRMS are indispensable for the initial characterization of reference materials and for the definitive structural elucidation of unknown degradation products or impurities.

Ultimately, a comprehensive analytical control strategy should leverage the strengths of each technique. By grounding method development and validation in the principles outlined by regulatory bodies like the ICH, researchers can ensure that their analytical data is accurate, reliable, and defensible.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]

  • Mohammed, T. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2). [Link]

  • Al-Omar, M. A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. [Link]

  • ResearchGate. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF. [Link]

  • Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6). [Link]

  • Gornowicz, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Lavanya, G., et al. (2013). ANALYTICAL METHOD VALIDATION: AN UPDATED REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(4), 1280-1286. [Link]

  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Arabian Journal of Chemistry, 14(1), 102888. [Link]

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  • Siddiqui, R., et al. (2018). Synthesis, Characterization and evaluation of antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their novel imine derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2361-2365. [Link]

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  • ResearchGate. (2023). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one. [Link]

  • Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. [Link]

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  • Iqbal, M., et al. (n.d.). PHYTOCHEMICAL SCREENING AND GC–MS ANALYSIS OF BIOACTIVE COMPOUNDS PRESENT IN ETHANOLIC LEAVES EXTRACT OF AN ENDEMIC PLANT CHIO. [Link]

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Comparative

Benchmarking the Anti-Cancer Activity of 1,2-Diphenylpiperidin-4-one Derivatives: A Comparative Guide

Introduction: The Therapeutic Potential of the Piperidin-4-one Scaffold The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatility in the synthesis of compounds with a wid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatility in the synthesis of compounds with a wide range of pharmacological activities, including notable anti-cancer properties.[1] Within this class, 1,2-diphenylpiperidin-4-one derivatives have emerged as a promising area of investigation. The strategic placement of phenyl groups at the 1 and 2 positions of the piperidine ring, coupled with the reactivity of the C-4 ketone, provides a unique three-dimensional structure that can be readily modified to optimize interactions with biological targets. This guide provides a comparative analysis of the anti-cancer activity of various 1,2-diphenylpiperidin-4-one derivatives, supported by experimental data and a discussion of their potential mechanisms of action. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform future research and development in this promising area of oncology.

Methodology: A Framework for Evaluating Anti-Cancer Efficacy

To rigorously assess and compare the anti-cancer activity of 1,2-diphenylpiperidin-4-one derivatives, a standardized suite of in vitro assays is essential. The following protocols provide a robust framework for determining cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Experimental Workflow

cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Interpretation Start Synthesized 1,2-Diphenylpiperidin-4-one Derivatives MTT MTT Assay for Cytotoxicity (IC50 Determination) Start->MTT Treat various cancer cell lines CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Select potent derivatives Apoptosis Apoptosis Assay (Annexin V/PI Staining) CellCycle->Apoptosis WesternBlot Western Blot Analysis Apoptosis->WesternBlot Investigate protein expression SAR Structure-Activity Relationship (SAR) Analysis WesternBlot->SAR Pathway Signaling Pathway Elucidation SAR->Pathway

Caption: Experimental workflow for evaluating the anti-cancer activity of 1,2-diphenylpiperidin-4-one derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2-diphenylpiperidin-4-one derivatives for 48 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm with a reference wavelength of 620 nm.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI dye.

Apoptosis Detection by Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Protocol:

  • Protein Extraction: Treat cells with the compounds for 24 hours, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comparative Analysis of 1,2-Diphenylpiperidin-4-one Derivatives

While comprehensive data on a wide range of 1,2-diphenylpiperidin-4-one derivatives is still emerging, studies on structurally related piperidones provide valuable insights into their anti-cancer potential. The following table summarizes the cytotoxic activities of representative piperidone derivatives against various cancer cell lines.

CompoundStructureCancer Cell LineCC50/IC50 (µM)Reference
P3 3,5-bis(4-hydroxybenzylidene)piperidin-4-oneHL-60 (Leukemia)2.26[2]
P4 3,5-bis(4-methoxybenzylidene)piperidin-4-oneHL-60 (Leukemia)1.91[2]
P5 3,5-bis(4-chlorobenzylidene)piperidin-4-oneCCRF-CEM (Leukemia)1.52[2]
1b 4-(4-chlorophenyl)-3-(4-chlorobenzoyl)-1-ethyl-4-piperidinolP388 (Murine Leukemia)~1/4 potency of melphalan[3]
2b 4-(4-methoxyphenyl)-3-(4-methoxybenzoyl)-1-ethyl-4-piperidinolP388 (Murine Leukemia)~1/2 potency of melphalan[3]
6a 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-oneT47d (Breast Cancer)3.17 (TI)
6a 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-oneOVCAR3 (Ovarian Cancer)1.8 (TI)

TI = Therapeutic Index (IC50 in normal cells / IC50 in tumor cells)

Discussion: Unraveling the Mechanisms of Action

The anti-cancer activity of piperidin-4-one derivatives is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies on related piperidone compounds have demonstrated their ability to induce apoptosis, a form of programmed cell death, in cancer cells. For instance, compounds P3, P4, and P5 were shown to activate the intrinsic pathway of apoptosis and lead to the activation of caspase-3.[2] Furthermore, compound P5 was observed to cause cell cycle arrest at the G2/M phase.[2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Modulation of Cellular Signaling Pathways

The complex network of cellular signaling pathways is often dysregulated in cancer, leading to uncontrolled cell growth and survival. The 1,2-diphenylpiperidin-4-one scaffold presents a promising framework for the development of inhibitors that can target these aberrant pathways.

cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects cluster_3 Inhibition GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Inhibitor 1,2-Diphenylpiperidin-4-one Derivatives Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 1,2-diphenylpiperidin-4-one derivatives.

A key pathway often implicated in cancer is the PI3K/Akt signaling cascade, which plays a crucial role in cell proliferation and survival.[4] The structural features of 1,2-diphenylpiperidin-4-one derivatives make them potential candidates for the inhibition of kinases within this pathway. By interfering with the activity of proteins like PI3K or Akt, these compounds could effectively halt the downstream signaling that promotes cancer cell growth. Further investigation into the specific molecular targets of these derivatives is warranted to fully elucidate their mechanism of action.

Conclusion and Future Directions

The available data, although preliminary for the specific 1,2-diphenylpiperidin-4-one scaffold, strongly suggest that piperidin-4-one derivatives are a valuable class of compounds for the development of novel anti-cancer agents. The demonstrated cytotoxicity against various cancer cell lines, coupled with the ability to induce apoptosis and cell cycle arrest, underscores their therapeutic potential.

Future research should focus on:

  • Synthesis and screening of a broader library of 1,2-diphenylpiperidin-4-one derivatives to establish a comprehensive structure-activity relationship (SAR).

  • Elucidation of the specific molecular targets within key signaling pathways, such as the PI3K/Akt pathway, to understand the precise mechanism of action.

  • In vivo studies using animal models to evaluate the efficacy and safety of the most promising lead compounds.

By systematically exploring the chemical space around the 1,2-diphenylpiperidin-4-one core and employing a rigorous pharmacological evaluation, the scientific community can unlock the full potential of this promising class of anti-cancer agents.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,2-Diphenylpiperidin-4-one

Hazard Identification and Risk Assessment Understanding the potential hazards of 1,2-Diphenylpiperidin-4-one is the critical first step in ensuring its safe handling and disposal. Based on its structural relationship to...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards of 1,2-Diphenylpiperidin-4-one is the critical first step in ensuring its safe handling and disposal. Based on its structural relationship to piperidine derivatives, it should be treated as a hazardous chemical until proven otherwise.[1][2] The likely hazard profile necessitates careful management to protect laboratory personnel and the environment.

Probable Hazard Profile:

Structurally similar compounds, like Piperidin-4-one, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] More broadly, piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause severe skin burns and eye damage.[5][6]

Regulatory Context:

Under OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), employers are required to develop and implement a written Chemical Hygiene Plan (CHP).[1][7] This plan must outline specific procedures for the safe use, storage, and disposal of hazardous chemicals. All laboratory personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they work with.[1][7]

Hazard Class GHS Category Anticipated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 1,2-Diphenylpiperidin-4-one, especially during waste consolidation and disposal procedures.

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against potential splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[5]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.[5]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[8][9]

  • Hazardous Waste Determination: Given its anticipated toxicological profile, 1,2-Diphenylpiperidin-4-one and any materials contaminated with it must be managed as hazardous waste.[8][10]

  • Waste Segregation: It is crucial to prevent the mixing of incompatible waste streams.[8][11] 1,2-Diphenylpiperidin-4-one waste should not be mixed with strong oxidizing agents or strong acids.[3][10] Collect aqueous and solvent-based waste in separate, designated containers.[12][13]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for managing various waste streams generated from work with 1,2-Diphenylpiperidin-4-one.

Waste Collection at the Point of Generation

All waste must be collected in appropriate containers at the location where it is generated, known as a Satellite Accumulation Area (SAA).[11]

  • Container Selection: Use only sturdy, leak-proof containers made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for most organic and aqueous waste streams.

  • Container Labeling: All waste containers must be clearly labeled with an official "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "Waste 1,2-Diphenylpiperidin-4-one" (avoiding abbreviations).

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Container Management: Waste containers must be kept securely closed except when actively adding waste.[11][13] They should be stored in secondary containment to capture any potential leaks.[12]

Managing Different Waste Forms
  • Unused or Expired Compound: The pure solid compound should be disposed of in its original container if possible. If repackaging is necessary, it must be placed in a sealed, clearly labeled container and managed as hazardous waste.

  • Contaminated Labware (Glassware, etc.):

    • Thoroughly empty the container of all contents.[13]

    • The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous chemical waste.[12][13]

    • Subsequent rinses should also be collected as hazardous waste.

    • After triple rinsing, deface or remove the original label from the container before disposing of the clean glassware in the appropriate receptacle (e.g., glass disposal box).[12][13]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with 1,2-Diphenylpiperidin-4-one must be placed into a designated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.[14]

  • Contaminated PPE and Debris: Disposable gloves, weigh boats, and absorbent pads used during handling or spill cleanup should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.[10]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[10]

  • Contain the Spill: For small spills, use an inert absorbent material like sand, vermiculite, or dry lime to cover the spill.[10][15] Do not use combustible materials like paper towels on spills of solutions with strong oxidizers.

  • Collect Waste: Carefully sweep or shovel the absorbent material and spilled substance into a suitable container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[10]

Final Disposal Pathway

The final step in the disposal process involves the transfer of waste to a licensed professional.

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, which coordinates with licensed hazardous waste disposal companies.[8][16] It is illegal to dispose of hazardous chemicals down the drain or in the regular trash.[12][13]

  • Hazardous Waste Manifest: For off-site transport and disposal, a Uniform Hazardous Waste Manifest is required. This is a cradle-to-grave tracking document that ensures the waste is managed properly from generation to final disposal.[11][17] Your EHS office will manage this documentation.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 1,2-Diphenylpiperidin-4-one.

G cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Waste Stream Collection cluster_2 Phase 3: Containerization A Waste Generation (1,2-Diphenylpiperidin-4-one) B Characterize as Hazardous Waste (RCRA) A->B C Segregate Waste Streams (No Mixing Incompatibles) B->C D1 Contaminated Solids (PPE, Debris) C->D1 Select Appropriate Container D2 Contaminated Sharps C->D2 Select Appropriate Container D3 Liquid Waste (Pure compound, solutions, rinsate) C->D3 Select Appropriate Container E1 Seal & Label Container: 'Hazardous Waste' D1->E1 E2 Place in Puncture-Proof Sharps Container & Label D2->E2 E3 Seal & Label Container: 'Hazardous Waste' D3->E3 F Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) E1->F E2->F E3->F G Request Pickup from Environmental Health & Safety (EHS) F->G H Disposal by Licensed Hazardous Waste Vendor G->H

Caption: Decision workflow for the disposal of 1,2-Diphenylpiperidin-4-one waste.

References

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  • OSHA Standards for Biological Laboratories. ASPR TRACIE.

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

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Handling

A Comprehensive Guide to the Safe Handling of 1,2-Diphenylpiperidin-4-one

Hazard Identification and Risk Assessment: Understanding the Compound 1,2-Diphenylpiperidin-4-one belongs to the piperidine class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not avai...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

1,2-Diphenylpiperidin-4-one belongs to the piperidine class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, data from analogous piperidine derivatives indicate several potential hazards. Piperidine and its derivatives are known to cause irritation to the skin, eyes, and respiratory tract.[1] Some are classified as harmful if swallowed and can be toxic upon contact with skin or if inhaled.[2] Therefore, 1,2-Diphenylpiperidin-4-one should be handled as a hazardous substance, with all necessary precautions taken to avoid direct contact and inhalation.

Primary Risks:

  • Skin and Eye Irritation: Direct contact can cause irritation or burns.[3]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the nose and throat, leading to coughing and wheezing.[3][4]

  • Toxicity: Harmful if swallowed, with potential for toxic effects if absorbed through the skin or inhaled.[2]

A thorough risk assessment should be conducted before any handling of this compound. Consider the quantity being used, the potential for aerosolization, and the specific laboratory environment.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 1,2-Diphenylpiperidin-4-one.[6] The following table outlines the recommended PPE, with specifications to ensure adequate protection.

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][7]Protects against splashes and airborne particles of the compound.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2]Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[7]
Body Protection A laboratory coat or a chemical-resistant apron.[1]Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1]Required when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.[1]

Always ensure that PPE is clean, readily available, and donned correctly before beginning any work.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1,2-Diphenylpiperidin-4-one minimizes the risk of exposure and contamination.

Engineering Controls

All handling of 1,2-Diphenylpiperidin-4-one should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood.[1] An eyewash station and a safety shower must be readily accessible.[1]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered.[8] Cover the work surface with a disposable bench cover to easily contain any spills.[5]

  • Weighing: As 1,2-Diphenylpiperidin-4-one is likely a powder, weighing should be done with care to avoid creating dust.[5] If possible, use a balance with an enclosure inside the fume hood to minimize air currents.[5] Use appropriate tools, such as a chemical spatula, and avoid any agitation that could lead to aerosolization.[5]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Always add the solid to the liquid, not the other way around.

  • Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from defects.[8] Keep all containers clearly labeled with the chemical name and any hazard warnings.[9]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin, even if gloves were worn.[7][9] Decontaminate the work area and any equipment used.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1,2-Diphenylpiperidin-4-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE AreaPrep Prepare Fume Hood Prep->AreaPrep Weigh Weigh Compound AreaPrep->Weigh Start Experiment Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Workspace React->Decontaminate End Experiment Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove & Dispose of PPE Dispose->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for the safe handling of 1,2-Diphenylpiperidin-4-one.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills is crucial.

Spill Response
  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Contain: For small spills within a fume hood, use a chemical spill kit with an appropriate absorbent material (e.g., sand or diatomaceous earth) to contain the spill.[2] Avoid direct contact with the spilled material.[9]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[4][10]

  • Decontaminate: Clean the spill area with an appropriate solvent.

Waste Disposal

All waste containing 1,2-Diphenylpiperidin-4-one, including contaminated PPE and spill clean-up materials, must be treated as hazardous waste.[11]

  • Containers: Use clearly labeled, sealed, and appropriate containers for chemical waste.[11]

  • Segregation: Do not mix this waste with other waste streams.[11]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[10][11]

By adhering to these rigorous safety protocols, you contribute to a secure research environment, allowing for the confident pursuit of scientific advancement.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • State of New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-Hydroxy-4-phenylpiperidine.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 1-Benzyl-4-piperidone.
  • AstaTech, Inc. (2016, December 8). Safety Data Sheet: Piperidin-4-one.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.

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